molecular formula C14H15NO5 B1586692 Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 39562-25-9

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No.: B1586692
CAS No.: 39562-25-9
M. Wt: 277.27 g/mol
InChI Key: KSZOTXZFYCRWQK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a useful research compound. Its molecular formula is C14H15NO5 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOTXZFYCRWQK-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39562-25-9
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Synthesis and Characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the pharmaceutical industry. The synthesis is achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a field-proven experimental protocol for its synthesis and purification, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction and Significance

This compound (CAS No: 39562-25-9) is a vital organic intermediate, most notably utilized in the synthesis of dihydropyridine-class calcium channel blockers such as Azelnidipine and Nimodipine.[1] These Active Pharmaceutical Ingredients (APIs) are crucial for treating hypertension and cerebrovascular disorders.[1] The molecular structure of the target compound, featuring an α,β-unsaturated ketone system, makes it a versatile precursor for further chemical transformations.

The synthesis of this compound is a prime example of the Knoevenagel condensation . This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, isopropyl acetoacetate) to a carbonyl group of an aldehyde or ketone (3-nitrobenzaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[3][4] Understanding and optimizing this synthesis is critical for the efficient and high-purity production of its subsequent APIs.

Synthesis via Knoevenagel Condensation

The core of the synthesis is the base-catalyzed condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate.

Reaction Scheme: 3-nitrobenzaldehyde + Isopropyl acetoacetate → this compound + Water

The Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation, when catalyzed by a secondary amine like piperidine, proceeds through a well-established mechanism involving iminium and enolate intermediates.[5][6] This pathway is often favored over a direct aldol-type mechanism because the iminium ion is a more potent electrophile than the corresponding aldehyde.[7]

  • Formation of the Enolate: The basic catalyst (piperidine) deprotonates the active methylene group of isopropyl acetoacetate, creating a resonance-stabilized enolate ion.[8][9]

  • Formation of the Iminium Ion: The piperidine catalyst reacts with the carbonyl group of 3-nitrobenzaldehyde to form a carbinolamine intermediate. This intermediate then eliminates a water molecule to generate a highly electrophilic iminium ion.[5][6] The formation of this iminium ion is often the rate-determining step of the reaction.[5][6]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral intermediate.[5][6]

  • Catalyst Regeneration and Dehydration: The intermediate undergoes tautomerization and elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[2][5][6]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism Reactants 3-Nitrobenzaldehyde + Isopropyl Acetoacetate Iminium Iminium Ion (Electrophile) Reactants->Iminium + Catalyst - H₂O Enolate Enolate Ion (Nucleophile) Reactants->Enolate + Catalyst - H₃O⁺ Catalyst Piperidine (Catalyst) Adduct C-C Bonded Intermediate Iminium->Adduct Nucleophilic Attack Enolate->Adduct Nucleophilic Attack Product Final Product + Water + Catalyst Adduct->Product Elimination & Dehydration

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Synthesis and Purification Workflow

This protocol is designed for high yield and purity, utilizing a straightforward setup suitable for standard laboratory environments.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reagent Charging - Add 3-nitrobenzaldehyde, isopropyl acetoacetate, and isopropanol to flask. B 2. Catalyst Addition - Add piperidine and acetic acid. A->B C 3. Reaction - Heat mixture to 80°C for ~4 hours. - Monitor completion by TLC. B->C D 4. Cooling & Crystallization - Cool reaction mixture to 0-5°C overnight. C->D E 5. Isolation - Filter the solid product. - Wash with cold isopropanol. D->E F 6. Purification - Recrystallize crude product from isopropanol. E->F G 7. Drying & Analysis - Dry the final product under vacuum. - Proceed to characterization. F->G

Caption: Figure 2: Experimental Workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • 3-Nitrobenzaldehyde

  • Isopropyl acetoacetate

  • Isopropanol (IPA)

  • Piperidine

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrobenzaldehyde and isopropyl acetoacetate in a 1:1.1 molar ratio. Use isopropanol as the solvent.[10]

    • Rationale: A slight excess of the active methylene compound can help drive the reaction to completion. Isopropanol is an excellent solvent choice as it is non-reactive under these conditions and is also effective for later recrystallization.[10]

  • Catalyst Addition: To the stirring mixture, add catalytic amounts of piperidine and acetic acid. A 1:1 molar ratio of the catalysts is effective.[10]

    • Rationale: Piperidine acts as the base to generate the nucleophilic enolate, while acetic acid protonates the intermediate and facilitates the formation of the iminium ion.[5]

  • Reaction Execution: Heat the reaction mixture to approximately 80°C and maintain this temperature for 2-8 hours (typically around 4 hours is sufficient).[10]

    • Rationale: Heating increases the reaction rate. Progress should be monitored by TLC to determine the point of completion (disappearance of the 3-nitrobenzaldehyde spot).

  • Crystallization and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool. For optimal crystallization, cool the flask in an ice bath (to between -5°C and 5°C) and allow it to stand overnight.[10]

    • Rationale: The product has lower solubility in cold isopropanol, leading to its precipitation out of the solution, separating it from unreacted starting materials and soluble impurities.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual impurities. For higher purity, the crude product can be recrystallized from fresh isopropanol.[10]

  • Drying: Dry the purified white to light-yellow crystalline solid under vacuum to remove any remaining solvent.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

The expected properties of the title compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NO₅[1][11]
Molecular Weight 277.27 g/mol [1][11]
Appearance White to light-yellow crystalline powder[12]
Melting Point 88 - 92 °C[12]
CAS Number 39562-25-9[1][11]
Spectroscopic Analysis

A. ¹H NMR Spectroscopy (Proton NMR) The ¹H NMR spectrum provides definitive information about the electronic environment of protons in the molecule. Expected signals in a CDCl₃ solvent are:

  • δ ~8.3-7.6 ppm (m, 4H): Aromatic protons of the 3-nitrophenyl group. The specific splitting pattern will be complex due to meta and ortho couplings.

  • δ ~7.5 ppm (s, 1H): Vinylic proton (=CH-Ar). Its downfield shift is due to the deshielding effects of the adjacent aromatic ring and carbonyl groups.

  • δ ~5.1 ppm (septet, 1H): Methine proton (-CH-(CH₃)₂) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons.

  • δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)CH₃). It appears as a singlet as there are no adjacent protons.

  • δ ~1.3 ppm (d, 6H): Methyl protons (-CH-(CH₃)₂) of the isopropyl group. These six protons are equivalent and are split into a doublet by the single methine proton.

B. ¹³C NMR Spectroscopy (Carbon NMR) The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Key expected signals include:

  • δ ~195-205 ppm: Ketone carbonyl carbon (C=O).

  • δ ~165-175 ppm: Ester carbonyl carbon (O-C=O).

  • δ ~140-150 ppm: Aromatic carbons and vinylic carbons.

  • δ ~120-135 ppm: Aromatic carbons.

  • δ ~70 ppm: Methine carbon of the isopropyl group (-CH-).

  • δ ~25-30 ppm: Methyl carbon of the acetyl group (-CH₃).

  • δ ~20-25 ppm: Methyl carbons of the isopropyl group (-(CH₃)₂).

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2940 cm⁻¹: Aliphatic C-H stretching (from isopropyl and acetyl groups).

  • ~1720-1700 cm⁻¹: Strong C=O stretching from the ester carbonyl.

  • ~1680-1660 cm⁻¹: Strong C=O stretching from the α,β-unsaturated ketone.

  • ~1600-1580 cm⁻¹: C=C stretching from the alkene and aromatic ring.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric N-O stretching of the nitro group (NO₂).

D. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

  • Expected m/z: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ at m/z corresponding to the molecular weight of 277.27.[11]

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Martinez-Araya, J. I. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations. Crystal Growth & Design. Retrieved from [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

  • ResearchGate. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Google Patents. (2011). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Google Patents. (2012). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

Physical and chemical properties of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Calcium Channel Blocker Synthesis

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a notable organic compound, holds a significant position in the landscape of pharmaceutical synthesis. Primarily recognized as a crucial intermediate, its molecular architecture is pivotal in the construction of dihydropyridine-class calcium channel blockers. Specifically, it serves as a key precursor in the industrial synthesis of widely used antihypertensive agents such as Azelnidipine and Nimodipine[1]. These drugs are essential in the management of hypertension and in preventing cerebral vasospasm, making the study of this intermediate compound a subject of considerable importance to drug development professionals[1].

This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and characterization, and its pivotal role in medicinal chemistry. The information presented herein is curated to provide researchers and scientists with the technical insights necessary for its effective utilization in a laboratory and developmental setting.

Physicochemical Properties

The compound typically presents as a white to light yellow crystalline powder, a physical characteristic that is indicative of its purity. Its solid state at room temperature necessitates handling as a fine chemical solid in a laboratory environment.

Core Identifiers and Molecular Characteristics

A clear and unambiguous identification of a chemical compound is foundational for scientific discourse and application. The following table summarizes the key identifiers and molecular properties of this compound.

PropertyValueSource
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[2]
Synonyms Isopropyl 2-(3-nitrobenzylidene)acetoacetate, 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester[3]
CAS Number 39562-25-9[4]
Molecular Formula C₁₄H₁₅NO₅[2]
Molecular Weight 277.27 g/mol [2]
Physical State Solid, powder to crystal
Melting Point 88.0 to 94.8 °C[5]
Storage Room Temperature (Cool, dark place recommended, <15°C)
Solubility Profile

The isopropyl ester moiety in the structure of this compound generally enhances its solubility in common organic solvents, a feature that is advantageous for its application in various reaction conditions. While specific quantitative solubility data is not extensively published, a qualitative understanding can be derived from its synthesis and purification procedures, which predominantly utilize organic solvents like isopropanol.

For a more rigorous determination of its solubility, the gravimetric method is recommended. This involves saturating a known volume of a chosen solvent with the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solid. This procedure can be repeated across a range of solvents and temperatures to establish a comprehensive solubility profile, which is crucial for optimizing reaction and crystallization conditions.

Chemical Properties and Synthesis

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the α,β-unsaturated ketone system, the nitro-substituted aromatic ring, and the ester group.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This process involves the reaction of an active hydrogen compound, in this case, isopropyl acetoacetate, with a carbonyl compound, 3-nitrobenzaldehyde. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

  • Reactants: 3-Nitrobenzaldehyde and Isopropyl Acetoacetate

  • Catalyst: A mixture of a weak base like piperidine and a mild acid such as acetic acid is commonly employed to facilitate the reaction.

  • Solvent: Isopropanol is often used as the solvent, which also allows for straightforward recrystallization of the final product. Other aprotic solvents can also be utilized.

  • Mechanism: The reaction proceeds through the formation of an enolate from isopropyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-nitrobenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated product.

Knoevenagel_Condensation Figure 1: Knoevenagel Condensation for Synthesis cluster_reactants Reactants cluster_catalysis Catalysis cluster_process Process cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Condensation Condensation 3-Nitrobenzaldehyde->Condensation Isopropyl Acetoacetate Isopropyl Acetoacetate Isopropyl Acetoacetate->Condensation Piperidine/Acetic Acid Piperidine/Acetic Acid Piperidine/Acetic Acid->Condensation Catalyst Dehydration Dehydration Condensation->Dehydration Product_Node This compound Dehydration->Product_Node

Caption: Synthetic pathway via Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies described in the patent literature, aiming for high yield and purity[5][6].

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, charge 3-nitrobenzaldehyde (1.0 equivalent) and isopropyl acetoacetate (1.0 to 1.2 equivalents).

  • Solvent and Catalyst Addition: Add isopropanol as the solvent. To this mixture, add catalytic amounts of piperidine and acetic acid.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-80°C and maintain for a period of 2 to 8 hours. The progress of the reaction should be monitored using a suitable chromatographic technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product often crystallizes out of the solution upon cooling. The solid product is then isolated by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, typically isopropanol, to yield the final product as a crystalline solid[5].

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for this type of analysis.

  • Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is a common starting point for method development.

  • Detection: The compound can be monitored at a wavelength where the chromophores (the nitrobenzylidene group) exhibit strong absorbance, likely in the UV range.

  • Sample Preparation: A dilute solution of the compound in the mobile phase or a compatible solvent should be prepared.

Structural Characterization

The definitive structure of this compound has been confirmed through single-crystal X-ray diffraction. A study published in Acta Crystallographica provides detailed insights into its three-dimensional conformation[7].

The analysis reveals that the dihedral angle between the plane of the aromatic ring and the enone fragment is approximately 15.33°. This twist is a key feature of its molecular geometry. The crystal structure is further stabilized by weak intermolecular C-H···O interactions, which contribute to the overall packing in the solid state[7].

Structural_Characterization Figure 2: Workflow for Structural Elucidation Synthesis Synthesis & Purification SingleCrystal Single Crystal Growth Synthesis->SingleCrystal Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy XRay X-ray Diffraction Analysis SingleCrystal->XRay Structure 3D Molecular Structure XRay->Structure Confirmation Structural Confirmation Structure->Confirmation Spectroscopy->Confirmation

Caption: Key steps in confirming the compound's structure.

Application in Pharmaceutical Synthesis

The primary and most critical application of this compound is its role as a precursor to dihydropyridine-based calcium channel blockers.

Role in Azelnidipine Synthesis

In the synthesis of Azelnidipine, this intermediate undergoes a condensation reaction with a second key intermediate, 3-amino-1-(diphenylmethyl)azetidine derivative, followed by cyclization to form the dihydropyridine ring system that constitutes the core of the final active pharmaceutical ingredient (API).

Mechanism of Action of Resulting APIs

Azelnidipine and Nimodipine, the final products derived from this intermediate, function by blocking the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels located in the vascular smooth muscle cells. This inhibition of calcium influx leads to the relaxation of these muscle cells, resulting in vasodilation (a widening of blood vessels). The consequence of this vasodilation is a reduction in peripheral vascular resistance, which in turn lowers blood pressure.

API_MoA Figure 3: Mechanism of Action of Derived APIs API Azelnidipine / Nimodipine L_Type_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) API->L_Type_Channel Blocks Ca_Influx Ca²⁺ Influx API->Ca_Influx Inhibits L_Type_Channel->Ca_Influx Mediates Contraction Muscle Contraction Ca_Influx->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Prevents BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Leads to

Caption: How the final drugs lower blood pressure.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, reference to the Safety Data Sheet (SDS) provided by the supplier is essential.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the synthesis of life-altering medications. Its well-defined physicochemical properties and the robustness of its synthesis via the Knoevenagel condensation make it a reliable and indispensable tool for medicinal chemists and pharmaceutical scientists. A thorough understanding of its characteristics, as detailed in this guide, is fundamental for its efficient and safe application in the development of next-generation therapies for cardiovascular diseases.

References

  • Deng, P.-F. et al. (2007). Isopropyl 2-(3-nitrobenzylidene)acetoacetate. Acta Crystallographica Section E: Crystallographic Communications, 63(8). Available at: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate. Google Patents.
  • Apicule (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Pharmaffiliates (n.d.). This compound. Pharmaffiliates. Available at: [Link]

Sources

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of important pharmaceutical compounds. It covers the compound's identifiers, chemical properties, synthesis, applications in drug development, and safety considerations, designed to support researchers and scientists in their work.

Core Compound Identification

This compound is a specific organic compound with the CAS number 39562-25-9[1][2][3]. It is also referred to by several synonyms, including Isopropyl 2-(3-nitrobenzylidene)acetoacetate and 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in the table below.

IdentifierValue
CAS Number 39562-25-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₅[1][3]
Molecular Weight 277.27 g/mol [3]
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[2]
Canonical SMILES CC(C)OC(=O)C(=CC1=CC(=CC=C1)[O-])C(=O)C
InChI InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder. The melting point is reported to be in the range of 88.0 to 92.0 °C.

Synthesis Protocol: Knoevenagel Condensation

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (isopropyl acetoacetate) with an aldehyde (3-nitrobenzaldehyde)[4].

Reaction Scheme

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction Knoevenagel Condensation 3-Nitrobenzaldehyde->Reaction Isopropyl_Acetoacetate Isopropyl Acetoacetate Isopropyl_Acetoacetate->Reaction Piperidine Piperidine Piperidine->Reaction Piperidine / Acetic Acid Acetic_Acid Acetic Acid Product_Name This compound Reaction->Product_Name

Caption: Knoevenagel condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on procedures described in the patent literature[5].

Materials:

  • 3-nitrobenzaldehyde

  • Isopropyl acetoacetate

  • Isopropanol (solvent)

  • Piperidine (catalyst)

  • Acetic acid (catalyst)

Procedure:

  • To a reaction vessel, add 3-nitrobenzaldehyde and isopropanol.

  • With stirring, add isopropyl acetoacetate to the mixture.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the reaction mixture to a temperature between 60°C and 100°C (a preferred temperature is 80°C) and maintain for 2 to 8 hours (a preferred time is 4 hours)[5].

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is filtered.

  • The filtrate is concentrated under vacuum at 80°C to approximately 2/3 to 3/4 of the original volume.

  • The concentrated solution is then cooled to between -5°C and 5°C with continuous stirring to induce crystallization overnight.

  • The resulting crystals are collected by filtration.

  • The crude product is recrystallized from isopropanol to yield the purified this compound[5].

Rationale: The use of isopropanol as a solvent is a key feature of this protocol, as it is less toxic than other organic solvents like methylbenzene and can improve both the yield and purity of the final product[5]. The piperidine and acetic acid act as catalysts to facilitate the condensation reaction[5].

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of dihydropyridine-class calcium channel blockers, which are widely used in the treatment of hypertension.

Synthesis of Azelnidipine

This compound is a key starting material in the multi-step synthesis of Azelnidipine[2][6]. The synthesis involves a cyclization reaction of this compound with another intermediate, amidino groups acetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester acetate, in the presence of sodium methylate[7].

G Start Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Reaction Cyclization (Sodium Methylate) Start->Reaction Intermediate Amidino groups acetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester acetate Intermediate->Reaction Product Azelnidipine Reaction->Product

Caption: Role of the title compound in the synthesis of Azelnidipine.

Synthesis of Nimodipine

Similarly, this compound is an essential precursor in the synthesis of Nimodipine[2]. The process involves a cyclization reaction with isopropyl 3-aminocrotonate[8].

Potential Biological Activity

While the primary application of this compound is as a synthetic intermediate, research into related compounds suggests potential biological activity. A study on (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, a structurally similar molecule, demonstrated significant antibacterial activity against resistant pathogens such as Staphylococcus aureus-MRSA (Sa-MRSA) and Acinetobacter baumannii-Multi Drug Resistant (Ab-MDR)[9]. This suggests that the core chemical scaffold may possess inherent antimicrobial properties worthy of further investigation.

Safety and Handling

Potential Hazards (Inferred):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • May cause respiratory irritation if inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and well-characterized chemical intermediate. Its straightforward synthesis via Knoevenagel condensation and its critical role in the production of widely used cardiovascular drugs like Azelnidipine and Nimodipine underscore its importance in pharmaceutical chemistry. Further research into the potential biological activities of this compound and its derivatives may open new avenues for drug discovery.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

  • New Drug Approvals. (2021). Azelnidipine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Google Patents. (n.d.). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Google Patents. (n.d.). CN103509003A - Preparation method of azelnidipine.
  • Google Patents. (n.d.). CN103183663A - Preparation method for azelnidipine.
  • Google Patents. (n.d.). CN105732484A - Preparation method of Nimodipine.
  • Khan, I., et al. (2018). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports, 8(1), 1-13. Retrieved from [Link]

Sources

Spectroscopic Characterization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Designed for researchers and drug development professionals, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the complete characterization of this compound.

Introduction and Synthesis Context

This compound (C₁₄H₁₅NO₅, Molar Mass: 277.27 g/mol ) is a derivative of acetoacetic acid.[1][2] Its synthesis is typically achieved via a Knoevenagel condensation reaction.[3] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[4][5][6] In this case, 3-nitrobenzaldehyde is reacted with isopropyl acetoacetate in the presence of a catalyst system like piperidine and acetic acid.[7]

Understanding the synthetic route is crucial as it informs the expected structure and potential impurities, which is fundamental for accurate spectroscopic analysis. The reaction mechanism involves the deprotonation of the active methylene group of the isopropyl acetoacetate, followed by a nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[5][6]

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalysts Catalysts cluster_process Process cluster_product Product 3-nitrobenzaldehyde 3-Nitrobenzaldehyde Condensation Condensation Reaction 3-nitrobenzaldehyde->Condensation Isopropyl_acetoacetate Isopropyl Acetoacetate Isopropyl_acetoacetate->Condensation Piperidine Piperidine Piperidine->Condensation Acetic_Acid Acetic Acid Acetic_Acid->Condensation Target_Molecule Isopropyl 2-(3-nitrobenzylidene)- 3-oxobutanoate Condensation->Target_Molecule

Caption: Knoevenagel condensation workflow for the synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.25s1HAr-H (on C2)Deshielded by adjacent NO₂ and proximity to the electron-withdrawing benzylidene group.
~8.15d1HAr-H (on C4)Deshielded by NO₂ group, ortho coupling to H on C5.
~7.70d1HAr-H (on C6)Deshielded by proximity to the benzylidene group, ortho coupling to H on C5.
~7.60t1HAr-H (on C5)Coupled to two ortho protons.
~7.50s1HVinylic-HDeshielded by conjugation with two carbonyl groups and the aromatic ring.
~5.10sept1H-CH(CH₃)₂Characteristic septet for an isopropyl methine proton coupled to six equivalent methyl protons.
~2.40s3H-C(O)CH₃Singlet for the acetyl methyl protons.
~1.30d6H-CH(CH₃)₂Doublet for the two equivalent methyl groups of the isopropyl ester, coupled to the methine proton.

Expertise & Experience in Interpretation: The chemical shifts of the aromatic protons are significantly downfield due to the strong electron-withdrawing nature of the nitro group. The singlet at ~8.25 ppm is characteristic of the proton situated between the nitro group and the benzylidene substituent. The vinylic proton's chemical shift at ~7.50 ppm confirms the formation of the C=C double bond from the condensation reaction. The isopropyl group's characteristic septet and doublet pattern is a key identifier for this ester.[8]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[9]

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.[10]

  • Acquisition: Acquire the spectrum using a single 90° pulse. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[10]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. Spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[11][12][13]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~195.0C=O (Ketone)Ketone carbonyls are highly deshielded.
~165.0C=O (Ester)Ester carbonyls are slightly more shielded than ketone carbonyls.
~148.5C-NO₂Aromatic carbon directly attached to the nitro group.
~140.0Vinylic C (α-C)Vinylic carbon attached to the carbonyl groups.
~136.0Vinylic C (β-C)Vinylic carbon of the benzylidene group.
~135.0Ar-CAromatic quaternary carbon.
~130.0Ar-CHAromatic methine carbon.
~125.0Ar-CHAromatic methine carbon.
~124.0Ar-CHAromatic methine carbon.
~70.0-CH(CH₃)₂Isopropyl methine carbon, deshielded by the ester oxygen.
~26.0-C(O)CH₃Acetyl methyl carbon.
~21.5-CH(CH₃)₂Isopropyl methyl carbons.

Expertise & Experience in Interpretation: The two carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl.[11] The aromatic and vinylic carbons resonate in the 120-150 ppm region. The aliphatic carbons of the isopropyl and acetyl groups are found in the upfield region of the spectrum. The presence of 12 distinct signals would confirm the proposed structure.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 25-50 mg of the compound in ~0.7 mL of CDCl₃.

  • Filtration: Filter the sample as described for ¹H NMR.

  • Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

  • Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence. A significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (e.g., 2 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.[12][14]

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Predicted IR Absorption Bands (Thin Solid Film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100MediumAromatic C-H stretchCharacteristic stretching vibration for sp² C-H bonds.
~2980MediumAliphatic C-H stretchAsymmetric and symmetric stretching of sp³ C-H bonds in the isopropyl and methyl groups.
~1720Strong, SharpC=O stretch (Ester)Conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[1][16]
~1685Strong, SharpC=O stretch (Ketone)Conjugation significantly lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[17]
~1600MediumC=C stretch (Alkene & Aromatic)Stretching vibrations of the carbon-carbon double bonds.
~1525Strong, SharpAsymmetric NO₂ stretchOne of the two characteristic strong absorptions for a nitro group.
~1350Strong, SharpSymmetric NO₂ stretchThe second characteristic strong absorption for a nitro group.
~1250StrongC-O stretch (Ester)Stretching vibration of the ester C-O bond.

Expertise & Experience in Interpretation: The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions for the two different carbonyl groups and the two nitro group stretches. The conjugation in the α,β-unsaturated keto-ester system is evidenced by the lower-than-expected frequencies for both C=O stretches.[1][18] The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[19]

  • Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin, even film of the solid compound on the plate.[19]

  • Background Scan: Place the clean salt plate in the spectrometer and run a background scan to subtract the absorbance of the plate and atmospheric CO₂ and H₂O.[20]

  • Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum.[20]

  • Data Analysis: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[21][22]

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zProposed FragmentRationale
277[M]⁺˙Molecular ion peak.
262[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
232[M - OCH(CH₃)₂]⁺Loss of the isopropoxy radical.[23]
218[M - C₃H₇O]⁺Loss of the isopropoxy group.
188[M - C₃H₇O - NO]⁺Subsequent loss of NO from the nitro group.[24][25]
172[M - C₃H₇O - NO₂]⁺Loss of NO₂ from the nitro group, a common fragmentation for nitroaromatics.[24][25][26]
43[CH₃CO]⁺Acylium ion from the acetyl group, often a base peak.[27]

Expertise & Experience in Interpretation: Under electron ionization (EI), the molecular ion at m/z 277 is expected. Key fragmentation pathways would involve the loss of the isopropoxy group (-OC₃H₇) to give a stable acylium ion.[2][23] The nitro group can undergo characteristic fragmentation by losing NO (30 amu) and NO₂ (46 amu).[24][25][26] The presence of an intense peak at m/z 43, corresponding to the acetyl cation, is also a strong indicator of the proposed structure.[27]

Fragmentation_Pattern M [M]⁺˙ m/z = 277 F1 [M - OCH(CH₃)₂]⁺ m/z = 218 M->F1 - •OCH(CH₃)₂ F3 [CH₃CO]⁺ m/z = 43 M->F3 α-cleavage F2 [M - OCH(CH₃)₂ - NO₂]⁺ m/z = 172 F1->F2 - •NO₂

Caption: A simplified predicted fragmentation pathway for the target molecule in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for a solid or via a GC inlet if the compound is sufficiently volatile and thermally stable.[28]

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.[25]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[28][29]

  • Detection: The separated ions are detected, and their abundance is recorded.[21]

  • Data Acquisition: The instrument scans a range of m/z values to generate the mass spectrum.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, grounded in established spectroscopic principles, offers a robust framework for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone, the IR spectrum confirms the presence of key functional groups (notably the conjugated keto-ester and nitro groups), and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-faceted spectroscopic approach ensures the unambiguous identification and characterization of this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

  • Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. [Link]

  • KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Google Patents. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)
  • Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024-12-05). [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

  • Morressier. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. (2013-09-12). [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Chem LibreTexts. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • Scribd. 13C NMR Estimation Protocol. [Link]

  • University of Wisconsin-La Crosse. 13-C NMR Protocol for beginners AV-400. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. (2008-07-18). [Link]

  • University of Alberta, Department of Chemistry. NMR Sample Preparation. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

  • YouTube. Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. (2011-12-13). [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (2011-03). [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

  • YouTube. How To Run IR Spectroscopy? - Chemistry For Everyone. (2025-01-25). [Link]

  • ResearchGate. (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (2014-04). [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. (2023-02-09). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 3. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • YouTube. Infrared Spectrometry - Sample Preparation and Instrumentation. (2014-03-11). [Link]

  • University of Rochester, Department of Chemistry. Get a Good 1 H NMR Spectrum. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. (2019-01-21). [Link]

  • University of Calgary, Department of Chemistry. H NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid (Phthalimidoperoxycaproic Acid - PAP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid, commonly known as Phthalimidoperoxycaproic Acid (PAP). With the molecular formula C14H15NO5, this synthetic organic peroxy acid has garnered significant interest for its unique oxidative properties.[1] Unlike traditional peroxide-based agents, PAP functions via a non-radical oxidation mechanism, offering a higher degree of selectivity and a more favorable safety profile in various applications.[2] This guide delves into the chemical synthesis and characterization of PAP, its mechanism of action, and its established applications in cosmetic dentistry, including a review of clinical efficacy and safety data. Furthermore, it explores the potential relevance of PAP to drug development professionals, considering its utility as a selective oxidizing agent in organic synthesis and the well-documented pharmacological importance of its core phthalimide scaffold.

Introduction

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid (PAP) is a white, odorless crystalline powder with a molecular weight of 277.27 g/mol .[1][3] It is a synthetic organic peroxy acid that is slightly soluble in water and functions as a potent oxidizing agent.[1] The defining characteristic of PAP is its ability to oxidize substrates without the formation of free radicals, which distinguishes it from conventional oxidizing agents like hydrogen peroxide.[2] This property makes it a gentler and more targeted oxidizing agent, which has led to its primary application as a bleaching agent in consumer products such as teeth whitening formulations and laundry detergents.[1][4]

For the researcher and drug development professional, the interest in PAP extends beyond its current commercial uses. The molecule's phthalimide group is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[5][6] Moreover, the peroxy acid functional group offers a unique tool for selective oxidation reactions in complex organic synthesis, a critical aspect of drug discovery and development.[7] This guide will provide an in-depth exploration of PAP, from its fundamental chemistry to its potential applications in a research and development setting.

Chemical Synthesis and Characterization

Synthesis of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid (PAP)

The primary route for the synthesis of PAP involves the oxidation of its carboxylic acid precursor, 6-(1,3-dioxoisoindol-2-yl)hexanoic acid. The most common method employs the reaction of this precursor with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol: Synthesis of 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid

Materials:

  • 6-(1,3-dioxoisoindol-2-yl)hexanoic acid

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane or other suitable halogenated aliphatic hydrocarbon

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a dual-phase system, dissolve 6-(1,3-dioxoisoindol-2-yl)hexanoic acid in a halogenated aliphatic hydrocarbon solvent such as dichloromethane.[8]

  • Oxidation: Add hydrogen peroxide to the mixture, followed by the slow addition of a strong acid catalyst like sulfuric acid, while maintaining the temperature below 40°C to prevent decomposition of the peroxy acid.[8]

  • Reaction Monitoring: Stir the mixture vigorously to ensure efficient reaction between the aqueous and organic phases. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, separate the organic phase.

  • Purification: The crude PAP in the organic phase can be purified by low-temperature crystallization or by solvent removal under vacuum (stripping).[8] For further purification to remove entrapped chlorinated solvents, the crude product can be dissolved in a polar, volatile solvent like ethyl acetate, followed by recrystallization or solvent stripping.[8]

  • Drying: Dry the purified crystals under vacuum to yield 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid.

Synthesis_of_PAP cluster_reactants Reactants cluster_conditions Reaction Conditions precursor 6-(1,3-dioxoisoindol-2-yl)hexanoic acid product 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic Acid (PAP) precursor->product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->product catalyst Sulfuric Acid (H₂SO₄) catalyst->product solvent Dichloromethane solvent->product

Caption: Synthesis of PAP via oxidation of its carboxylic acid precursor.

Spectroscopic Characterization

The structural elucidation and purity assessment of PAP are typically performed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of PAP is expected to show characteristic absorption bands for the phthalimide and peroxy acid functional groups. The five-membered imide ring typically exhibits two significant peaks between 1710 cm⁻¹ and 1770 cm⁻¹.[9] The presence of the peroxy group can be confirmed by a characteristic peak in the range of 880–900 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed information about the different types of protons and their chemical environments within the PAP molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons of the imide and the peroxy acid, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of PAP and to study its fragmentation pattern, which can further confirm its structure. The expected molecular ion peak would correspond to its molecular weight of 277.27 g/mol .[3]

Mechanism of Action: A Non-Radical Approach to Oxidation

The primary mechanism of action for PAP as an oxidizing agent is through epoxidation, which involves the direct transfer of an oxygen atom to a substrate.[2] This is in stark contrast to traditional bleaching agents like hydrogen peroxide, which generate highly reactive and non-selective free radicals.[2]

The non-radical pathway of PAP is particularly effective in oxidizing molecules with conjugated double bonds, which are common in chromophores (the parts of molecules responsible for color).[2] The PAP molecule acts as an oxygen transfer agent, delivering an oxygen atom directly to a carbon-carbon double bond within the chromogen. This reaction breaks one of the bonds in the double bond to form a three-membered ring structure called an epoxide.[2] The disruption of the conjugated system alters the molecule's ability to absorb light, resulting in decolorization.[2]

This targeted, non-radical mechanism is the primary reason for the reduced incidence of side effects such as tooth sensitivity and enamel alteration observed with PAP-based teeth whitening products compared to their peroxide-based counterparts.[2]

Mechanism_of_Action cluster_reactants Reactants PAP PAP (Phthalimidoperoxycaproic Acid) Epoxide Epoxide (Colorless) PAP->Epoxide Oxygen Transfer Byproduct 6-(1,3-dioxoisoindol-2-yl)hexanoic acid PAP->Byproduct releases Chromogen Chromogen (with conjugated double bonds) Chromogen->Epoxide

Caption: Mechanism of PAP oxidation of chromogens via epoxidation.

Applications

Cosmetic Dentistry: Teeth Whitening

The most well-documented application of PAP is in the field of cosmetic dentistry as an active ingredient in teeth whitening products.[4] Its non-radical oxidation mechanism provides an effective and safer alternative to traditional hydrogen peroxide-based whiteners.

Clinical Efficacy and Safety:

Several studies have demonstrated the efficacy and safety of PAP-based teeth whitening formulations.

Study ParameterPAP-based FormulationHydrogen Peroxide (HP) based FormulationReference
Whitening Efficacy Significant improvement in tooth shade.Effective, but may require longer treatment times for comparable results at low concentrations.[4]
Enamel Microhardness No reduction or slight increase in surface microhardness.Can cause a reduction in surface microhardness.[4]
Enamel Erosion Did not cause enamel erosion.Can cause enamel erosion.[4]
Tooth Sensitivity Lower incidence of tooth sensitivity.Higher incidence of tooth sensitivity.[4]

These findings highlight the advantages of PAP in providing effective teeth whitening with a superior safety profile, particularly in terms of preserving enamel integrity and minimizing tooth sensitivity.

Relevance to Drug Development Professionals

While PAP itself is not a therapeutic agent, its chemical properties and structural components are highly relevant to the field of drug development.

4.2.1. Selective Oxidizing Agent in Organic Synthesis:

The ability of PAP to perform selective oxidations without generating free radicals makes it a valuable reagent in organic synthesis.[7] In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), protecting group strategies are often employed to prevent unwanted side reactions. The mild and selective nature of PAP could potentially be exploited in synthetic routes where sensitive functional groups need to be preserved while a specific oxidation is required. Peroxy acids, in general, are used in various synthetic transformations, including the Baeyer-Villiger oxidation, which converts ketones to esters, and the epoxidation of alkenes.[9]

4.2.2. The Phthalimide Scaffold in Medicinal Chemistry:

The phthalimide moiety within the PAP structure is a privileged scaffold in medicinal chemistry.[5] Phthalimide and its derivatives have been shown to possess a wide range of biological activities, including:

  • Anti-inflammatory [5]

  • Anticancer [6]

  • Immunomodulatory [5]

  • Antimicrobial [5]

The presence of the phthalimide group in PAP suggests that it could serve as a starting material or intermediate for the synthesis of novel phthalimide-containing compounds with potential therapeutic applications.[7] The functionalization of the phthalimide ring or the modification of the caproic acid chain could lead to the development of new chemical entities for drug discovery programs.[5]

Safety and Handling

PAP is classified as an oxidizer and can cause skin, eye, and respiratory tract irritation.[10] It is a combustible solid, and its harmful combustion products include carbon monoxide and carbon dioxide.[10] From an environmental perspective, it may be harmful to aquatic life, although it is considered biodegradable.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid (PAP) is a versatile organic compound with a unique non-radical oxidation mechanism. Its primary application in teeth whitening demonstrates its efficacy and superior safety profile compared to traditional peroxide-based agents. For researchers and drug development professionals, PAP presents opportunities as a selective oxidizing agent in organic synthesis and as a scaffold for the development of novel phthalimide-based therapeutic agents. Further research into its synthetic applications and the biological activity of its derivatives could unlock new avenues in medicinal chemistry and materials science.

References

[7] Phthalimidoperoxycaproic Acid (PAP) as a Versatile Chemical Intermediate. (2025, November 7). Chembuyers. Retrieved from [Link]

[5] Doraghi, F., Morshedsoloukab, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22809-22827. [Link]

[6] The Power of Phthalimide in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

[11] Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters, 26(4), 829–833. [Link]

[12] Singh, G., Kumar, S., & Singh, P. (2020). Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels–Alder Reaction Employing Two Dienophiles. The Journal of Organic Chemistry, 85(22), 14853–14862. [Link]

[4] Pascolutti, M., & de Oliveira, D. (2021). A Radical-Free Approach to Teeth Whitening. Dentistry Journal, 9(12), 148. [Link]

[13] Phthalimidoperoxycaproic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

[3] Phthalimidoperoxycaproic acid. (n.d.). PubChem. Retrieved from [Link]

[1] Phthalimidoperoxycaproic acid. (n.d.). Wikipedia. Retrieved from [Link]

[14] phthalimidoperoxycaproic acid. (n.d.). Wikidata. Retrieved from [Link]

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). Human Metabolome Database. Retrieved from [Link]

[15] Yun, L., Ruying, J., Yue, S., & Jianhua, L. (1999). Synthesis and Application of Phthalimidoperoxycaproic Acid. Semantic Scholar. Retrieved from [Link]

[2] Phthalimidoperoxycaproic acid. (n.d.). Grokipedia. Retrieved from [Link]

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

[16] 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233). (n.d.). Human Metabolome Database. Retrieved from [Link]

[17] 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). (n.d.). Human Metabolome Database. Retrieved from [Link]

[18] PHTHALIMIDOPEROXYCAPROIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

[19] 13 C NMR spectrum of phthalimide analog. (n.d.). ResearchGate. Retrieved from [Link]

[20] Li, J., Zheng, Q., & Dömling, A. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Synfacts, 20(04), 0375. [Link]

[21] Phthalimide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

[8] Process for purifying phthalimidoperoxycaproic acid (PAP) which removes chlorinated solvent impurities from it. (1993). Google Patents. Retrieved from

[22] PHTHALIMIDOPEROXYCAPROIC ACID. (n.d.). EWG Skin Deep. Retrieved from [Link]

[23] 6-(1,3-dioxoisoindol-2-yl)hexaneperoxoic acid. (n.d.). EAST CHEMSOURCES LIMITED. Retrieved from [Link]

[24] Gwarda, R., & Albrecht, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3189. [Link]

Sources

Molecular weight and formula of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern synthetic chemistry. The document details its fundamental chemical and physical properties, outlines a robust and reproducible synthesis protocol, and discusses its significant applications, particularly within the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this compound.

Core Compound Identification and Properties

This compound is a solid organic compound that serves as a critical building block in multi-step syntheses. Its molecular architecture, featuring a nitro-substituted aromatic ring and a β-ketoester functionality, makes it a versatile precursor for a range of complex target molecules.

A summary of its key properties is provided in the table below for quick reference.

IdentifierValue
Chemical Formula C₁₄H₁₅NO₅
Molecular Weight 277.27 g/mol [1][2]
CAS Number 39562-25-9[3][4][5]
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[6]
Common Synonyms Isopropyl 2-(3-nitrobenzylidene)acetoacetate[3][6], 2-(3-Nitrobenzylidene)-3-oxobutanoic Acid Isopropyl Ester[4]
Physical Appearance White to light yellow powder or crystals
Melting Point 88.0 to 92.0 °C
Predicted Boiling Point 404.9 ± 35.0 °C[1]

Synthesis Pathway and Experimental Protocol

The predominant method for synthesizing this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is highly efficient for this transformation. The causality behind this choice lies in the acidic nature of the α-hydrogen in isopropyl acetoacetate, which is readily deprotonated by a weak base, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

Reaction Scheme Visualization

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Knoevenagel_Condensation Reactant1 3-Nitrobenzaldehyde Product Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Reactant1->Product Condensation Reactant2 Isopropyl Acetoacetate Reactant2->Product Catalyst Piperidine & Acetic Acid in Isopropanol Catalyst->Product Catalyzes

Caption: Knoevenagel condensation for the synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system, designed for high yield and purity. It is based on methodologies reported in the chemical literature.[7][8]

  • Reagent Preparation & Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.1 eq).

    • Add isopropanol as the solvent, ensuring all reactants are fully dissolved. The use of isopropanol is advantageous due to its lower toxicity compared to other solvents like toluene.[8]

  • Catalyst Introduction:

    • Introduce a catalytic amount of piperidine and acetic acid (a 1:1 molar ratio is effective) to the reaction mixture.[8] This combination acts as an efficient basic catalyst system for the condensation.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.[8] The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).[8]

  • Product Isolation and Crystallization:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

    • Cool the concentrated solution to between -5 and 5 °C while stirring to induce crystallization. Allow it to stand overnight for complete precipitation.[8]

  • Purification and Validation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol to remove any residual impurities.

    • Recrystallize the crude product from hot isopropanol to yield the final product with high purity (>98%).

    • The purity can be confirmed by Gas Chromatography (GC) and the structure verified by Nuclear Magnetic Resonance (NMR) spectroscopy.

Significance in Pharmaceutical Drug Development

This compound is not an end product in itself but rather a crucial intermediate in the synthesis of high-value Active Pharmaceutical Ingredients (APIs).[6]

Its most prominent application is in the manufacturing of dihydropyridine-class calcium channel blockers, such as Azelnidipine and Nimodipine .[6] These drugs are essential for the treatment of hypertension and cerebrovascular disorders.[6] The nitrobenzylidene moiety of the intermediate is a key pharmacophore that is incorporated into the final drug structure.

Synthetic Workflow in API Manufacturing

The logical flow from the intermediate to the final API is depicted below.

API_Synthesis_Workflow A Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate B Condensation with Amine-containing Moiety A->B C Cyclization & Further Functional Group Manipulation B->C D Final API (e.g., Azelnidipine) C->D

Caption: General workflow from the intermediate to the final API.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its well-defined properties and established synthesis protocols make it a reliable and essential building block in the development of life-saving medications. This guide provides the necessary technical information for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 2-(3-Nitrobenzylidene)-3-oxobutanoic Acid Isopropyl Ester, min 98%, 1 gram. Retrieved from [Link]

  • apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (2011). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Google Patents. (2012). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.

Sources

A Technical Guide to the Solubility Profile of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a key organic intermediate with the chemical formula C₁₄H₁₅NO₅ and a molecular weight of approximately 277.28 g/mol [1][2]. Identified by its CAS Number 39562-25-9, this compound serves as a critical starting material in the synthesis of active pharmaceutical ingredients (APIs), notably dihydropyridine-class calcium channel blockers such as Azelnidipine and Nimodipine, which are used to treat hypertension and cerebrovascular disorders[3].

Understanding the solubility profile of this intermediate is paramount for optimizing reaction conditions, developing purification strategies (like crystallization), and formulating subsequent products[4][5]. Inefficient dissolution can lead to poor yields, side reactions, and difficulties in downstream processing. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailing robust experimental protocols for its determination.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. Achieving a stable thermodynamic equilibrium is the basis of the dissolution process[6].

"Like Dissolves Like": A Qualitative Approach

The adage "like dissolves like" provides a foundational, qualitative rule for predicting solubility. It suggests that substances with similar polarities are more likely to be miscible[7][8].

  • Polar Solvents: These solvents (e.g., water, ethanol) have significant partial charges and high dielectric constants. They are effective at dissolving polar solutes and ionic compounds.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and are better at dissolving nonpolar solutes through weaker van der Waals forces.

This compound possesses both polar and nonpolar characteristics. The nitro group (-NO₂) and the keto/ester carbonyl groups (C=O) introduce significant polarity and hydrogen bond accepting capabilities. Conversely, the benzylidene ring and the isopropyl group are nonpolar (lipophilic). This amphiphilic nature suggests that its solubility will be nuanced and highly dependent on the specific solvent environment.

Hansen Solubility Parameters (HSP): A Quantitative Framework

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model. HSP deconstructs the total cohesive energy of a substance into three components[9][10]:

  • δD (Dispersion): Energy from atomic forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a smaller "HSP Distance") are likely to be miscible[9][11]. By comparing the (often unknown) HSP of the solute to the known HSP of various solvents, a suitable solvent or solvent blend can be identified[10][11][12].

Physicochemical Characteristics of this compound

A summary of the key physicochemical properties is essential for understanding its behavior.

PropertyValueSource
CAS Number 39562-25-9[2][3][13]
Molecular Formula C₁₄H₁₅NO₅[1][2][3]
Molecular Weight 277.27 g/mol [1][3]
Appearance White to Light yellow powder/crystal[2]
Melting Point 88.0 to 92.0 °C[2]
Boiling Point (Predicted) 404.9 ± 35.0 °C[14]
Density (Predicted) 1.229 ± 0.06 g/cm³[14]
XLogP3 (Calculated) 2.6[1]

Predicted Solubility in Common Organic Solvents

While exhaustive experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the compound's structure and established chemical principles. The presence of both aromatic and polar functional groups suggests moderate to good solubility in many common organic solvents, but poor solubility in highly nonpolar or highly polar extremes like water.

SolventTypeHansen Parameters (δD, δP, δH)Predicted SolubilityRationale
Water Polar Protic(15.5, 16.0, 42.3)InsolubleThe large nonpolar backbone outweighs the polarity of the nitro and carbonyl groups.
Methanol Polar Protic(14.7, 12.3, 22.3)Moderately SolubleThe alcohol can hydrogen bond with the solute's oxygen atoms, but the overall polarity match is not perfect.
Ethanol Polar Protic(15.8, 8.8, 19.4)Moderately SolubleSimilar to methanol, provides a balance of polar and nonpolar interactions.
Acetone Polar Aprotic(15.5, 10.4, 7.0)Highly SolubleGood balance of polarity (δP) and dispersion forces (δD) to interact with the entire molecule.
Ethyl Acetate Polar Aprotic(15.8, 5.3, 7.2)Highly SolubleIts polarity and ester functionality provide a good match for the solute's structure.
Dichloromethane (DCM) Polar Aprotic(17.0, 7.3, 7.1)Highly SolubleEffective at dissolving moderately polar organic compounds.
Tetrahydrofuran (THF) Polar Aprotic(16.8, 5.7, 8.0)Highly SolubleExcellent solvent for a wide range of organic molecules due to its polarity and ether oxygen.
Toluene Nonpolar Aromatic(18.0, 1.4, 2.0)Sparingly SolubleThe aromatic ring can engage in π-π stacking, but the solvent lacks polarity to solvate the nitro/carbonyl groups effectively.
Hexane Nonpolar Aliphatic(14.9, 0.0, 0.0)InsolubleLacks any polarity or hydrogen bonding capability to overcome the solute-solute interactions.

Hansen Solubility Parameter values are approximate and sourced from common databases.[11][12]

Experimental Methodology for Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The isothermal equilibrium or "shake-flask" method is a gold-standard technique for determining the solubility of a solid in a solvent[7].

Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol establishes a thermodynamic equilibrium to measure the maximum amount of solute that can dissolve under specific conditions[6].

Materials & Equipment:

  • This compound (solute)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of fresh solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_eq Equilibration cluster_sample Sampling & Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hrs) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility Polarity_S Polarity Polarity_S->Solubility Hbond_S H-Bonding Sites Hbond_S->Solubility Size Molecular Size Size->Solubility Polymorph Crystalline Form Polymorph->Solubility Polarity_V Polarity Polarity_V->Solubility Hbond_V H-Bonding Hbond_V->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key intrinsic and extrinsic factors that govern the solubility of a solid compound.

Conclusion

This compound exhibits a nuanced solubility profile dictated by its amphiphilic molecular structure. It is predicted to be highly soluble in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, while showing limited solubility in nonpolar alkanes and highly polar water. These predictions, grounded in the principles of "like dissolves like" and Hansen Solubility Parameters, provide a strong starting point for solvent selection in synthesis and purification. For critical applications, the experimental protocol detailed herein offers a robust and reliable method for obtaining precise quantitative solubility data, enabling the optimization of chemical processes and ensuring the efficient use of this valuable pharmaceutical intermediate.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Isopropyl 2-(3-nitrobenzylidene)
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Hansen Solubility Parameters (HSP)
  • HSP for Beginners. Hansen Solubility Parameters.
  • How to determine the solubility of a substance in an organic solvent?
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. Web Document.
  • EXPERIMENT 1 DETERMIN
  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Web Document.
  • Designer Solvent Blends. Hansen Solubility Parameters.
  • (E)-Isopropyl 2-(3-nitrobenzylidene)
  • CAS 39562-25-9 | Isopropyl 2-(3-nitrobenzylidene)
  • This compound (CAS No: 39562-25-9)
  • Isopropyl 2-(3-Nitrobenzylidene)

Sources

The Multifaceted Therapeutic Potential of Nitrobenzylidene Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is of paramount importance. The nitrobenzylidene core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of nitrobenzylidene compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of knowledge but also practical, field-proven insights into the experimental evaluation of these promising molecules. Our narrative is grounded in scientific integrity, providing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

I. The Nitrobenzylidene Scaffold: A Gateway to Diverse Bioactivities

The nitrobenzylidene moiety, characterized by a nitro-substituted phenyl ring attached to a benzylidene group, is a key pharmacophore responsible for a wide array of pharmacological effects. The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the electronic properties of the molecule, often enhancing its reactivity and interaction with biological macromolecules.[1] The versatility of this scaffold lies in the ease with which substituents can be introduced on both the nitro-bearing phenyl ring and the benzylidene portion, allowing for the fine-tuning of its biological activity.

II. Anticancer Activity: Targeting the Engines of Malignancy

Nitrobenzylidene derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

A. Mechanism of Action: A Multi-pronged Attack

1. Topoisomerase Inhibition:

One of the key anticancer mechanisms of certain nitrobenzylidene compounds is the inhibition of topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[2][3][4] These compounds act as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis.[2][3][4]

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by Nitrobenzylidene Compound DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase Binds Cleavage_Complex Cleavage_Complex Topoisomerase->Cleavage_Complex Forms Cleavage_Complex_Inhibited Stabilized Cleavage Complex Religation Religation Cleavage_Complex->Religation Allows DNA rotation Religation->DNA Releases Nitrobenzylidene Nitrobenzylidene Nitrobenzylidene->Cleavage_Complex_Inhibited Binds to & Stabilizes Apoptosis Apoptosis Cleavage_Complex_Inhibited->Apoptosis Prevents Religation -> DNA Breaks ->

Caption: Mechanism of topoisomerase inhibition by nitrobenzylidene compounds.

2. EGFR/PI3K/Akt Pathway Modulation:

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway are frequently dysregulated in various cancers, promoting cell proliferation, survival, and metastasis.[5][6] Several nitrobenzylidene derivatives have been shown to inhibit this critical pathway.[5] By targeting key kinases in this cascade, these compounds can effectively halt the uncontrolled growth signals that drive tumorigenesis.[7][8]

EGFR_PI3K_Akt_Pathway EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Nitrobenzylidene Nitrobenzylidene Compound Nitrobenzylidene->EGFR Inhibits Nitrobenzylidene->PI3K Inhibits

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

B. Structure-Activity Relationship (SAR)

The anticancer potency of nitrobenzylidene compounds is highly dependent on the nature and position of substituents on the aromatic rings.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly influences cytotoxicity. Studies have shown that the presence of the nitro group is often crucial for activity.[1]

  • Substituents on the Benzylidene Ring:

    • Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as additional nitro groups or halogens, on the benzylidene ring can enhance anticancer activity.[9]

    • Lipophilicity: Increasing the lipophilicity of the substituents on the benzylidene moiety has been shown to correlate with higher cytotoxicity in some series of compounds.[9]

C. Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
(E)-2-benzylidene-1-tetralonesJurkatVaries[9]
Nitro-substituted benzylic diselenidesMDA-MB-231Varies[10]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-601.0 - 10[11]
Piperonyl and cinnamoyl-based amidesColorectal cancer cellsVaries[12]
Benzodioxole-based thiosemicarbazonesA549, C64.33 - 51.5[13]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the nitrobenzylidene compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration).

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Nitrobenzylidene compounds have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of many nitrobenzylidene derivatives is attributed to their nature as α,β-unsaturated carbonyl compounds, which can act as Michael acceptors. This allows them to react with nucleophilic groups in microbial biomolecules, such as the thiol groups of cysteine residues in enzymes, leading to the disruption of essential cellular processes. The nitro group further enhances the electrophilicity of the β-carbon, making the compound more susceptible to nucleophilic attack. Some nitrobenzylidene compounds have also been suggested to interfere with bacterial DNA gyrase.[14]

B. Structure-Activity Relationship (SAR)

The antimicrobial efficacy of nitrobenzylidene compounds is significantly influenced by their structural features.

  • Nitro Group: The presence and position of the nitro group on the aromatic ring are often critical for antimicrobial activity. Compounds with nitro substitution at the 3- and 4-positions of the aryl ring have shown significant antimicrobial effects.[15]

  • Substituents on the Benzylidene Ring:

    • Halogens: Halogen substitutions, particularly at the 2- and 4-positions of the aryl ring, have been found to be beneficial for antimicrobial activity.[15]

    • Hydrophilic Groups: The introduction of hydrophilic substituents can diminish the antibacterial activity of these compounds.[15]

C. Quantitative Data Summary: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2[15]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)16[15]
(Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2[15]
N'-(substituted benzylidene) hydrazidesVarious bacteria and fungiVaries[16]
D. Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of the antimicrobial compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses into the agar, and if the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

    • Streak the plate in three different directions, rotating the plate approximately 60 degrees each time, to ensure a confluent lawn of growth.

  • Application of Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the nitrobenzylidene compound.

    • Aseptically place the disks onto the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone is indicative of the antimicrobial activity of the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Nitrobenzylidene compounds have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

A. Mechanism of Action: Quelling the Flames of Inflammation

A primary mechanism of the anti-inflammatory action of certain nitrobenzylidene derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[19][20] By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the production of inflammatory mediators.[17][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_translocated NF-κB NFkB->NFkB_translocated Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Nitrobenzylidene Nitrobenzylidene Compound Nitrobenzylidene->IKK Inhibits NFkB_translocated->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzylidene compounds.

B. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of nitrobenzylidene derivatives is also dependent on their chemical structure, although this area is less explored compared to their anticancer and antimicrobial properties. The presence of specific substituents can influence the compound's ability to interact with components of the inflammatory signaling pathways. Further research is needed to establish clear SAR for this activity.

C. Quantitative Data Summary: Anti-inflammatory Activity
Compound ClassAssayIC50 (µM)Reference
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivativeCarrageenan-induced peritonitisVaries[21]
2,6-bisbenzylidenecyclohexanone derivativesNO inhibitory activity6.68 and higher[22]
Diorganotin(IV) complexes of Schiff base ligandsProtein denaturation7.12 - 9.75 µg/mL[23]
D. Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

  • Compound Administration:

    • Administer the nitrobenzylidene compound orally or intraperitoneally at various doses.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the basal volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

V. Conclusion and Future Directions

Nitrobenzylidene compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, and their mechanisms of action often involve the modulation of key cellular pathways. The ability to readily modify their structure allows for the optimization of their potency and selectivity, making them attractive candidates for further drug development.

Future research in this area should focus on:

  • Elucidating detailed molecular mechanisms: A deeper understanding of how these compounds interact with their biological targets at the molecular level is crucial for rational drug design.

  • Comprehensive structure-activity relationship studies: Systematic investigations into the SAR for each biological activity will guide the synthesis of more potent and selective analogs.

  • In vivo efficacy and safety studies: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

  • Exploring novel biological activities: The diverse reactivity of the nitrobenzylidene scaffold suggests that these compounds may possess other, yet undiscovered, therapeutic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting potential of nitrobenzylidene compounds. By leveraging the information and protocols presented herein, the scientific community can continue to unlock the therapeutic promise of this remarkable molecular scaffold.

VI. References

  • Ajani, O. O., et al. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...

  • Kowalska, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC.

  • ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]...

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied.

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative...

  • ResearchGate. (n.d.). Antiinflammatory activity of compounds (1-20) in terms of IC50 value.

  • Singh, R., et al. (2018). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC.

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.

  • ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves.

  • de Oliveira, M. A., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI.

  • Pal, P., et al. (2022). Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed.

  • Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH.

  • Jain, C. K., et al. (2017). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. PMC.

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.

  • Pommier, Y. (2013). DNA topoisomerases as molecular targets for anticancer drugs. PMC.

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...

  • ResearchGate. (n.d.). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases.

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.

  • ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group.

  • Kumar, S., et al. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.

  • Singh, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PubMed Central.

  • Dewangan, R., et al. (2017). Topoisomerases as Anticancer Targets. PMC.

  • Qiu, Z., et al. (2020). Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC. NIH.

  • Kim, J. H., et al. (2019). KMS99220 Exerts Anti-Inflammatory Effects, Activates the Nrf2 Signaling and Interferes with IKK, JNK and p38 MAPK via HO-1.

  • Sharma, P. C., et al. (2022). A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. PubMed.

  • Shih, H., et al. (2000). Rational design, synthesis and structure-activity relationships of antitumor (E)-2-benzylidene-1-tetralones and (E) - PubMed. PubMed.

  • El-Naggar, M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. NIH.

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

  • Zhang, X., et al. (2021). Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. MDPI.

  • Li, Y., et al. (2020). Antimicrobial Mechanism of pBD2 against Staphylococcus aureus. PubMed.

  • Abdel-Maksoud, M. M., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Publishing.

  • University of Washington. (2023). Antimicrobial Susceptibility Summary 2023.

  • ResearchGate. (n.d.). In silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.

  • D'Angelo, S., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. PubMed.

  • Qiu, Z., et al. (2024). Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: A rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC. PubMed.

  • IDEXX. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC).

  • Newman, D. J., & Cragg, G. M. (2025). Privileged natural product compound classes for anti-inflammatory drug development.

  • Smale, S. T. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed.

  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC.

  • Abdel-Wahab, B. F., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed.

  • White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria.

  • ResearchGate. (n.d.). Interactive signaling pathway of EGFR-PI3K-mTOR. PI3K binds to...

  • Ndisang, J. F., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

  • ResearchGate. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen.

  • Pinto, M., et al. (2021). Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. PubMed Central.

Sources

An In-Depth Technical Guide to Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a pivotal intermediate in modern organic synthesis. We will delve into its synthesis, core reactivity, and critical role as a precursor in the construction of pharmacologically significant molecules, particularly within the dihydropyridine class of calcium channel blockers.

Compound Profile: this compound

This compound, also known as Isopropyl 2-(3-nitrobenzylidene)acetoacetate, is a stable, crystalline solid that serves as a pre-functionalized building block.[1][2] Its structure incorporates an α,β-unsaturated ketone system, which is primed for nucleophilic attack, making it an ideal substrate for key carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the 3-nitrophenyl group is particularly significant, as this moiety is a common feature in a range of successful cardiovascular drugs.[3][4]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₅[3][5][6]
Molecular Weight 277.27 g/mol [3][5]
CAS Number 39562-25-9[3][5][7]
Appearance White to light yellow crystalline powder[1]
Boiling Point 404.9 ± 35.0 °C (Predicted)[8]
Density 1.229 ± 0.06 g/cm³ (Predicted)[8]
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[3][5]

Synthesis of the Precursor via Knoevenagel Condensation

The primary and most efficient route to this compound is through the Knoevenagel condensation.[9] This classic reaction involves the nucleophilic addition of an active methylene compound (isopropyl acetoacetate) to an aldehyde (3-nitrobenzaldehyde), followed by dehydration to yield the α,β-unsaturated product.[9][10]

The causality behind this choice of reaction is clear: it is a high-yielding, atom-economical method for forming a crucial C=C bond and installing the necessary functionalities in a single, well-understood step. The reaction is typically catalyzed by a weak base, such as piperidine, often with acetic acid, which facilitates both the deprotonation of the active methylene group and the final dehydration step.[10][11]

Knoevenagel_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalysts Catalysts & Solvent cluster_product Product R1 3-Nitrobenzaldehyde P1 Knoevenagel Condensation R1->P1 R2 Isopropyl Acetoacetate R2->P1 Prod This compound P1->Prod Yields C1 Piperidine & Acetic Acid C1->P1 Catalyzes S1 Isopropanol S1->P1 Solvent

Diagram 1. Workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system adapted from established methodologies.[11][12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.0-1.1 eq).

  • Solvent and Catalyst Addition: Add isopropanol as the solvent. To this mixture, add a catalytic amount of piperidine (e.g., 0.1 eq) and acetic acid (e.g., 0.2 eq). The use of a piperidine-acetic acid mixture provides a controlled basicity ideal for the condensation.[11]

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-8 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further chill in an ice bath (-5 to 5°C) to induce crystallization.[11]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold isopropanol to remove residual impurities.

  • Final Product: The product can be further purified by recrystallization from isopropanol to yield high-purity this compound.[11] A typical yield for this process is around 65% or higher.[12]

Core Application: A Key Intermediate in the Hantzsch Dihydropyridine Synthesis

The primary utility of this compound is as a key intermediate in the Hantzsch 1,4-dihydropyridine (DHP) synthesis.[13][14] First reported by Arthur Hantzsch in 1882, this multicomponent reaction remains one of the most straightforward and versatile methods for creating the DHP scaffold.[13][15][16]

The significance of the Hantzsch synthesis in modern drug development cannot be overstated. DHPs are a major class of L-type calcium channel blockers used to treat hypertension and angina.[4][13] The precursor, this compound, is a direct building block for potent drugs like Azelnidipine and Nimodipine.[3]

The Hantzsch reaction is a four-component condensation involving:

  • An aldehyde (in this case, the functionality is pre-built into our precursor).

  • Two equivalents of a β-ketoester.

  • A nitrogen source, typically ammonia or ammonium acetate.[17]

In a modified Hantzsch synthesis, our precursor acts as the pre-formed Knoevenagel adduct (the α,β-unsaturated carbonyl component). This streamlines the process, often leading to cleaner reactions and better yields.[15]

Mechanism of the Hantzsch Synthesis

The accepted mechanism involves two key intermediates that ultimately combine to form the DHP ring.[14]

  • Enamine Formation: The first step is the reaction of a β-ketoester (e.g., ethyl acetoacetate) with ammonia to form a β-enamino ester.

  • Michael Addition: The enamine, a potent nucleophile, attacks the electrophilic β-carbon of our precursor, this compound, in a classic Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl. A final dehydration step yields the stable 1,4-dihydropyridine ring system.[18]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_steps Reaction Steps cluster_product Final Product Precursor This compound Step2 Michael Addition Precursor->Step2 Electrophile Enamine_Source β-Ketoester + Ammonia Step1 Enamine Formation Enamine_Source->Step1 Enamine β-Enamino Ester Enamine->Step2 Nucleophile Michael_Adduct Michael Adduct Step3 Cyclization & Dehydration Michael_Adduct->Step3 Step1->Enamine Step2->Michael_Adduct DHP 1,4-Dihydropyridine Derivative (e.g., Azelnidipine Precursor) Step3->DHP

Diagram 2. Reaction mechanism of the Hantzsch DHP synthesis.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol outlines a general procedure for using the precursor in a Hantzsch reaction.

  • Reaction Setup: In a suitable solvent such as ethanol or isopropanol, dissolve this compound (1.0 eq).

  • Reagent Addition: Add the second β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the nitrogen source (e.g., ammonium acetate or aqueous ammonia, >1.0 eq).[19]

  • Reaction Execution: Heat the mixture to reflux for several hours. The reaction is typically complete within 15 hours, and progress can be monitored by TLC.[19]

  • Isolation: After completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product, which is often poorly soluble in the alcohol solvent, will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. If necessary, the product can be recrystallized to achieve high purity.

Conclusion for the Drug Development Professional

This compound is more than just a chemical intermediate; it is an enabling tool for pharmaceutical development. Its synthesis via the robust Knoevenagel condensation is scalable and efficient. Its true value is realized in the Hantzsch synthesis, where it serves as a cornerstone for building the 1,4-dihydropyridine core of several blockbuster calcium channel blockers.[3][4] Understanding the synthesis and reactivity of this precursor provides researchers with a reliable and strategic pathway to novel cardiovascular therapeutics and other pharmacologically active molecules.

References

  • Title: this compound | C14H15NO5 | CID 2306882 Source: PubChem URL: [Link]

  • Title: Recent advances in Hantzsch 1,4-dihydropyridines Source: SciSpace URL: [Link]

  • Title: this compound (CAS No: 39562-25-9) API Intermediate Manufacturers Source: apicule URL: [Link]

  • Title: Learning from the Hantzsch synthesis Source: American Chemical Society URL: [Link]

  • Title: Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review Source: Bentham Science Publisher URL: [Link]

  • Title: Hantzsch Dihydropyridine (Pyridine) Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)
  • Title: Hantzsch pyridine synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview Source: PMC - NIH URL: [Link]

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine Source: ChemTube3D URL: [Link]

  • Title: Hantzsch pyridine synthesis - overview Source: ChemTube3D URL: [Link]

  • Title: CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)
  • Title: Synthesis of Novel Hantzsch Dihydropyridine Derivatives Source: Asian Publication Corporation URL: [Link]

  • Title: Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process Source: MDPI URL: [Link]

  • Title: The Knoevenagel Condensation Source: ResearchGate URL: [Link]

  • Title: Synthesis of Knoevenagel product a 3 Source: ResearchGate URL: [Link]

  • Title: CAS No : 39562-25-9 | Product Name : this compound Source: Pharmaffiliates URL: [Link]

  • Title: Isopropyl 2-(3-nitrobenzylidene)acetoacetate | Request PDF Source: ResearchGate URL: [Link]

Sources

The Pivotal Intermediate: A Technical Guide to Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Significance of a Key Building Block in Modern Pharmaceuticals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a critical intermediate in the synthesis of several dihydropyridine-based calcium channel blockers. Delving into its historical context, this document details the evolution of its synthesis, rooted in the foundational principles of the Knoevenagel condensation. We will explore the mechanistic intricacies of its formation, provide detailed experimental protocols for its preparation, and present a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide will illuminate the compound's significance by examining its role in the synthesis of the antihypertensive drug Azelnidipine and the cerebral vasodilator Nimodipine, thereby underscoring its importance to researchers, scientists, and professionals in the field of drug development.

Introduction: A Molecule of Consequence

In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, hold a place of paramount importance as indispensable precursors to life-saving drugs. This compound (also known as Isopropyl 2-(3-nitrobenzylidene)acetoacetate) is a prime example of such a pivotal intermediate.[1][2][3][4][5] Its molecular architecture, featuring a reactive α,β-unsaturated ketone system and a nitro-substituted aromatic ring, makes it an ideal substrate for the construction of the dihydropyridine core central to a class of potent calcium channel blockers.

This guide aims to serve as a definitive resource on this compound, offering a deep dive into its scientific narrative. From its conceptual origins in classical organic reactions to its modern applications in streamlined, high-yield industrial syntheses, we will provide a holistic understanding of this crucial compound.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of the Knoevenagel condensation , a cornerstone of carbon-carbon bond formation discovered by the German chemist Emil Knoevenagel in the late 19th century. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.

While the precise first synthesis of this compound is not prominently documented in early literature, its conceptual framework lies in the extensive exploration of the Knoevenagel reaction throughout the 20th century. The true impetus for its detailed study and optimized synthesis arose with the discovery and development of dihydropyridine calcium channel blockers.

The emergence of drugs like Nimodipine and Azelnidipine in the latter half of the 20th century created a demand for efficient synthetic routes to key intermediates.[6] this compound was identified as a crucial building block for these pharmaceuticals, leading to a surge in research focused on its preparation.[7] Patent literature from the late 20th and early 21st centuries extensively details various methodologies for its synthesis, reflecting its growing industrial significance.[1][8][9][10][11]

The Chemistry of Formation: A Mechanistic Perspective

The synthesis of this compound is a classic example of the Knoevenagel condensation. The reaction proceeds through a series of well-understood steps, initiated by a basic catalyst.

Diagram of the Knoevenagel Condensation Mechanism:

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol_adduct Aldol_adduct Isopropyl_acetoacetate Isopropyl_acetoacetate Enolate Enolate Isopropyl_acetoacetate->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Aldol_adduct Nucleophilic Attack Product This compound Aldol_adduct->Product Dehydration Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product A 1. Dissolve 3-Nitrobenzaldehyde in Isopropanol B 2. Add Isopropyl acetoacetate, Piperidine, and Acetic Acid A->B C 3. Reflux for 2-8 hours B->C D 4. Cool and Concentrate C->D E 5. Filter and Wash D->E F 6. Recrystallize from Ethyl Acetate/Hexane E->F G Pure this compound F->G Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Intermediate This compound Dihydropyridine Dihydropyridine Core Intermediate->Dihydropyridine Cyclocondensation Enamine Enamine Intermediate Ammonia Ammonia

Sources

Methodological & Application

Application and Protocol Guide: Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hantzsch Reaction and the Role of the Nitroaryl Moiety

First reported in 1882 by Arthur Hantzsch, the Hantzsch pyridine synthesis has become a cornerstone multicomponent reaction in organic and medicinal chemistry for the generation of dihydropyridines (DHPs).[1] These 1,4-dihydropyridine scaffolds are of immense pharmacological importance, most notably as L-type calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension.[2] Prominent examples of such drugs include nifedipine and amlodipine.[2] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3]

This guide focuses on the application of a specific Knoevenagel condensation product, Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate , as a key precursor in the Hantzsch synthesis. This intermediate is pivotal in the synthesis of several second-generation DHP calcium channel blockers, including Azelnidipine.[2] The presence of the electron-withdrawing nitro group at the meta-position of the phenyl ring is not arbitrary; it is a critical pharmacophoric element that significantly influences the biological activity of the final DHP molecule, contributing to a higher affinity for the L-type calcium channel.[2][4] Understanding the nuances of employing this nitro-substituted precursor is therefore vital for the rational design and synthesis of novel therapeutic agents.

Mechanism of Action: A Stepwise Look at the Hantzsch Synthesis

The Hantzsch reaction is a sophisticated one-pot process that proceeds through several key intermediates. While multiple pathways have been proposed, a widely accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of an aldehyde and a second equivalent of the β-ketoester.[1][3]

In the context of this guide, this compound serves as the pre-formed α,β-unsaturated carbonyl compound. The reaction then proceeds via a Michael addition of the enamine to this acceptor, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.

The electron-withdrawing nature of the 3-nitro group on the phenyl ring plays a significant role. It enhances the electrophilicity of the double bond in the benzylidene moiety, facilitating the crucial Michael addition step. However, the position of the nitro group is critical; ortho-substituted nitrobenzaldehydes, for instance, have been shown to sometimes lead to rearrangements and the formation of unexpected tricyclic byproducts under Hantzsch conditions.[5] The meta-position, as in our compound of interest, generally leads to the desired 1,4-DHP product without such complications.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate E Michael Adduct A->E Michael Addition B Isopropyl acetoacetate D Enamine Intermediate B->D + NH3 C Ammonia (NH3) D->E F Cyclized Intermediate E->F Cyclization G 4-(3-Nitrophenyl)-1,4-dihydropyridine Derivative F->G Dehydration

Figure 1: Simplified workflow of the Hantzsch synthesis.

Experimental Protocols: Synthesis of a 4-(3-Nitrophenyl)-1,4-dihydropyridine Derivative

The following protocol is a representative procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound. This protocol is based on established Hantzsch reaction principles and conditions reported for similar substrates.

Protocol 1: Conventional Thermal Synthesis

Materials:

  • This compound (1 mmol)

  • Isopropyl acetoacetate (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (or Isopropanol), 15-20 mL

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1 mmol), isopropyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 15-20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the crude product by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final 1,4-dihydropyridine derivative under vacuum. Characterize the product by techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times for the Hantzsch reaction.[6]

Materials:

  • Same as Protocol 1

  • Microwave synthesizer with appropriate reaction vessels

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine this compound (1 mmol), isopropyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in 10-15 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for 10-30 minutes. Optimization of time and temperature may be required.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation: Expected Outcomes and Optimization Parameters

The yield and reaction time of the Hantzsch synthesis are influenced by several factors, including the catalyst, solvent, and temperature. The use of an electron-withdrawing group like the 3-nitro substituent generally leads to good yields.

ParameterConventional MethodMicrowave-AssistedNotes
Temperature Reflux (e.g., ~80°C in ethanol)100-120°CHigher temperatures can sometimes lead to side reactions.
Reaction Time 4-8 hours10-30 minutesMicrowave irradiation significantly accelerates the reaction.[6]
Typical Yield 75-90%80-95%Yields are generally high for this type of substrate.
Catalyst None (self-catalyzed by ammonium acetate) or mild acid (e.g., acetic acid)None or Lewis acidsVarious catalysts can be employed to improve yields and reduce reaction times.
Solvent Ethanol, Isopropanol, AcetonitrileEthanol, DMFSolvent choice can affect reaction rate and product solubility.

Troubleshooting and Optimization

While the Hantzsch synthesis is generally robust, certain issues may arise. The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction.

Optimization_Workflow cluster_start cluster_steps cluster_outcome Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Increase_Time Increase Reaction Time Check_Purity->Increase_Time If pure Increase_Temp Increase Temperature Increase_Time->Increase_Temp If still low yield Change_Solvent Change Solvent (e.g., to higher boiling point) Increase_Temp->Change_Solvent If decomposition occurs, revert and try solvent change Add_Catalyst Add a Catalyst (e.g., p-TSA, Lewis Acid) Change_Solvent->Add_Catalyst If still low yield Success Improved Yield Add_Catalyst->Success

Figure 2: Workflow for optimizing the Hantzsch synthesis.

Applications in Drug Development

The 1,4-dihydropyridine core synthesized using this compound is a privileged scaffold in medicinal chemistry. The resulting 4-(3-nitrophenyl)-1,4-dihydropyridine derivatives are potent L-type calcium channel blockers.

Structure-Activity Relationship (SAR) Insights:

  • 4-Aryl Group: The presence of an aryl group at the 4-position is crucial for activity.[4]

  • Substituents on the Aryl Ring: Electron-withdrawing groups, such as the 3-nitro group, generally enhance the calcium channel blocking activity.[4] The position of the substituent is also critical for optimal interaction with the receptor.

  • Ester Groups at C3 and C5: The nature of the ester groups at the 3 and 5 positions of the dihydropyridine ring can modulate the potency, duration of action, and tissue selectivity of the compound.

The ability to readily synthesize a diverse library of these compounds via the Hantzsch reaction allows for extensive SAR studies, leading to the development of new drugs with improved therapeutic profiles, such as enhanced selectivity for specific calcium channel subtypes (e.g., N-type vs. L-type) or improved pharmacokinetic properties.[7]

References

  • Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. Brieflands. Available at: [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. Available at: [Link]

  • Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. ResearchGate. Available at: [Link]

  • The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,4-Dihydropyridine Derivatives as Anti- inflammatory Agents. ResearchGate. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. MDPI. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No: 39562-25-9) in the synthesis of pharmaceutical intermediates. We will explore its critical role as a sophisticated precursor in the construction of 1,4-dihydropyridine (DHP) scaffolds, a class of molecules with profound pharmacological importance.[1][2] The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature. This guide emphasizes not only the procedural steps but also the underlying chemical logic to empower researchers in their drug development endeavors.

Introduction: Understanding the Keystone Intermediate

This compound is a highly functionalized α,β-unsaturated carbonyl compound.[3] It is not merely a simple starting material but a strategically designed building block, primarily for the synthesis of 1,4-dihydropyridine derivatives. Its structure incorporates key moieties—a 3-nitrophenyl group and an isopropyl acetoacetate backbone—that are essential for constructing the core of several active pharmaceutical ingredients (APIs).

This compound is a key intermediate in the synthesis of dihydropyridine calcium channel blockers like Azelnidipine and Nimodipine, which are used to treat hypertension and cerebrovascular disorders.[4] The 1,4-DHP framework is one of the most significant scaffolds in medicinal chemistry, renowned for its ability to modulate L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[5][6][7]

Chemical Profile

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 39562-25-9[4][8][9]
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[4]
Synonyms Isopropyl 2-(3-nitrobenzylidene)acetoacetate[4]
Molecular Formula C₁₄H₁₅NO₅[4][10]
Molecular Weight 277.27 g/mol [4][10]
Appearance Typically a solid powder
Boiling Point ~404.9 °C (Predicted)[11]
Density ~1.229 g/cm³ (Predicted)[11]

Core Application: Hantzsch Dihydropyridine Synthesis

The principal application of this compound is in the Hantzsch Dihydropyridine Synthesis .[12][13] This classic multicomponent reaction traditionally involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the 1,4-DHP ring.

The brilliance of using this compound is that it is a pre-formed adduct of 3-nitrobenzaldehyde and isopropyl acetoacetate, effectively streamlining a three-component reaction into a more controlled two-component cyclocondensation. This approach offers superior control over regioselectivity and can lead to higher yields by minimizing side reactions.

Mechanistic Insight

The synthesis pathway can be visualized in two main stages: the formation of the intermediate itself, followed by its cyclization to the DHP core.

  • Formation (Knoevenagel Condensation): Isopropyl acetoacetate reacts with 3-nitrobenzaldehyde in a Knoevenagel-type condensation to yield the target intermediate. This reaction is typically catalyzed by a weak base.

  • Cyclization (Hantzsch Reaction): The intermediate, an electron-deficient alkene, then reacts with an enamine (formed from a second β-ketoester and ammonia). This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring structure.

The workflow below illustrates this logical relationship.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Hantzsch Cyclization A Isopropyl Acetoacetate C Knoevenagel Condensation (Base Catalyzed) A->C B 3-Nitrobenzaldehyde B->C D Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate C->D H Michael Addition D->H D->H E Second β-Ketoester (e.g., Methyl Acetoacetate) G Enamine Formation E->G F Ammonia Source (e.g., NH₄OAc) F->G G->H I Cyclization & Dehydration H->I J 1,4-Dihydropyridine Core (e.g., Nifedipine analogue) I->J

Caption: General workflow for 1,4-DHP synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Protocol 1: Synthesis of this compound

This protocol details the Knoevenagel condensation to prepare the title intermediate. The use of a specific temperature range is critical to ensure high yield and purity.[14]

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl acetoacetate

  • Isopropanol (Solvent)

  • Piperidine (Catalyst)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.1 eq).

  • Add isopropanol as the solvent (approx. 3-4 mL per gram of aldehyde).

  • Add the catalytic system: piperidine (0.1 eq) and glacial acetic acid (0.1 eq).[15]

    • Causality Note: This acid-base pair is highly effective. Piperidine acts as the base to deprotonate the α-carbon of the acetoacetate, while the acid activates the aldehyde's carbonyl group and neutralizes the intermediate alkoxide.

  • Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath (0-5 °C) for 1-2 hours to induce crystallization.[15]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold isopropanol to remove residual reactants.

  • Recrystallize the solid from hot isopropanol to obtain the pure this compound.

  • Dry the final product under vacuum. The expected yield is typically high, often exceeding 80-90% under optimized conditions.

The synthesis reaction is depicted below.

Caption: Synthesis of the target intermediate.

Protocol 2: Synthesis of a Generic 1,4-Dihydropyridine

This protocol describes the subsequent Hantzsch cyclocondensation using the intermediate prepared in Protocol 1. This method is adaptable for creating a library of DHP derivatives.

Materials:

  • This compound (from Protocol 1)

  • Methyl 3-aminocrotonate (or another enamine/β-ketoester + ammonia source)

  • Isopropanol or Ethanol (Solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (approx. 5 mL per gram).

  • Add methyl 3-aminocrotonate (1.1 eq) to the solution.[16]

    • Experimental Insight: Methyl 3-aminocrotonate serves as the source for the remaining atoms needed to complete the DHP ring, providing both the second dicarbonyl equivalent and the nitrogen atom in a pre-activated enamine form.

  • Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • If precipitation is slow, place the flask in an ice bath or add a small amount of cold water to facilitate crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold ethanol/water mixture to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure 1,4-dihydropyridine derivative.

  • Dry the final product under vacuum and characterize (e.g., via NMR, MS, and melting point).

ReactantMolar RatioPurpose
This compound1.0Provides the C4-aryl group and one side of the DHP ring.
Methyl 3-aminocrotonate1.0 - 1.2Provides the nitrogen atom and the other side of the DHP ring.
IsopropanolSolventReaction medium, facilitates dissolution and heat transfer.[16]

Trustworthiness and Self-Validation

The integrity of these protocols is paramount. Researchers can validate the success of each stage through standard analytical techniques:

  • TLC Analysis: To monitor reaction completion and check for the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: The final, purified products should have sharp melting points consistent with literature values. For example, Nifedipine, a related DHP, has a melting point of 171-173 °C.[17]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure of the intermediate and the final DHP product, ensuring all expected functional groups and structural features are present.

By integrating these checkpoints, the protocols become a self-validating system, ensuring the reliability and reproducibility required for pharmaceutical development.

References

  • Dihydropyridines: a class of pharmacologically important molecules. (2014). Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. [Link]

  • This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Apicule. [Link]

  • Dihydropyridines Definition. Fiveable. [Link]

  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ResearchGate. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work?. BuzzRx. [Link]

  • α,β-Unsaturated carbonyl compounds as C4 sources for the 1,4-DHP construction. ResearchGate. [Link]

  • Synthesis of 1,4-dihydropyridines by grinding under solvent-free condition. ResearchGate. [Link]

  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]

  • Method for synthesis of nifedipine in continuous flow micro-reactor.
  • Nifedipine synthesis. YouTube. [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC - NIH. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. [Link]

  • CAS No : 39562-25-9 | Product Name : this compound. Pharmaffiliates. [Link]

  • Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PMC - NIH. [Link]

  • This compound. PubChem. [Link]

Sources

Application Notes & Protocols: Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a highly functionalized organic compound that serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its unique structure, incorporating a Michael acceptor, a β-ketoester, and a nitroaromatic ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides an in-depth exploration of this versatile building block, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of pharmacologically significant compounds, particularly 1,4-dihydropyridine (DHP) derivatives. Detailed, field-tested protocols are provided to enable researchers in medicinal chemistry and drug development to harness the full potential of this valuable synthon.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The concept of "building blocks" – structurally complex yet readily accessible molecules – is central to this paradigm. This compound, with the CAS Number 39562-25-9, perfectly embodies this principle.[1][2][3][4] It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like azelnidipine and nimodipine, which are dihydropyridine calcium channel blockers used to treat hypertension.[1] The strategic placement of its functional groups allows for the rapid assembly of heterocyclic scaffolds, which are privileged structures in medicinal chemistry due to their prevalence in approved drugs.

Key Molecular Features:

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₅[1][3]
Molecular Weight 277.27 g/mol [1][3][5]
IUPAC Name propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate[1]
Appearance White to light yellow crystalline powder[6]

The presence of the electron-withdrawing nitro group on the phenyl ring activates the benzylic double bond for nucleophilic attack, a key feature exploited in multicomponent reactions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Knoevenagel condensation reaction between isopropyl acetoacetate and 3-nitrobenzaldehyde. This reaction is a cornerstone of C-C bond formation and is widely used for its reliability and efficiency.

Protocol 1: Knoevenagel Condensation for the Synthesis of this compound

This protocol is based on established literature procedures that emphasize high yield and purity.[7][8]

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl acetoacetate

  • Piperidine

  • Glacial Acetic Acid

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-nitrobenzaldehyde (1 equivalent) and isopropyl acetoacetate (1.1 equivalents) in isopropanol (approximately 2-3 mL per gram of aldehyde).

  • Catalyst Addition: To the stirring mixture, add a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.1 equivalents). The use of a piperidine-acetate salt is a common variant.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold isopropanol. The crude product can be recrystallized from isopropanol to yield the pure this compound as a crystalline solid.[8]

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is an excellent choice as it is a good solvent for the reactants and allows for the product to crystallize out upon cooling, simplifying purification.[8][9]

  • Catalyst: The piperidine/acetic acid combination forms a piperidinium acetate salt in situ, which acts as an effective catalyst for the Knoevenagel condensation. Piperidine acts as a base to deprotonate the acetoacetate, while the acid protonates the aldehyde's carbonyl group, activating it for nucleophilic attack.

  • Temperature: Refluxing ensures a sufficient reaction rate without significant decomposition of the reactants or product.

Application in the Synthesis of 1,4-Dihydropyridine (DHP) Derivatives

The most prominent application of this compound is in the Hantzsch pyridine synthesis, a classic multicomponent reaction that efficiently constructs the 1,4-dihydropyridine core.[10][11][12] This scaffold is the basis for a major class of calcium channel blockers used in cardiovascular medicine.[13]

The Hantzsch 1,4-Dihydropyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9][10][14] Our building block, this compound, can be viewed as a pre-formed adduct of an aldehyde and one equivalent of a β-ketoester, streamlining the process.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate E Michael Addition A->E B β-Ketoester (e.g., Ethyl Acetoacetate) D Enamine Formation B->D + NH₃ C Ammonia Source (e.g., NH₄OAc) C->D D->E Nucleophilic Attack F Cyclization & Dehydration E->F Intramolecular Condensation G 1,4-Dihydropyridine Derivative F->G

Caption: Generalized workflow of the Hantzsch 1,4-Dihydropyridine synthesis.

Protocol 2: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative

This protocol details the synthesis of a representative DHP using our title compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol (3-4 mL per gram).

  • Reagent Addition: Add ethyl acetoacetate (1 equivalent) and ammonium acetate (1.5 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

Self-Validating System and Mechanistic Insight:

  • The reaction's success is predicated on a cascade of well-understood transformations. First, the ethyl acetoacetate reacts with ammonia (from ammonium acetate) to form an enamine intermediate.[15]

  • This enamine then acts as a nucleophile in a Michael addition reaction with the electron-deficient double bond of this compound.[16]

  • The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the stable 1,4-dihydropyridine ring system.[10][16] The successful formation of the highly conjugated DHP product is often indicated by the appearance of a distinct color (typically yellow).

Bioactivity and Therapeutic Potential

The 1,4-dihydropyridine core synthesized using this building block is a "privileged structure" in medicinal chemistry. The primary mechanism of action for many DHP derivatives is the blockade of L-type calcium channels.[13] This action leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a reduction in blood pressure, making them effective antihypertensive agents.

DHP_MoA DHP 1,4-DHP Derivative (e.g., Azelnidipine) Channel L-type Calcium Channel (in Vascular Smooth Muscle) DHP->Channel Binds & Blocks Influx Ca²⁺ Influx Channel->Influx Inhibits Contraction Muscle Contraction Influx->Contraction Triggers Vasodilation Vasodilation & Reduced Blood Pressure Contraction->Vasodilation Prevents

Caption: Mechanism of action for 1,4-DHP calcium channel blockers.

The nitro group on the phenyl ring is not merely a synthetic handle; it can also be a site for further chemical modification. For instance, reduction of the nitro group to an amine provides a new functional group that can be used to attach other pharmacophores or to modulate the electronic properties and, consequently, the biological activity of the molecule.

Conclusion

This compound is a testament to the power of strategic molecular design. Its inherent reactivity and functional group arrangement make it an exceptionally efficient building block for the synthesis of bioactive molecules, particularly those based on the 1,4-dihydropyridine scaffold. The protocols and insights provided herein are designed to empower researchers to leverage this compound in their drug discovery and development efforts, facilitating the rapid and reliable construction of complex, pharmacologically relevant molecules.

References

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Dihydropyridine Derivatives.
  • Nair, V., Jose, A., Seetha Lakshmi, K. C., Rajan, R., & Sureshb, E. (2012). A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Nair, V., Jose, A., Seetha Lakshmi, K. C., Rajan, R., & Sureshb, E. (2012). A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry.
  • (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. Hindawi.
  • Jagriti Sharma. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube.
  • (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Royal Society of Chemistry.
  • Ambeed.com. (n.d.). Hantzsch Pyridine Synthesis.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
  • apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers.
  • Google Patents. (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine.
  • Google Patents. (n.d.). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives.
  • TCI Chemicals. (n.d.). This compound 39562-25-9.
  • NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
  • Alchem Pharmtech. (n.d.). CAS 39562-25-9 | this compound.
  • PubChem. (n.d.). This compound | C14H15NO5 | CID 2306882.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 39562-25-9 | SCBT.
  • (n.d.). CAS No : 39562-25-9 | Product Name : this compound.

Sources

Experimental setup for Knoevenagel condensation with 3-nitrobenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Knoevenagel Condensation of 3-Nitrobenzaldehyde: Experimental Setup and Protocols

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration step to yield an α,β-unsaturated product.[2] Its versatility and efficiency have made it indispensable in the synthesis of fine chemicals, polymers, and, most notably, pharmacologically active molecules. The resulting conjugated enones are key precursors for a wide array of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[3]

This application note provides a detailed experimental framework for conducting the Knoevenagel condensation using 3-nitrobenzaldehyde as the aldehyde component. The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the aldehyde's reactivity, making it an excellent substrate for this transformation.[3][4] We will explore the underlying mechanism, provide step-by-step protocols, discuss purification and characterization techniques, and outline critical safety considerations for researchers in synthetic chemistry and drug development.

Reaction Mechanism: A Stepwise Look at the Transformation

The Knoevenagel condensation proceeds via a two-step mechanism: an initial aldol-type addition followed by an elimination of water.[5] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine, or an ammonium salt like ammonium acetate.[1][2][6]

The key mechanistic steps are as follows:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z). This abstraction of an acidic proton generates a resonance-stabilized carbanion, or enolate.[2][7] The strength of the electron-withdrawing groups is crucial, as they must be sufficient to allow for deprotonation by a mild base, thereby avoiding the self-condensation of the aldehyde.[2]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate, an alkoxide.

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the basic catalyst or the solvent, to form a β-hydroxy compound (an aldol addition product).

  • Dehydration: The β-hydroxy intermediate then undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This elimination is often facilitated by the acidic α-proton and is driven by the formation of a highly conjugated system.

Below is a diagram illustrating the general mechanism for this reaction.

Knoevenagel_Mechanism reagents 3-Nitrobenzaldehyde + Active Methylene Compound enolate Enolate Formation (Carbanion) reagents->enolate Deprotonation addition Nucleophilic Attack on Carbonyl Carbon reagents->addition catalyst Base Catalyst (e.g., Piperidine) catalyst->enolate enolate->addition intermediate β-Hydroxy Intermediate (Aldol Adduct) addition->intermediate product α,β-Unsaturated Product + Water intermediate->product Dehydration (-H₂O)

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

This section provides a detailed protocol for the Knoevenagel condensation of 3-nitrobenzaldehyde with malononitrile, a commonly used active methylene compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Nitrobenzaldehyde≥99%Sigma-Aldrich, etc.Irritant. Handle with care.[8]
Malononitrile≥99%Sigma-Aldrich, etc.Toxic. Handle in a fume hood.
Piperidine≥99%Sigma-Aldrich, etc.Catalyst. Corrosive and flammable.
Ethanol (95% or Absolute)Reagent GradeFisher Scientific, etc.Reaction solvent and for recrystallization.
Deionized Water-In-houseUsed for work-up and recrystallization.
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Buchner funnel and filter paper--For product isolation.
Beakers and Erlenmeyer flasks--
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol, 1.0 eq) in 20 mL of 95% ethanol. Stir the mixture until the aldehyde is fully dissolved.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10 mmol, 1.0 eq).

  • Catalyst Addition: Using a pipette, add 3-4 drops of piperidine to the reaction mixture. This serves as the basic catalyst.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30 minutes. A suitable eluent system is a 7:3 mixture of hexane and ethyl acetate. The reaction is typically complete within 2-3 hours, indicated by the disappearance of the 3-nitrobenzaldehyde spot on the TLC plate.[3]

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate as a solid. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[3] Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and residual catalyst.[9][10]

  • Drying: Dry the product under vacuum or in a desiccator to obtain the crude 2-(3-nitrobenzylidene)malononitrile.

Purification: Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid suitable for characterization and further use.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.

Data Presentation: Reaction Parameters

The Knoevenagel condensation is highly adaptable. The choice of active methylene compound, catalyst, and solvent can be varied to optimize yield and reaction time.

Active MethyleneCatalystSolventConditionsTimeYield (%)Reference
MalononitrilePiperidineEthanolReflux2-3 h~90-95[3]
Ethyl CyanoacetatePiperidineEthanolReflux4 h~85-90[3]
Malonic AcidPyridine/PiperidinePyridineReflux2-6 h~80-90[4][11]
MalononitrileAmmonium AcetateSolvent-free (Sonication)Room Temp5-7 min>90[6]
Ethyl AcetoacetateBasic CarbonsSolvent-free140 °C-High[12]

Characterization of the Product

To confirm the identity and purity of the synthesized 2-(3-nitrobenzylidene)malononitrile, the following analytical techniques are recommended:

  • Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting range indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands: ~2220 cm⁻¹ (C≡N stretch), ~1600-1580 cm⁻¹ (C=C stretch), and ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons and a singlet for the vinylic proton (=CH) around 8.0-8.5 ppm.

  • ¹³C NMR Spectroscopy: Confirm the presence of all unique carbon atoms, including the nitrile carbons (~115 ppm), the carbons of the aromatic ring, and the carbons of the double bond.

Experimental Workflow Visualization

The entire process from setup to final analysis can be visualized as a logical workflow.

Knoevenagel_Workflow start Start setup Reaction Setup (Dissolve Reagents in Ethanol) start->setup reaction Add Catalyst (Piperidine) & Reflux setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Cool, Precipitate & Filter monitor->workup Complete purify Purification (Recrystallization) workup->purify characterize Characterization (MP, IR, NMR) purify->characterize end End characterize->end

Caption: Overall workflow for the synthesis and analysis of the Knoevenagel product.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this experiment.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[13][14]

  • 3-Nitrobenzaldehyde: This compound is a skin, eye, and respiratory irritant.[8][13] Avoid inhalation of dust and direct contact with skin and eyes.[8][15]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[13] If skin contact occurs, wash with plenty of soap and water.[8]

  • Malononitrile: This reagent is highly toxic if swallowed or inhaled and is harmful in contact with skin. Handle with extreme care.

  • Piperidine: Piperidine is a corrosive, flammable liquid and vapor that can cause severe skin burns and eye damage. Use in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Do not let the product enter drains.[13][15]

By following these detailed protocols and safety guidelines, researchers can effectively and safely synthesize α,β-unsaturated compounds via the Knoevenagel condensation of 3-nitrobenzaldehyde for applications in medicinal chemistry and materials science.

References

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]

Sources

Application Note: A Dual-Catalyst System of Piperidine and Acetic Acid for the Efficient Synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, celebrated for its versatility in creating α,β-unsaturated compounds.[1][2] These products are not merely synthetic curiosities; they are pivotal intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[3] This application note provides an in-depth technical guide on the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate via a Knoevenagel condensation of 3-nitrobenzaldehyde and isopropyl 3-oxobutanoate. We will specifically explore the synergistic roles of piperidine and acetic acid as a highly effective dual-catalyst system. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this robust reaction.

The Synergistic Catalysis of Piperidine and Acetic Acid

The combination of a weak base (piperidine) and a weak acid (acetic acid) is crucial for the efficiency of this Knoevenagel condensation. While seemingly counterintuitive, their distinct and complementary roles create a catalytic cycle that promotes the reaction with high yield and selectivity.

The Role of Piperidine: The Basic Catalyst

Piperidine, a secondary amine, functions as the primary basic catalyst.[3][4][5] Its principal role is to deprotonate the active methylene compound, isopropyl 3-oxobutanoate, at the α-carbon. This deprotonation generates a resonance-stabilized enolate ion, a potent nucleophile.[4][6]

However, the catalytic activity of piperidine extends beyond simple deprotonation. It also reacts with the carbonyl group of 3-nitrobenzaldehyde to form a highly reactive iminium ion intermediate.[4][7] This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack by the enolate.

The Role of Acetic Acid: The Acidic Co-catalyst

Acetic acid serves multiple functions as an acidic co-catalyst that accelerates key steps in the reaction mechanism:

  • Protonation of the Carbonyl Oxygen: Acetic acid can protonate the carbonyl oxygen of 3-nitrobenzaldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by piperidine to form the carbinolamine intermediate.[7]

  • Facilitation of Dehydration: The most critical role of acetic acid is to facilitate the dehydration of the intermediate aldol-type adduct. It protonates the hydroxyl group, transforming it into a good leaving group (water), which is then eliminated to form the final α,β-unsaturated product.

  • Buffering the Reaction Medium: The presence of a weak acid helps to maintain a suitable pH for the reaction, preventing undesirable side reactions that might occur under strongly basic or acidic conditions.

The Dual-Catalyst Mechanistic Cycle

The synergistic action of piperidine and acetic acid can be visualized as a catalytic cycle:

  • Iminium Ion Formation: Piperidine reacts with 3-nitrobenzaldehyde to form an iminium ion, activated by protonation from acetic acid.

  • Enolate Formation: Concurrently, piperidine abstracts a proton from the α-carbon of isopropyl 3-oxobutanoate to form the nucleophilic enolate.

  • Carbon-Carbon Bond Formation: The enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and creating an intermediate.

  • Proton Transfer and Catalyst Regeneration: The intermediate undergoes a proton transfer, and subsequent elimination of water (facilitated by acetic acid) and the piperidine catalyst yields the final product, this compound. The catalysts are regenerated to continue the cycle.

Knoevenagel_Mechanism cluster_reactants Reactants & Catalysts cluster_intermediates Key Intermediates 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Iminium Ion Iminium Ion 3-Nitrobenzaldehyde->Iminium Ion + Piperidine + H⁺ (from Acetic Acid) Isopropyl 3-oxobutanoate Isopropyl 3-oxobutanoate Enolate Enolate Isopropyl 3-oxobutanoate->Enolate - H⁺ (to Piperidine) Piperidine Piperidine Acetic Acid Acetic Acid Adduct Adduct Iminium Ion->Adduct + Enolate Enolate->Adduct Product This compound Adduct->Product - H₂O - Piperidine

Caption: Catalytic cycle of the Knoevenagel condensation.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
3-Nitrobenzaldehyde151.121.51 g10 mmol
Isopropyl 3-oxobutanoate144.171.59 g11 mmol
Piperidine85.150.085 g (0.1 mL)1 mmol
Acetic Acid60.050.060 g (0.06 mL)1 mmol
Toluene-20 mL-
Saturated Sodium Bicarbonate-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-
Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 3-nitrobenzaldehyde (1.51 g, 10 mmol), isopropyl 3-oxobutanoate (1.59 g, 11 mmol), and toluene (20 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) and glacial acetic acid (0.06 mL, 1 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize the acetic acid, followed by a wash with brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental_Workflow start Start setup Reaction Setup: - 3-Nitrobenzaldehyde - Isopropyl 3-oxobutanoate - Toluene start->setup catalyst Catalyst Addition: - Piperidine - Acetic Acid setup->catalyst reflux Reflux with Dean-Stark (110-115 °C, 2-4h) catalyst->reflux workup Workup: - Cool to RT - Wash with NaHCO₃ - Wash with Brine reflux->workup purify Isolation & Purification: - Dry with MgSO₄ - Concentrate - Recrystallize/Column workup->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis.

Conclusion

The use of a piperidine and acetic acid dual-catalyst system offers a highly efficient and practical method for the synthesis of this compound. This application note has detailed the synergistic roles of the catalysts, providing a clear mechanistic understanding and a robust experimental protocol. This methodology is readily adaptable for the synthesis of a wide range of α,β-unsaturated compounds, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • De Vleeschouwer, F. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Retrieved from [Link]

  • Oshida, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Banaras Hindu University. (2007). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Knoevenagel product a 3. Retrieved from [Link]

Sources

Application Notes & Protocols: The Synthesis of Nimodipine via Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nimodipine is a second-generation dihydropyridine calcium channel blocker with a high affinity for cerebral blood vessels.[][2] This selectivity makes it a critical therapeutic agent for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.[][2] The synthesis of Nimodipine is a well-established process, typically achieved through the Hantzsch dihydropyridine synthesis.[3] A pivotal step in this multi-component reaction is the preparation of the arylidene intermediate, Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.[4] The purity and yield of this precursor directly influence the efficiency of the final cyclization step and the quality of the active pharmaceutical ingredient (API).

This document provides a detailed guide for researchers and drug development professionals on the synthesis of Nimodipine, with an in-depth focus on the preparation and role of this compound. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind the experimental choices.

Section 1: The Overall Synthetic Strategy - A Modified Hantzsch Synthesis

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester (2 equivalents), and ammonia.[3][5] However, for unsymmetrical dihydropyridines like Nimodipine, a modified, multi-step approach is employed to ensure the correct placement of the different ester groups (isopropyl and 2-methoxyethyl). This strategy involves the pre-synthesis of two key intermediates which are then combined in a final cyclization step.

The core reactions are:

  • Knoevenagel Condensation: An aldehyde (3-nitrobenzaldehyde) is reacted with a β-ketoester (isopropyl acetoacetate) to form the α,β-unsaturated ketoester, this compound.[5][6]

  • Enamine Formation: A second β-ketoester (2-methoxyethyl acetoacetate) is reacted with an ammonia source to form the corresponding enamine (2-methoxyethyl 3-aminocrotonate).

  • Hantzsch Cyclization: The unsaturated ketoester from step 1 undergoes a Michael addition with the enamine from step 2, followed by intramolecular cyclization and dehydration to form the Nimodipine dihydropyridine ring.[7][8]

The overall workflow is depicted below.

Nimodipine Synthesis Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product R1 3-Nitrobenzaldehyde I1 Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate R1->I1 Knoevenagel Condensation R2 Isopropyl Acetoacetate R2->I1 R3 2-Methoxyethyl Acetoacetate I2 2-Methoxyethyl 3-aminocrotonate R3->I2 Enamine Formation R4 Ammonia R4->I2 P1 Nimodipine I1->P1 Hantzsch Cyclization I2->P1

Caption: Overall workflow for the synthesis of Nimodipine.

Section 2: Synthesis of this compound

This intermediate is synthesized via the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6]

Mechanism of Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), often with a catalytic amount of acid (e.g., acetic acid). The weak base is crucial as it is strong enough to deprotonate the active methylene compound (isopropyl acetoacetate) but not so strong as to cause self-condensation of the aldehyde.[6] The mechanism proceeds as follows:

  • Enolate Formation: The piperidine catalyst deprotonates the α-carbon of isopropyl acetoacetate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

  • Protonation: An intermediate aldol-type adduct is formed, which is then protonated.

  • Dehydration: The alcohol is eliminated as a water molecule, driven by the formation of a stable, conjugated π-system, yielding the final product.

Knoevenagel Condensation Mechanism start Isopropyl Acetoacetate + 3-Nitrobenzaldehyde enolate Enolate Intermediate (Deprotonation by Piperidine) start->enolate Step 1 attack Nucleophilic Attack on Aldehyde Carbonyl enolate->attack Step 2 adduct Aldol Adduct (Protonated) attack->adduct Step 3 product This compound + H₂O (Dehydration) adduct->product Step 4

Caption: Simplified mechanism of the Knoevenagel condensation.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylidene acetoacetates.[9][10]

Table 1: Reagents for Synthesis of this compound

ReagentMW ( g/mol )Molar RatioAmountMoles (mol)
3-Nitrobenzaldehyde151.121.015.1 g0.1
Isopropyl Acetoacetate144.171.0515.1 g0.105
Piperidine85.15Cat.~0.5 mL-
Acetic Acid60.05Cat.~0.3 mL-
Isopropanol (Solvent)60.10-100 mL-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and isopropanol (100 mL). Stir until the aldehyde is completely dissolved.

  • Reagent Addition: Add isopropyl acetoacetate (15.1 g, 0.105 mol), followed by the catalytic amounts of piperidine (~0.5 mL) and acetic acid (~0.3 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the 3-nitrobenzaldehyde spot indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Expected Outcome: A pale yellow crystalline solid. The typical yield is in the range of 85-95%. The identity and purity can be confirmed by melting point analysis, FT-IR, and ¹H NMR spectroscopy.

Section 3: The Hantzsch Cyclization to Nimodipine

With the key arylidene intermediate in hand, the next stage is the construction of the dihydropyridine ring. This is achieved by reacting this compound with 2-methoxyethyl 3-aminocrotonate. The latter is typically prepared in situ or in a separate step from 2-methoxyethyl acetoacetate and ammonia.

Experimental Protocol

This protocol outlines the final cyclization to yield Nimodipine.[11][12]

Table 2: Reagents for Nimodipine Synthesis

ReagentMW ( g/mol )Molar RatioAmountMoles (mol)
This compound277.271.027.7 g0.1
2-Methoxyethyl 3-aminocrotonate*159.191.117.5 g0.11
Isopropanol (Solvent)60.10-150 mL-

*Note: 2-Methoxyethyl 3-aminocrotonate can be prepared by bubbling ammonia gas through a solution of 2-methoxyethyl acetoacetate in a suitable solvent.

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (27.7 g, 0.1 mol) in isopropanol (150 mL).

  • Reagent Addition: Add 2-methoxyethyl 3-aminocrotonate (17.5 g, 0.11 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 8-12 hours. The reaction should be protected from light, as dihydropyridines can be light-sensitive.[13] Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature, allowing the crude Nimodipine to crystallize. Further cooling in an ice bath can enhance precipitation.

  • Filtration: Collect the crude product by vacuum filtration and wash the solid with cold isopropanol.

Section 4: Purification and Characterization of Nimodipine

The crude product from the Hantzsch reaction requires purification to meet pharmaceutical standards. Recrystallization is the most common method.

Purification Protocol
  • Solvent Selection: A mixed solvent system, such as isopropanol and cyclohexane, or a single solvent like ethanol or isopropanol can be effective.[11]

  • Recrystallization: Dissolve the crude Nimodipine in a minimum amount of the chosen hot solvent. If using a mixed system, dissolve in the better solvent (e.g., isopropanol) and add the anti-solvent (e.g., cyclohexane) until turbidity appears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.

Characterization

The final product should be characterized to confirm its identity, purity, and quality.

Table 3: Typical Analytical Data for Nimodipine

AnalysisSpecification
AppearanceLight yellow or yellow crystalline powder
Melting Point124-128 °C
Purity (HPLC)≥ 99.0%[11][14]
Identification (FT-IR)Conforms to the reference spectrum
Identification (¹H NMR)Conforms to the structure

Trustworthiness through Analysis: The protocol's validity is confirmed through rigorous analysis. HPLC is essential to quantify the purity and identify any process-related impurities, such as oxidation products or unreacted intermediates.[15][16][17] Spectroscopic methods (NMR, IR) confirm that the correct molecular structure has been synthesized.

Conclusion

The successful synthesis of high-purity Nimodipine is critically dependent on a well-controlled, stepwise process. The Knoevenagel condensation to produce this compound is a foundational step where achieving high yield and purity sets the stage for an efficient final Hantzsch cyclization. By understanding the mechanisms and carefully controlling reaction parameters such as temperature, reaction time, and purification methods, researchers can reliably synthesize Nimodipine for further study and development. The protocols and insights provided in this guide serve as a comprehensive resource for professionals in the pharmaceutical sciences.

References

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubMed. Nimodipine: synthesis and metabolic pathway. [Link]

  • Google Patents.
  • ResearchGate. Scheme for Synthesis of Nimodipine Impurity. [Link]

  • Brazilian Journal of Analytical Chemistry. Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali. [Link]

  • Apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. [Link]

  • PubChem. Nimodipine. [Link]

  • National Institutes of Health (NIH). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Google Patents. JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)
  • ResearchGate. (PDF) Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. [Link]

  • ResearchGate. (PDF) Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a valid RP-HPLC method for simultaneous determination of Nimodipine and Citicoline sodium in the presence of Nimodipine degradation products in Bulk and Tablets. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • MDPI. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Google Patents.
  • Google Patents. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)
  • National Institutes of Health (NIH). Nimodipine. [Link]

  • Google Patents. US20240082230A1 - Liquid nimodipine compositions.

Sources

Synthetic routes to dihydropyridine derivatives using Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of dihydropyridine derivatives is presented, with a specific focus on the strategic use of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate as a key intermediate. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Significance of 1,4-Dihydropyridines

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in a class of drugs that act as L-type calcium channel blockers.[1] These agents, including well-known drugs like nifedipine, amlodipine, and felodipine, are widely used in the management of cardiovascular conditions such as hypertension and angina.[1][2][3] The therapeutic applications of 1,4-DHP derivatives are continually expanding, with research demonstrating their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[4][5][6]

The Hantzsch pyridine synthesis, first described in 1881, remains the most fundamental and versatile method for constructing the 1,4-DHP ring system.[1][2] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[7] This guide focuses on a refined approach to the Hantzsch synthesis, utilizing the pre-formed Knoevenagel condensation product, this compound. This strategy offers greater control over the reaction and provides a straightforward route to both symmetrical and unsymmetrical dihydropyridine derivatives.

Reaction Mechanism and Strategic Considerations

The classical Hantzsch synthesis proceeds through two key intermediates: an α,β-unsaturated carbonyl compound and an enamine.[8][9] Our focused approach begins with the α,β-unsaturated carbonyl compound, this compound, already prepared. This intermediate is the result of a Knoevenagel condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate. The presence of the electron-withdrawing nitro group on the aromatic ring is known to enhance reaction yields.[8]

The subsequent steps involve the reaction of this intermediate with an enamine, which is formed in situ from a second β-ketoester and a nitrogen source, typically ammonium acetate. A Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration, affords the final 1,4-dihydropyridine product.[8][9]

Hantzsch_Mechanism cluster_0 Enamine Formation cluster_1 Core Reaction Ketoester2 β-Ketoester (e.g., Isopropyl Acetoacetate) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonium Acetate (NH₃ source) Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel_Adduct Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Knoevenagel_Adduct->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Product Michael_Adduct->DHP Cyclization & Dehydration

General reaction pathway for 1,4-DHP synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of dihydropyridine derivatives using this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the Knoevenagel condensation to prepare the key starting material.

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl acetoacetate

  • Piperidine

  • Acetic acid

  • Isopropanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.0-1.1 eq).

  • Add isopropanol as the solvent.

  • Add a catalytic amount of a mixture of piperidine and acetic acid.[10]

  • Heat the mixture to 60-80°C with stirring for 2-8 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold isopropanol.

  • The product can be further purified by recrystallization from isopropanol.

Protocol 2: Synthesis of a Symmetrical 1,4-Dihydropyridine Derivative

This protocol describes the synthesis of a symmetrical 1,4-DHP using the product from Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Isopropyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2-1.5 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound, isopropyl acetoacetate, and ammonium acetate in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • The reaction is typically complete within 2-4 hours. Monitor progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.[1]

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

Protocol 3: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Derivative

This protocol offers an efficient, microwave-assisted alternative for the synthesis.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (for an unsymmetrical product) (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol

  • Microwave reactor vial with a magnetic stir bar and a microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

  • After the reaction, cool the vial to room temperature.

  • Isolate the precipitated product by filtration, wash with cold ethanol, and purify by recrystallization.[1]

workflow start Start reagents Combine Knoevenagel Adduct, β-Ketoester, and Ammonium Acetate in Solvent start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Cool and Precipitate tlc->workup Complete filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

General workflow for synthesis and purification.

Data Summary

The following table summarizes typical quantitative data for the synthesis protocols.

ParameterProtocol 1Protocol 2Protocol 3
Reaction Type Knoevenagel CondensationHantzsch SynthesisMicrowave-Assisted Hantzsch
Key Reagents 3-Nitrobenzaldehyde, Isopropyl AcetoacetateKnoevenagel Adduct, Isopropyl AcetoacetateKnoevenagel Adduct, Ethyl Acetoacetate
Solvent IsopropanolEthanolEthanol
Temperature 60-80°CReflux (~78°C)100-120°C
Reaction Time 2-8 hours2-4 hours5-15 minutes
Typical Yield >80%70-90%>85%

Characterization of 1,4-Dihydropyridine Derivatives

Accurate structural elucidation is crucial. A combination of spectroscopic methods should be employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the NH proton (typically δ 5.5-9.5 ppm, depending on the solvent), a singlet for the H-4 proton (δ 4.7-5.1 ppm), and singlets for the methyl groups at C-2 and C-6 (around δ 2.2 ppm). The protons of the ester groups will show characteristic splitting patterns.[12][13]

    • ¹³C NMR: The spectra will show characteristic signals for the quaternary carbons (C-2, C-3, C-5, C-6) and the tertiary carbon (C-4) of the dihydropyridine ring.[12]

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C=O stretching of the ester groups (around 1685-1705 cm⁻¹), and N=O stretching of the nitro group (around 1545 cm⁻¹ and 1339 cm⁻¹).[14]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the successful synthesis.

Field-Proven Insights and Troubleshooting

  • Solvent Choice: While ethanol is common, greener solvents like water have been shown to be effective, sometimes even without a catalyst.[15][16]

  • Catalyst-Free Options: Some protocols have demonstrated good to excellent yields in aqueous media without any catalyst, which is environmentally benign.[16]

  • Purification: The products often precipitate from the reaction mixture in high purity. A simple wash with cold solvent is sometimes sufficient, but recrystallization is recommended for obtaining analytically pure samples.

  • Side Reactions: The classical Hantzsch method can sometimes lead to low yields due to side reactions. Using the pre-formed Knoevenagel adduct can mitigate some of these issues and lead to a cleaner reaction profile.

References

  • Wikipedia. (2023, December 5). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14, 282-290. Retrieved from [Link]

  • NIH. (n.d.). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. Retrieved from [Link]

  • Bentham Science Publishers. (2021, February 1). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Bentham Science. Retrieved from [Link]

  • SciELO. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. SciELO. Retrieved from [Link]

  • MDPI. (2021, August 8). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • NIH. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. National Institutes of Health. Retrieved from [Link]

  • SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Retrieved from [Link]

  • ARKAT USA. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKAT USA. Retrieved from [Link]

  • European Patent Office. (n.d.). Dihydropyridine derivatives, their production and use. European Patent Office. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate. Google Patents.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydropyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS 39562-25-9). This molecule is a critical intermediate in the development of important active pharmaceutical ingredients (APIs), including the dihydropyridine calcium channel blockers Azelnidipine and Nimodipine.[1] The primary synthetic route is the Knoevenagel condensation, a robust C-C bond-forming reaction.[2][3] This guide is designed for researchers and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of the final product.

Reaction Overview: The Knoevenagel Condensation

The synthesis involves the reaction between an active methylene compound (isopropyl 3-oxobutanoate, also known as isopropyl acetoacetate) and a carbonyl compound (3-nitrobenzaldehyde).[4] The reaction is typically catalyzed by a weak base.

Core Mechanism: The reaction proceeds through three primary steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the isopropyl 3-oxobutanoate to create a resonance-stabilized enolate.[4]

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form an aldol-type intermediate.[4]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable α,β-unsaturated product, this compound.[4][5]

G cluster_reactants Reactants reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Reactant1 Isopropyl 3-oxobutanoate Enolate Enolate Intermediate Reactant1->Enolate Step 1: Deprotonation Reactant2 3-Nitrobenzaldehyde Aldol Aldol Adduct Reactant2->Aldol Enolate->Aldol Step 2: Nucleophilic Attack Product Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Aldol->Product Step 3: Dehydration Catalyst3 - H₂O Water H₂O Catalyst1 + Weak Base (B:) Catalyst2 - BH⁺

Caption: Mechanism of the Knoevenagel condensation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%) or I'm getting no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is the most common issue and can stem from several factors. A systematic approach is best for troubleshooting.[6]

  • Cause 1: Catalyst Inefficiency or Incorrect Choice. The catalyst is crucial.[7] Using a base that is too strong can lead to side reactions like the self-condensation of the aldehyde.[5][6]

    • Solution: Use a weak base. A combination of piperidine and acetic acid is a highly effective catalytic system for this reaction.[8] Alternatively, ammonium salts like ammonium acetate can be used.[7] Always use a fresh or recently purified catalyst, as amines can degrade over time.[9]

  • Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are all interconnected and significantly impact yield.[7]

    • Solution:

      • Temperature: While some Knoevenagel condensations run at room temperature, gentle heating is often required.[7] For this specific synthesis, a temperature range of 40°C to 80°C is highly effective.[8][9][10] A Japanese patent highlights that maintaining the temperature between 40°C and 70°C in an aprotic solvent is a key optimization step.[10]

      • Solvent: The solvent choice is critical. Protic solvents like isopropanol or ethanol are commonly used and often give good results.[8][9] Aprotic polar solvents such as DMF have also been shown to be effective.[9] For reactions that are sensitive to water, using toluene with a Dean-Stark apparatus to azeotropically remove the water byproduct can significantly drive the reaction to completion.[7]

      • Reaction Time: Incomplete conversion is a major contributor to low yields.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9] If the reaction stalls, consider a modest increase in temperature or extending the reaction time. Typical reaction times can range from 2 to 8 hours.[8]

  • Cause 3: Purity of Reactants. Impurities in either the 3-nitrobenzaldehyde or the isopropyl 3-oxobutanoate can interfere with the reaction.[9]

    • Solution: Ensure the purity of your starting materials. 3-Nitrobenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Use freshly opened or purified reagents if purity is in doubt.

  • Cause 4: Reversible Reaction. The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium or lead to reversible reactions.[7][9]

    • Solution: As mentioned above, removing water via azeotropic distillation with a Dean-Stark trap is a classic solution.[7] Alternatively, conducting the reaction under solvent-free conditions can sometimes improve yields and is an environmentally friendly option.[11]

G cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions problem_node problem_node check_node check_node solution_node solution_node Start Low or No Yield CheckCatalyst 1. Check Catalyst (Age, Purity, Type) Start->CheckCatalyst CheckConditions 2. Check Conditions (Temp, Solvent, Time) Start->CheckConditions CheckReactants 3. Check Reactants (Purity) Start->CheckReactants CheckWater 4. Check for Water Inhibition Start->CheckWater SolCatalyst Use fresh weak base (e.g., Piperidine/AcOH) CheckCatalyst->SolCatalyst SolConditions Optimize T (40-80°C) Change solvent Monitor with TLC CheckConditions->SolConditions SolReactants Use pure starting materials CheckReactants->SolReactants SolWater Use Dean-Stark trap or solvent-free method CheckWater->SolWater

Caption: Troubleshooting logic for low yield.

Q2: I'm observing significant side product formation. What is the likely culprit and how can I minimize it?

A: The most probable side reaction is the self-condensation of 3-nitrobenzaldehyde, which can be promoted by bases that are too strong.[5]

  • Solution: Avoid strong bases like sodium hydroxide or sodium ethoxide. Stick to weak amine bases such as piperidine or pyridine, or ammonium salts like ammonium acetate.[5][6] The use of a weak base is a defining feature of a successful Knoevenagel condensation, as it is basic enough to deprotonate the active methylene compound but not the aldehyde.[5]

Q3: My final product is an oil or is difficult to crystallize. What is the best purification strategy?

A: this compound is typically a white to light yellow crystalline solid.[12] Difficulty in obtaining a solid product often points to impurities.

  • Solution:

    • Initial Work-up: After the reaction is complete (confirmed by TLC), the mixture should be concentrated under vacuum to remove the bulk of the solvent.[8]

    • Crystallization: The concentrated mixture should then be cooled, often to between -5°C and 5°C, while stirring to induce crystallization.[8] Allowing it to stand overnight at this temperature can improve the yield of solids.[8]

    • Filtration and Washing: Collect the solid product by vacuum filtration and wash with a small amount of a cold solvent, such as isopropanol or ethanol, to remove soluble impurities.[9]

    • Recrystallization: For high purity, the crude product should be recrystallized. Isopropanol is an excellent choice for recrystallization as it is also a common reaction solvent.[8] Dissolve the crude solid in a minimum amount of hot isopropanol and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal molar ratio of reactants? A: A slight molar excess of the active methylene compound (isopropyl 3-oxobutanoate) is sometimes used, but a near-stoichiometric ratio of 1:1.1 to 1.1:1 (aldehyde to ketoester) is generally effective and cost-efficient.[7][8]

  • Q: Can I use microwave irradiation or sonication to speed up the reaction? A: Yes, these are modern techniques used to accelerate Knoevenagel condensations, often leading to excellent yields in very short reaction times (minutes) and aligning with green chemistry principles.[3][13] If available, these methods are worth exploring for rapid optimization.

  • Q: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen, Argon)? A: For this specific reaction, it is generally not necessary. The reactants and the catalyst system are stable to air under the recommended reaction conditions.

Data Summary: Comparison of Reaction Conditions

Catalyst SystemSolventTemperature (°C)Typical Time (h)Expected Yield (%)Notes
Piperidine / Acetic AcidIsopropanol804>85%A robust and high-yielding protocol.[8]
PiperidineEthanolReflux (~78)1 - 370-85%A classic and widely used method.[9]
Ammonium AcetateSolvent-Free80-100<1>90%An efficient and environmentally friendly "green" approach.[13]
Base (unspecified)Aprotic Solvent40 - 70VariableHighOptimized conditions to improve purity and yield.[10]
None (autocatalytic)Water50 - 802 - 560-90%Water can act as a weak Brønsted base catalyst; a very green option.[14]

Optimized Experimental Protocol

This protocol is based on a high-yield procedure adapted from the literature.[8]

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl 3-oxobutanoate (Isopropyl acetoacetate)

  • Piperidine

  • Glacial Acetic Acid

  • Isopropanol (solvent grade and for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates (silica gel) and developing chamber

  • Vacuum filtration apparatus

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzaldehyde (e.g., 0.1 mol, 15.11 g).

  • Reagent Addition: Add isopropanol (100 mL) to dissolve the aldehyde. To this solution, add isopropyl 3-oxobutanoate (0.11 mol, 15.86 g, 1.1 eq).

  • Catalyst Addition: In a separate small vial, prepare the catalyst by mixing piperidine (0.01 mol, 0.85 g) and glacial acetic acid (0.01 mol, 0.60 g). Add this mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Concentrate the solution to approximately one-third of its original volume using a rotary evaporator.

  • Crystallization: Place the concentrated mixture in an ice bath and continue stirring for 1-2 hours to induce crystallization. For maximum recovery, store the flask at 0-5°C overnight.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol.

  • Drying & Recrystallization: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a minimum amount of hot isopropanol. Collect the pure crystals by filtration and dry to a constant weight.

References

  • Benchchem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.Benchchem Technical Support. Accessed January 2026.
  • Benchchem. Troubleshooting low yields in Knoevenagel condensation.Benchchem Technical Support. Accessed January 2026.
  • Benchchem. Troubleshooting Knoevenagel condensation side reactions.Benchchem Technical Support. Accessed January 2026.
  • Pasha, M. A., & Jayashankara, V. P. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 543-547. [Link]

  • Wikipedia contributors. Knoevenagel condensation. Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia contributors. Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers.Apicule. Accessed January 2026.
  • Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting Presentation.[Link]

  • Benchchem. An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.Benchchem Technical Support. Accessed January 2026.
  • Mifsud, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2840-2849. [Link]

  • Martín-Aranda, R. M., et al. (2009). Catalysis by basic carbons: Preparation of dihydropyridines. ResearchGate.[Link]

  • Khaligh, N. G. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Acta Chimica Slovenica, 59(1), 61-67. [Link]

  • Verstraete, K., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1063-1073. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.[Link]

  • JP2011042602A. Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.Alfa Chemistry. Accessed January 2026.
  • Singh, N. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research, 5(6), 1895-1900. [Link]

  • Benchchem. Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of Ethyl 3-Oxobutyrate Derivatives.Benchchem Technical Support. Accessed January 2026.
  • ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.[Link]

  • CN102491902A. Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Mistry, K. N., & Mishra, K. R. (2018). Novel Methods of Knoevenagel Condensation. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]

  • Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.[Link]

  • ResearchGate. Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. ResearchGate.[Link]

  • ResearchGate. Experimental Study of the Reaction of Isopropyl Nitrate with OH Radicals: Kinetics and Products. ResearchGate.[Link]

Sources

Troubleshooting common side reactions in Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this Knoevenagel condensation reaction. Here, we move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem's root cause and providing actionable, field-tested solutions.

Q1: My reaction yield is consistently low (< 60%). What are the primary factors to investigate?

A low yield in this Knoevenagel condensation is a common issue that can typically be traced back to one of four areas: catalyst efficacy, reaction equilibrium, reactant purity, or suboptimal conditions.

Causality & Explanation:

The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can inhibit the forward reaction, preventing it from reaching completion. Furthermore, the catalyst, typically a weak base like piperidine, is crucial for deprotonating the active methylene compound (isopropyl acetoacetate) to form the nucleophilic enolate. If the catalyst is inactive or used in an incorrect amount, the reaction rate will be severely diminished.

Systematic Troubleshooting Protocol:

  • Verify Catalyst Activity:

    • Action: Use a fresh bottle of piperidine or distill old piperidine. Catalysts can degrade over time, especially if improperly stored.

    • Rationale: Weak bases like piperidine can absorb atmospheric CO₂ to form inactive carbonate salts.

  • Ensure Anhydrous Conditions & Water Removal:

    • Action: If running the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms. If using a protic solvent like isopropanol, ensure all glassware is oven-dried and reactants are anhydrous.

    • Rationale: Actively removing water shifts the reaction equilibrium towards the product side, significantly improving conversion.

  • Check Reactant Purity:

    • Action: Verify the purity of 3-nitrobenzaldehyde and isopropyl acetoacetate via NMR or GC-MS. Purify if necessary (e.g., recrystallize the aldehyde, distill the β-keto ester).

    • Rationale: Impurities in the aldehyde can lead to side reactions, while acidic impurities can neutralize the basic catalyst. Isopropyl acetoacetate can undergo self-condensation if it contains strong acid or base impurities.

  • Optimize Reaction Conditions:

    • Action: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature. A range of 60-100°C is often effective. A typical reaction time is 2-8 hours.

    • Rationale: While many Knoevenagel reactions proceed at room temperature, this specific condensation often requires thermal energy to achieve a reasonable rate and completion.

Troubleshooting Workflow for Low Yield

start Low Yield Observed cat 1. Check Catalyst Activity start->cat h2o 2. Address Water Removal cat->h2o Catalyst OK sub1 Use fresh/distilled piperidine cat->sub1 react 3. Verify Reactant Purity h2o->react Water Removed sub2 Use Dean-Stark trap or dry glassware h2o->sub2 cond 4. Optimize Conditions react->cond Reactants Pure sub3 Analyze by NMR/GC-MS and purify if needed react->sub3 end Yield Improved cond->end sub4 Increase temperature (60-100°C) Monitor by TLC cond->sub4

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Q2: I'm observing an oily or difficult-to-crystallize product. What are the likely impurities?

An oily product suggests the presence of unreacted starting materials or, more commonly, side products that act as crystallization inhibitors. The most probable side product is the Michael adduct, formed by a subsequent reaction.

Causality & Explanation:

The desired product, this compound, is an α,β-unsaturated ketone, making it an excellent Michael acceptor. A second molecule of the isopropyl acetoacetate enolate can attack the β-position of the product in a conjugate addition (Michael addition). This leads to a 1,5-dicarbonyl compound, which is often a high-boiling oil.

Potential Side Reactions

R1 3-Nitrobenzaldehyde P1 Desired Product (Knoevenagel Adduct) R1->P1 R2 Isopropyl Acetoacetate R2->P1 + Enolate of R2 - H₂O SP2 Self-Condensation Product R2->SP2 + Another R2 molecule SP1 Michael Adduct (1,5-Dicarbonyl) P1->SP1 + Enolate of R2

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Action: Use a slight excess (1.0 to 1.1 equivalents) of the 3-nitrobenzaldehyde (the electrophile).

    • Rationale: Limiting the amount of the nucleophile (isopropyl acetoacetate) will disfavor the second Michael addition step, which requires an additional equivalent of the enolate.

  • Modify Reaction Conditions:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged reaction times after the starting material is consumed (monitor by TLC).

    • Rationale: The Michael addition often has a higher activation energy than the initial condensation. Lower temperatures can kinetically favor the desired Knoevenagel product.

  • Purification by Recrystallization:

    • Action: If an oil is obtained, first try to remove unreacted starting materials under high vacuum. Then, attempt recrystallization from a suitable solvent. A patent for this synthesis specifies isopropanol as an effective recrystallization solvent.

    • Protocol:

      • Dissolve the crude product in a minimum amount of boiling isopropanol.

      • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath (0-5°C) to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

Q3: My NMR spectrum shows unexpected peaks. Could this be a Michael addition side product?

This is a strong possibility, especially if you also experienced low yield or an oily product. The Michael adduct has distinct NMR signals that can be used for its identification.

Spectroscopic Analysis:

  • Expected Product (this compound):

    • ¹H NMR: You should see a sharp singlet for the vinylic proton (~7.5-8.0 ppm), signals for the aromatic protons of the nitrobenzyl group, a singlet for the acetyl methyl group (~2.4 ppm), and the characteristic septet (~5.0 ppm) and doublet (~1.3 ppm) for the isopropyl group.

  • Potential Michael Adduct:

    • ¹H NMR: The key signals to look for are the disappearance of the vinylic proton singlet and the appearance of new aliphatic protons in the 3.0-5.0 ppm range, corresponding to the new C-H bonds formed. The spectrum will be significantly more complex due to the creation of new stereocenters. You will also observe signals for two isopropyl groups and two acetyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of using both piperidine and acetic acid as catalysts?

While piperidine alone is often sufficient, the combination with a catalytic amount of acetic acid can be beneficial, creating a buffered system.

  • Piperidine (The Base): As a secondary amine, piperidine is a weak base (pKa of conjugate acid ~11.2). Its primary role is to deprotonate isopropyl acetoacetate (pKa ~11) to form the reactive enolate nucleophile. An alternative, well-supported mechanism suggests piperidine first reacts with the aldehyde to form a more electrophilic iminium ion, which is then attacked by the enolate.

  • Acetic Acid (The Acid): Acetic acid serves as a co-catalyst. It can protonate the intermediate alkoxide formed after the initial nucleophilic attack, facilitating the subsequent elimination of water. It also ensures the catalyst exists as a piperidinium acetate salt, which can moderate the basicity and prevent undesirable side reactions that might occur under strongly basic conditions.

Q2: How does the choice of solvent impact the reaction?

The solvent is critical as it influences reaction rates and can affect the equilibrium.

Solvent TypeExamplesRole & Impact
Protic Polar Isopropanol, EthanolCan act as a proton source and solvate ionic intermediates. Isopropanol is often used as it allows for easy recrystallization of the product upon cooling.
Aprotic Nonpolar Toluene, BenzenePrimarily used to facilitate water removal via azeotropic distillation with a Dean-Stark apparatus, which is highly effective at driving the reaction to completion.
Aprotic Polar DMF, AcetonitrileThese solvents can accelerate the reaction rate but may make product isolation more difficult.
Solvent-Free NoneSome Knoevenagel condensations can be run neat (solvent-free), which is environmentally friendly but may require careful temperature control to manage exotherms.
Q3: What is the expected stereochemistry of the double bond in the product?

The Knoevenagel condensation typically favors the formation of the more thermodynamically stable stereoisomer. For this compound, the (E)-isomer is generally the major product.

Causality & Explanation:

The (E)-isomer is favored because it minimizes steric hindrance between the large 3-nitrophenyl group and the bulky isopropyl acetoacetate moiety. While both E and Z isomers may form initially, they can often equilibrate under the reaction conditions, leading to the accumulation of the more stable (E)-product.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is adapted from a known synthetic method.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq) and isopropyl acetoacetate (1.05 eq).

  • Solvent & Catalyst: Add isopropanol as the solvent (approx. 2-3 mL per gram of aldehyde). Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the 3-nitrobenzaldehyde spot has been consumed (typically 2-4 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Further cool the flask in an ice bath (0-5°C) for at least one hour to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol to remove soluble impurities. .

  • Drying & Characterization: Dry the product under vacuum. The expected product is a white to light-yellow crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Knoevenagel condensation. Wikipedia. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • CAS No : 39562-25-9 | Product Name : this compound. Pharmaffiliates. [Link]

  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications (Chemical Reviews). [Link]

  • Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. ResearchGate. [Link]

  • Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications (The Journal of Physical Chemistry B). [Link]

  • **Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran Deriv

Technical Support Center: Optimization of Hantzsch Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful multi-component reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your reaction for optimal success.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) and their subsequent oxidation to pyridines.

Q1: My Hantzsch reaction is giving a very low yield. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge in the Hantzsch synthesis.[1] The classical methods, often involving refluxing ethanol, can be inefficient due to harsh conditions and long reaction times.[2][3] Key areas to investigate are:

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. Consider moving beyond traditional refluxing ethanol. Modern approaches using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles have demonstrated yields exceeding 90%.[2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also produce high yields (up to 95%) in shorter times.[1]

  • Incomplete Oxidation: The primary product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the pyridine.[2] If your target is the pyridine, ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium ferrocyanide, or CrO3.[1][2] However, these can be harsh. Milder conditions, such as using iodine in refluxing methanol, may offer better control and reduce side reactions.[2]

  • Side Reactions: Byproduct formation can significantly consume starting materials. The order of reagent addition is crucial, especially in unsymmetrical syntheses. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often mitigate the formation of unwanted intermediates.[1][4]

Q2: I'm observing unexpected byproducts. What are they and how can I prevent their formation?

A2: The Hantzsch reaction can have multiple competing pathways.[2] Common byproducts include:

  • 1,2-Dihydropyridine Isomers: While the 1,4-DHP is the typical product, the 1,2-DHP regioisomer can sometimes be the major product, particularly under solvent-free conditions at room temperature.[5] Careful control of reaction conditions, such as solvent polarity and temperature, can help favor the formation of the desired 1,4-DHP.[6]

  • Knoevenagel and Enamine Intermediates: If the reaction does not go to completion, you may isolate the α,β-unsaturated carbonyl compound (from the Knoevenagel condensation) or the β-enamino ester.[4][6] Ensure adequate reaction time and temperature to drive the reaction forward. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[1]

Q3: How do I choose the best solvent for my Hantzsch reaction?

A3: Solvent polarity plays a significant role. Polar solvents like ethanol, water, or mixtures thereof generally give good to excellent yields.[3] Weaker polar solvents such as toluene or dichloromethane can result in lower yields due to the poor solubility of the ammonium salts often used as the nitrogen source.[3] Interestingly, "on-water" catalyst-free synthesis has emerged as a green and efficient alternative, often providing excellent yields and simplifying product isolation.[7] Solvent-free reactions are also a viable and environmentally friendly option.[1][8]

Q4: What is the optimal temperature for the Hantzsch reaction?

A4: Temperature is a critical parameter that often requires optimization. While classical procedures use reflux temperatures (e.g., ~80°C in ethanol), increasing the temperature can significantly enhance the reaction rate and yield.[9][10] However, excessively high temperatures can lead to the decomposition of reactants, such as ammonium carbonate.[3] Some modern catalytic systems, including certain ionic liquids or ceric ammonium nitrate (CAN), can facilitate the reaction at room temperature, offering a greener and milder alternative.[2][11]

Q5: My product is difficult to purify. What are some effective purification strategies?

A5: Purification of 1,4-dihydropyridines can be challenging. Common methods include:

  • Recrystallization: This is the most common method for purifying the crude solid product. Hot ethanol is a frequently used solvent.[9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard procedure.[1]

  • Workup Procedure: A typical workup involves pouring the cooled reaction mixture into ice-cold water to precipitate the crude product. This is followed by vacuum filtration and washing with cold water and then a cold ethanol/water mixture to remove unreacted starting materials.[9]

In-Depth Troubleshooting Guide

This section provides a more detailed, causality-driven approach to resolving persistent issues in your Hantzsch synthesis.

Problem 1: Low or No Product Formation
Potential Cause Underlying Rationale & Explanation Recommended Action & Troubleshooting Steps
Steric Hindrance Aldehydes with bulky ortho-substituents can sterically hinder the initial Knoevenagel condensation and subsequent cyclization, significantly reducing reaction efficiency.[6]1. Increase Temperature: Higher thermal energy can help overcome the activation barrier.[10] 2. Use a More Active Catalyst: Stronger Lewis or Brønsted acids can more effectively activate the aldehyde carbonyl.[3] 3. Increase Reaction Time: Allow more time for the sterically hindered components to react. Monitor closely with TLC.[1]
Poor Reactant Quality Aldehydes can oxidize to carboxylic acids over time. Ensure the purity of your starting materials.1. Check Purity: Use freshly distilled aldehydes. 2. Verify β-Ketoester: Ensure the β-ketoester has not hydrolyzed.
Catalyst Deactivation Heterogeneous catalysts can lose activity over time due to sintering (agglomeration at high temperatures) or poisoning by nitrogen-containing compounds in the reaction mixture.[12]1. Control Temperature: Operate below the catalyst's thermal stability limit.[12] 2. Regenerate Catalyst: If applicable, follow the manufacturer's protocol for regeneration. This may involve washing with dilute acid or base.[12] 3. Analyze for Leaching: For supported catalysts like heteropolyacids, analyze the reaction filtrate to check for leaching of the active species.[12]
Problem 2: Product Aromatizes Unintentionally
Potential Cause Underlying Rationale & Explanation Recommended Action & Troubleshooting Steps
Oxidative Conditions The 1,4-dihydropyridine product can be sensitive to air oxidation, especially at elevated temperatures or in the presence of certain catalysts or impurities. The driving force is the formation of the stable aromatic pyridine ring.[2]1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] 2. Lower Temperature: If the reaction proceeds at a lower temperature, this can minimize spontaneous oxidation.[2] 3. Purification: Purify the 1,4-DHP promptly after isolation to prevent oxidation during storage.
Problem 3: Reaction Stalls or is Incomplete
Potential Cause Underlying Rationale & Explanation Recommended Action & Troubleshooting Steps
Suboptimal Stoichiometry The reaction requires a precise 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source.[2] An excess or deficit of any component can halt the reaction at an intermediate stage.1. Verify Stoichiometry: Carefully check the molar equivalents of all reactants. 2. Ammonia Source: Ammonium acetate is a common and reliable nitrogen source.[7] If using aqueous ammonia, ensure the concentration is accurate.
Poor Solubility If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and may not go to completion.1. Solvent Screening: Test different solvents or solvent mixtures to ensure adequate solubility.[3] 2. Ultrasonication: The use of ultrasonic irradiation can improve mass transfer and accelerate the reaction, especially in heterogeneous mixtures.[2]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis in Aqueous Medium

This protocol is adapted from a catalyst-free, environmentally benign procedure.[3]

  • Reaction Setup: In a sealable reaction tube, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt such as ammonium acetate (1-1.3 mmol).[3][7]

  • Solvent Addition: Add 2-3 mL of water.[3]

  • Reaction Conditions: Seal the tube and stir the mixture vigorously at 70-75°C.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[1][3]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and let it stand, often overnight, to allow for complete precipitation.[3]

    • Collect the solid product by vacuum filtration.[9]

    • Wash the collected solid with cold water.[9]

  • Purification: The crude product can be further purified by recrystallization, typically from hot ethanol.[9]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times.[13]

  • Reaction Setup: In a 20 mL microwave reactor vial equipped with a magnetic stir bar, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in 10 mL of ethanol.[13]

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the reaction to a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes). Note: Microwave parameters will need to be optimized for your specific instrument and reactants.

  • Workup and Isolation:

    • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.[13]

    • Isolate the solid by filtration and wash with cold ethanol.[13]

  • Purification: Purify the product by recrystallization.[13]

Visualizing the Hantzsch Reaction

The Hantzsch Reaction Mechanism

The reaction proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound (via a Knoevenagel condensation) and an enamine. These intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[6][13]

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_cyclization Final Assembly Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel + Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Michael_Adduct Michael Addition Intermediate Knoevenagel->Michael_Adduct + Ammonia Ammonia Source Enamine β-Enamino Ester Ammonia->Enamine + Ketoester2 β-Ketoester (1 eq.) Ketoester2->Enamine Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (Product) Michael_Adduct->DHP Cyclization & -H2O

Caption: Key intermediate pathways in the Hantzsch 1,4-dihydropyridine synthesis.

Troubleshooting Workflow

When encountering issues, a systematic approach is key. This workflow outlines a logical progression for diagnosing and solving common problems.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reactants Verify Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Analyze Reaction Conditions (Solvent, Temp, Time) Check_Reactants->Check_Conditions Check_Catalyst Evaluate Catalyst (Activity, Loading) Check_Conditions->Check_Catalyst TLC_Analysis Analyze Reaction Mixture by TLC/LC-MS Check_Catalyst->TLC_Analysis Side_Products Side Products Observed? TLC_Analysis->Side_Products Incomplete_Rxn Starting Material Remains? TLC_Analysis->Incomplete_Rxn Side_Products->Incomplete_Rxn No Change_Order Modify Order of Reagent Addition Side_Products->Change_Order Yes Optimize_Conditions Optimize Temp, Time, or Concentration Incomplete_Rxn->Optimize_Conditions Yes Screen_Catalysts Screen Alternative Catalysts/Solvents Incomplete_Rxn->Screen_Catalysts No Success Reaction Optimized Optimize_Conditions->Success Change_Order->Success Screen_Catalysts->Success

Caption: A systematic workflow for troubleshooting the Hantzsch reaction.

References

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Ji, S.-J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3). Available at: [Link]

  • ACS Publications. (2000). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Available at: [Link]

  • Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. [Journal name not specified in source]. Available at: [Link]

  • PubMed. (1987). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Available at: [Link]

  • SciSpace. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

  • NIH. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Available at: [Link]

  • MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Available at: [Link]

  • NIH. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Available at: [Link]

  • PubMed. (1991). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. Available at: [Link]

  • ResearchGate. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Available at: [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for the Hantzsch condensation... Available at: [Link]

  • RSC Publishing. (2014). Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions. Available at: [Link]

  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Available at: [Link]

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • [Source not found]
  • RSC Publishing. (2019). Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. Available at: [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Available at: [Link]

  • Royal Society Open Science. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available at: [Link]

  • Google Patents. (1995). Process for the preparation of optically pure 1,4-dihydropyridines.
  • Baran Lab - Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Banaras Hindu University. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available at: [Link]

  • ResearchGate. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]

  • YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Available at: [Link]

  • Macmillan Group - Princeton University. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]

  • ACS Publications. (2018). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available at: [Link]

Sources

Preventing byproduct formation in the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Welcome to the technical support center for the synthesis of this compound. This valuable pharmaceutical intermediate, crucial in the manufacturing of dihydropyridine calcium channel blockers like Azelnidipine, is typically synthesized via a Knoevenagel condensation.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis, focusing on the prevention of byproduct formation and the optimization of reaction yield.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, isopropyl 3-oxobutanoate) to a carbonyl group (3-nitrobenzaldehyde), followed by a dehydration reaction.[2][3] While robust, the reaction's success is highly sensitive to catalyst choice, solvent, and temperature, which can significantly influence reaction rate and selectivity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you rapidly diagnose and resolve problems at the bench.

Question 1: Why is my reaction yield of this compound consistently low?

Answer: A low yield is one of the most common issues and can be attributed to several factors, primarily revolving around catalyst inefficiency and unfavorable reaction equilibrium.[4][5] Let's break down the potential causes and their solutions.

  • Catalyst Inefficiency: The catalyst, typically a weak base like piperidine, must be potent enough to deprotonate the active methylene compound (isopropyl 3-oxobutanoate) to form an enolate, but not so basic that it promotes the self-condensation of 3-nitrobenzaldehyde.[6]

    • Solution: Verify the integrity and concentration of your catalyst. If using piperidine with acetic acid, a common combination, ensure the molar ratios are correct; a 1:1 ratio is often preferred.[7] Consider screening alternative catalysts. For instance, heterogeneous catalysts can offer advantages in terms of separation and reusability.[8][9]

  • Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct.[10] According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction, preventing it from going to completion.

    • Solution: Actively remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction vessel.[10]

  • Suboptimal Temperature: Temperature plays a critical role. While higher temperatures can accelerate the reaction, they may also promote side reactions. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.[11] Patent literature suggests that for this specific synthesis, a reaction temperature around 80°C is optimal when using catalysts like acetic acid and piperidine, while other methods specify a range of 40-70°C.[7][12]

    • Solution: Carefully control the reaction temperature based on your specific solvent and catalyst system. An initial optimization experiment varying the temperature (e.g., 40°C, 60°C, 80°C) while keeping other parameters constant can identify the ideal condition for your setup.

Below is a logical workflow to troubleshoot a low-yield reaction.

Caption: A workflow for troubleshooting low product yield.

Question 2: I'm observing a significant byproduct in my NMR/TLC analysis. What is it likely to be and how can I prevent it?

Answer: Byproduct formation is typically a result of reaction conditions being too harsh or an imbalance in reactivity. The two most probable side reactions in this synthesis are the self-condensation of isopropyl 3-oxobutanoate and the Michael addition of the enolate to the desired product.

  • Self-Condensation of Isopropyl 3-oxobutanoate: If the basicity of the catalyst is too high or the reaction temperature is excessive, the enolate of isopropyl 3-oxobutanoate can react with another molecule of the ester. This is a common issue with active methylene compounds.

    • Prevention: Use a milder base or a catalytic system with lower basicity. For example, ammonium salts or certain heterogeneous catalysts can provide sufficient activation without promoting self-condensation.[5] Ensuring the 3-nitrobenzaldehyde is present and reacts promptly also minimizes the opportunity for the ester to self-condense.

  • Michael Addition: The desired α,β-unsaturated product, this compound, contains an electron-deficient double bond. It is susceptible to a nucleophilic attack by another molecule of the isopropyl 3-oxobutanoate enolate. This 1,4-conjugate addition forms a dimeric byproduct.

    • Prevention: This is often controlled by managing stoichiometry and reaction time. Avoid using a large excess of the active methylene compound. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial. Once the starting aldehyde is consumed, the reaction should be quenched to prevent the slower Michael addition from occurring.

The diagram below illustrates the competition between the desired Knoevenagel pathway and the potential Michael addition side reaction.

Caption: Competing reaction pathways in the synthesis.

Question 3: My crude product is an oil/difficult to crystallize. What are the recommended purification strategies?

Answer: Obtaining a pure, crystalline product is essential. If your product is oily or impure, a systematic purification approach is necessary.

  • Aqueous Workup: After the reaction is complete, quench it and perform an aqueous workup. Wash the organic layer with a dilute acid (like 1M HCl) to remove the basic amine catalyst, followed by a wash with brine to remove water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A Chinese patent for this synthesis specifically recommends recrystallization from isopropanol.[7] The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Cooling too quickly can trap impurities. A crystallization temperature of 0°C to -5°C is noted to maximize yield.[7]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether, is a good starting point for separating the less polar product from more polar impurities.[8]

Frequently Asked Questions (FAQs)

Question 1: What is the detailed reaction mechanism for this Knoevenagel Condensation?

Answer: The reaction proceeds through three fundamental steps, catalyzed by a weak base like piperidine.[13][14]

  • Enolate Formation: The basic catalyst removes an acidic α-hydrogen from isopropyl 3-oxobutanoate, creating a nucleophilic enolate ion.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate (an aldol-type adduct).

  • Dehydration: This intermediate is then protonated, and a molecule of water is eliminated to form the stable, conjugated α,β-unsaturated final product.

The mechanism is visualized below.

KnoevenagelMechanism step1 Step 1: Enolate Formation Isopropyl 3-oxobutanoate + Base → Enolate + HB⁺ step2 Step 2: Nucleophilic Addition Enolate + 3-Nitrobenzaldehyde → Aldol Adduct step1->step2 Nucleophile generated step3 Step 3: Dehydration Aldol Adduct → Product + H₂O step2->step3 C-C bond formed product Final Product step3->product Water eliminated

Sources

Stability and degradation of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate under different conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The information herein is curated by our senior application scientists to help you troubleshoot common experimental issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent Purity Results in Stored Samples

Question: I am observing a decrease in the purity of my this compound sample, which has been stored in a solution at -20°C for a week. What could be the cause?

Answer:

The observed decrease in purity is likely due to the inherent instability of the acetoacetate moiety in the molecule.[1][2] this compound is a β-keto ester, which is susceptible to degradation, especially in solution.[3][4]

Possible Causes and Solutions:

  • Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by trace amounts of acid or base in your solvent. This would result in the formation of 3-nitrobenzylideneacetoacetic acid and isopropanol.

  • Decarboxylation: The resulting β-keto acid is unstable and can readily undergo decarboxylation, especially if the solution is not kept at a sufficiently low temperature.[5][6]

  • Storage Temperature: While -20°C is suitable for short-term storage of many compounds, acetoacetate derivatives can still degrade at this temperature over time.[1][2] Studies on similar ketone bodies have shown significant degradation at -20°C within a week.[1][2]

Recommendations:

  • Immediate Use: It is best to prepare solutions of this compound fresh for each experiment.

  • Lower Storage Temperature: If storage is unavoidable, store solutions at -80°C.[1][2][7][8] This significantly slows down the degradation process.[1][2]

  • Aprotic Solvents: Use anhydrous, aprotic solvents to minimize hydrolysis.

  • pH Control: If working in an aqueous or protic solvent system, ensure the pH is neutral and buffered, as both acidic and basic conditions can accelerate hydrolysis.[4]

Issue 2: Appearance of Unknown Peaks in HPLC after Exposure to Light

Question: After leaving a solution of this compound on the lab bench under ambient light, I noticed several new peaks in my HPLC chromatogram. What are these new peaks?

Answer:

The appearance of new peaks upon exposure to light is indicative of photodegradation. The 3-nitrobenzylidene group in the molecule is a chromophore that can absorb UV and visible light, leading to photochemical reactions.[9][10]

Plausible Degradation Pathways:

  • Nitro Group Reduction: The nitroaromatic compounds are known to undergo photoreduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[10]

  • Isomerization: The double bond of the benzylidene group can undergo cis-trans isomerization upon light exposure.

  • Oxidation: Photolysis can also generate reactive oxygen species in the presence of oxygen, leading to oxidative degradation products.[9][11]

Recommendations:

  • Protection from Light: Always protect solutions of this compound from light by using amber vials or wrapping containers with aluminum foil.

  • Photostability Studies: If your application requires exposure to light, it is crucial to conduct formal photostability studies as per ICH Q1B guidelines. This involves exposing the compound to a controlled light source and analyzing for degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the isopropyl ester to form the corresponding carboxylic acid, which is a β-keto acid.[3][5]

  • Decarboxylation: The resulting β-keto acid is unstable and can lose carbon dioxide to form 4-(3-nitrophenyl)-3-buten-2-one.[6]

  • Photodegradation: The nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light.[9][10]

  • Thermal Degradation: The acetoacetate portion of the molecule can be thermally labile.[1]

Q2: How should I store the solid compound?

A2: The solid form of this compound is expected to be more stable than its solutions. However, to ensure long-term stability, it should be stored in a cool, dark, and dry place. A desiccator at refrigerated temperatures (2-8°C) is recommended. For long-term storage, storage at -20°C is advisable.

Q3: What analytical techniques are suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. The method should be able to separate the parent compound from all potential degradation products. UV detection would be suitable given the chromophores in the molecule. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[12][13][14][15]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a known concentration for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a known concentration for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 75°C for 24 hours. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze by HPLC. A control sample should be protected from light.

Data Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Summary

The following table provides a hypothetical summary of the expected degradation under forced conditions based on the known chemistry of the functional groups. Actual experimental data will be required for confirmation.

Stress ConditionExpected Degradation (%)Major Degradation Products
0.1 M HCl, 60°C, 2h15-25%Hydrolysis product, Decarboxylation product
0.1 M NaOH, RT, 8h10-20%Hydrolysis product, Decarboxylation product
3% H₂O₂, RT, 24h5-15%Oxidized derivatives of the aromatic ring
Heat (75°C, 24h)5-10%Decarboxylation product
Light (ICH Q1B)20-40%Photoreduction products, Isomers

Visual Guides

Diagram 1: Predicted Degradation Pathways

A This compound B Hydrolysis (Acid/Base) A->B F Photodegradation (Light) A->F C 3-Nitrobenzylideneacetoacetic acid (β-keto acid) B->C D Decarboxylation (Heat) C->D E 4-(3-nitrophenyl)-3-buten-2-one D->E G Photoreduction Products (nitroso, amino derivatives) F->G H Isomers F->H

Caption: Predicted degradation pathways for this compound.

Diagram 2: Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Start Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for conducting forced degradation studies.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science & Health, Part A, 28(6), 886-893.
  • Fritzsche, D., Völkel, W., & Liebich, H. M. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of clinical chemistry and clinical biochemistry, 39(5), 339-342.
  • ResearchGate. Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. Available from: [Link]

  • Zhang, Y., Zhou, Y., & Chen, J. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743-748.
  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 69, 1-13.
  • Hodson, L., et al. (2014). The storage stability and concentration of acetoacetate differs between blood fractions. Clinica Chimica Acta, 433, 113-117.
  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. Available from: [Link]

  • Hodson, L., et al. (2014). The Storage Stability and Concentration of Acetoacetate Differs Between Blood Fractions. Clinica Chimica Acta, 433, 113-117.
  • Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(10), 3747-3753.
  • SciELO Colombia. Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • ACS Publications. A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. Available from: [Link]

  • apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Available from: [Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]

  • ResearchGate. Stability of ketone bodies in serum in dependence on storage time and storage temperature. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available from: [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • Semantic Scholar. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS 39562-25-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key pharmaceutical intermediate.[1]

This compound is a crucial building block in the synthesis of important pharmaceuticals such as the dihydropyridine calcium channel blockers Azelnidipine and Nimodipine.[1] Its purity is paramount for the successful progression of these synthetic routes. This document provides a comprehensive resource to help you achieve the desired purity of this compound through effective recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have either very high or very low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the cold solvent (mother liquor).

Q2: What are the most common impurities in crude this compound?

A2: The crude product, typically synthesized via a Knoevenagel condensation of 3-nitrobenzaldehyde and isopropyl acetoacetate, may contain several impurities.[2][3] These can include unreacted starting materials (3-nitrobenzaldehyde and isopropyl acetoacetate), byproducts from self-condensation of the starting materials, and potentially positional isomers of the nitro group if the starting benzaldehyde was not pure. The presence of these impurities can hinder crystallization or be incorporated into the crystal lattice, reducing the purity of the final product.

Q3: Why is isopropanol a commonly recommended solvent for the recrystallization of this compound?

A3: Isopropanol is frequently cited in the literature for the recrystallization of this compound. This is likely due to a favorable solubility profile: the compound is sparingly soluble in cold isopropanol but highly soluble in hot isopropanol. This significant difference in solubility with temperature allows for good recovery of the purified product upon cooling. Additionally, isopropanol is a relatively volatile and non-toxic solvent, making it a practical choice for laboratory and industrial applications.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed-solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics. A good mixed-solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. For this compound, a potential mixed-solvent system could be ethanol-water or ethyl acetate-hexane. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes turbid, followed by gentle heating to redissolve and then slow cooling.[4][5][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling can lead to supersaturation at a temperature above the compound's melting point.

  • Solvent Selection: Choose a solvent with a lower boiling point. If using a mixed-solvent system, adjust the ratio of the solvents.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.

  • Dilution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

Problem 2: No crystals form upon cooling, even after an extended period.

Cause: This usually indicates that the solution is not saturated, meaning too much solvent was used initially.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe the formation of crystals on the surface or the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Add a "Poor" Solvent: If you are using a single-solvent system, you can cautiously add a "poor" solvent (in which your compound is insoluble) dropwise to the warm solution until it becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.

  • Seeding: Add a small crystal of the pure product to initiate crystallization.

Problem 3: The resulting crystals are colored (e.g., yellow or brownish).

Cause: Colored impurities may be present in the crude product. The nitro group in the molecule can also contribute to a slight yellow color, but a significant coloration often points to impurities.

Solutions:

  • Decolorizing Carbon: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of the desired product.

  • Hot Filtration: After adding decolorizing carbon, perform a hot gravity filtration to remove the carbon particles before allowing the solution to cool.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve a higher purity and remove residual color.

Problem 4: Low recovery of the purified product.

Cause: Low recovery can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

  • Maximize Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (in the same proportion as the crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

SolventRationalePotential Issues
Isopropanol Good balance of solubility at high and low temperatures.Relatively high boiling point may lead to "oiling out" if not cooled slowly.
Ethanol Similar properties to isopropanol, readily available.May require a co-solvent like water for optimal results.
Ethyl Acetate Good "good" solvent for mixed-solvent systems.High volatility can lead to rapid concentration changes.
Hexane/Heptane Good "poor" solvent for mixed-solvent systems with more polar solvents.Flammable and should be handled with care.
Ethanol/Water A common and effective mixed-solvent system.[4]The ratio needs to be carefully optimized to avoid "oiling out" or poor recovery.
Ethyl Acetate/Hexane Another effective mixed-solvent pair for moderately polar compounds.The significant difference in polarity requires careful addition of the "poor" solvent.

Visualizations

Workflow for Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Add Decolorizing Carbon C->D E Hot Gravity Filtration D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L G Start Start Recrystallization Problem Issue Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes ColoredCrystals Crystals are Colored Problem->ColoredCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Recrystallization Problem->Success No Sol1 1. Cool Slowly 2. Change Solvent 3. Seed Crystals OilingOut->Sol1 Solution Sol2 1. Evaporate Solvent 2. Add 'Poor' Solvent 3. Seed Crystals NoCrystals->Sol2 Solution Sol3 1. Use Decolorizing Carbon 2. Hot Filtration 3. Re-recrystallize ColoredCrystals->Sol3 Solution Sol4 1. Minimize Solvent 2. Pre-heat Funnel 3. Maximize Cooling Time LowYield->Sol4 Solution Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Correa, A. G., & Scott, J. L. (2001). (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1088-o1089. [Link]

  • Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 15(42), 8567-8570. [Link]

  • Ismiyev, A. I. (2011). (Z)-Ethyl 2-benzylidene-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1863. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Aina, A. A., Misquitta, A. J., Phipps, M. J. S., & Price, S. L. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS omega, 4(5), 8614-8625. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • O'Donnell, R. (n.d.). Mixed Solvent Recrystallization. [Link]

  • Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Veer Narmad South Gujarat University. (n.d.). Recrystallization. [Link]

  • Apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. [Link]

  • Shi, X. (2008). (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Acta Crystallographica Section E: Crystallographic Communications, 65(1), o147. [Link]

  • Khan Academy. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

Sources

Technical Support Center: Scaling Up Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the synthesis and scale-up of this key pharmaceutical intermediate. This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as Azelnidipine and Nimodipine, which are dihydropyridine calcium channel blockers used in the treatment of hypertension and cerebrovascular disorders.[1]

The synthesis of this compound is achieved through a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] This reaction involves the condensation of 3-nitrobenzaldehyde with isopropyl 3-oxobutanoate (isopropyl acetoacetate). While the reaction is well-established, scaling up production from the laboratory to pilot or commercial scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Low or Inconsistent Yields

Question 1: My reaction yield is significantly lower than expected, or varies between batches. What are the likely causes?

Low and inconsistent yields are common frustrations during scale-up. The root cause often lies in one or more of the following factors:

  • Sub-optimal Catalyst Selection and Concentration: The Knoevenagel condensation is typically catalyzed by a weak base.[3][4] Piperidine, often used in combination with a carboxylic acid like acetic acid, is a common choice.[5]

    • Insight: Using a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone.[3][6] Conversely, a catalyst that is too weak or used in insufficient quantity will result in slow and incomplete reactions.[4] The optimal catalyst concentration needs to be determined empirically for your specific reaction conditions.

  • Inefficient Water Removal: The Knoevenagel condensation produces one equivalent of water for each equivalent of product formed.[3] As the reaction is often reversible, the presence of water can inhibit the forward reaction and reduce the final yield.[7]

    • Insight: On a lab scale, this may not be a significant issue. However, during scale-up, the increased volume makes passive water evaporation less efficient. Active removal of water, for instance, through azeotropic distillation with a Dean-Stark trap, is crucial for driving the reaction to completion.[4][8]

  • Inadequate Temperature Control: Reaction temperature is a critical parameter. While many Knoevenagel condensations can be performed at room temperature, this specific reaction often benefits from heating to increase the reaction rate.[4][9]

    • Insight: Inconsistent heating in a large reactor can lead to localized hot or cold spots, resulting in variable reaction rates and potentially the formation of byproducts. Ensure your reactor has adequate agitation and a well-calibrated heating system. A Japanese patent suggests a temperature range of 40-70°C for this specific synthesis in an aprotic solvent.[9]

  • Impure Starting Materials: The purity of 3-nitrobenzaldehyde and isopropyl 3-oxobutanoate is paramount. Impurities can interfere with the catalyst or lead to the formation of side products that complicate purification.

    • Insight: Always use reagents from reputable suppliers and consider re-purification if you suspect contamination. For example, aged 3-nitrobenzaldehyde can oxidize to 3-nitrobenzoic acid, which can neutralize the basic catalyst.

Side Reactions and Impurity Formation

Question 2: I am observing significant amounts of side products in my crude reaction mixture. What are they and how can I minimize them?

The formation of impurities is a major hurdle in scaling up, impacting both yield and the difficulty of purification. Common side reactions in this Knoevenagel condensation include:

  • Michael Addition: The product, an α,β-unsaturated compound, can be susceptible to a Michael addition reaction with another molecule of the deprotonated isopropyl 3-oxobutanoate. This leads to the formation of a more complex, higher molecular weight byproduct.[10]

    • Insight: This is more likely to occur with prolonged reaction times or an excess of the active methylene compound and base. Careful control of stoichiometry and reaction monitoring are key to minimizing this side reaction.

  • Self-Condensation of Isopropyl 3-oxobutanoate: In the presence of a sufficiently strong base, isopropyl 3-oxobutanoate can undergo self-condensation.

    • Insight: This reinforces the importance of using a weak base like piperidine and carefully controlling its concentration.

  • Cannizzaro Reaction of 3-Nitrobenzaldehyde: If a strong base is present and the aldehyde is not consumed quickly, it can undergo a disproportionation reaction to form 3-nitrobenzyl alcohol and 3-nitrobenzoic acid.

    • Insight: This is less common with the weak bases typically used for Knoevenagel reactions but can become a problem if there are issues with catalyst choice or concentration.

Purification Challenges

Question 3: I am struggling to purify the final product to the required specification. What are the best practices for purification at scale?

Purification is often the bottleneck in the overall process. The choice of method depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products like this compound.

    • Insight: The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. Isopropanol has been reported as a suitable recrystallization solvent for this compound.[5]

  • Column Chromatography: While a standard technique in the lab, silica gel chromatography can be expensive and cumbersome to scale up.

    • Insight: It is best reserved for situations where recrystallization is ineffective or for the removal of closely related impurities. If necessary, explore automated flash chromatography systems for larger scale purifications.

  • Washing/Extraction: Before recrystallization, washing the crude product can remove many impurities.

    • Insight: An aqueous wash can remove water-soluble impurities and residual catalyst. If acidic or basic byproducts are present, a dilute acid or base wash can be effective. For nitrated compounds, a series of washes with water and then a dilute caustic solution is a common practice to remove acidic impurities.[11]

Safety Considerations

Question 4: Are there any specific safety hazards I should be aware of when scaling up this reaction?

Yes, working with nitrated aromatic compounds on a large scale requires stringent safety protocols.

  • Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[11][12] This can lead to a runaway reaction, especially in a large reactor where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[13]

    • Insight: It is crucial to have a thorough understanding of the thermal stability of your starting materials, product, and any potential intermediates or byproducts. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition. Ensure your reactor is equipped with an adequate cooling system and emergency quenching capabilities.

  • Handling of Reagents:

    • 3-Nitrobenzaldehyde: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Piperidine: Is a flammable and corrosive liquid with a strong odor. Work in a well-ventilated area, preferably a fume hood, and wear appropriate PPE.

    • Solvents: Many organic solvents are flammable. Ensure the reactor is properly grounded to prevent static discharge and that all electrical equipment is intrinsically safe.

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

This protocol provides a general method for the laboratory synthesis of this compound.

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl 3-oxobutanoate (Isopropyl acetoacetate)

  • Piperidine

  • Acetic Acid

  • Isopropanol (or another suitable solvent like toluene)

  • Round-bottom flask

  • Reflux condenser (or Dean-Stark trap if using an azeotroping solvent)

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1 equivalent).

  • Add isopropanol as the solvent. A Chinese patent suggests isopropanol can enhance yield and purity.[5]

  • Add isopropyl 3-oxobutanoate (1.05 to 1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C in isopropanol) and stir.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.[5]

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.

  • If the product does not precipitate, concentrate the solution under reduced pressure to about one-third of the original volume and then cool to 0-5°C to induce crystallization.[5]

  • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from isopropanol.

Considerations for Scale-Up

When scaling up this protocol, the following points are critical:

  • Reactor and Agitation: Ensure the reactor is appropriately sized and that the agitation is sufficient to maintain a homogeneous mixture and uniform temperature.

  • Heat Transfer: The exothermic nature of the reaction, though potentially mild, needs to be managed. The reactor's heating/cooling jacket must be able to control the temperature effectively.

  • Reagent Addition: For larger scale reactions, it may be beneficial to add one of the reactants or the catalyst solution portion-wise to better control the reaction rate and temperature.

  • Workup and Isolation: Filtration and drying equipment must be appropriately sized for the larger batch. Consider using a centrifuge for more efficient solid-liquid separation.

  • Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study before performing the reaction at scale.

Data Presentation

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Solvent Volume ~50-100 mL~5-10 LEnsure adequate mixing and heat transfer.
Catalyst Loading Typically 5-10 mol%May need optimization (potentially lower)Catalyst efficiency can change with scale.
Reaction Time 2-8 hoursMay be longer or shorterDependent on heat and mass transfer efficiency.
Water Removal Often passiveActive removal (e.g., Dean-Stark) recommendedCrucial for driving the reaction to completion.
Work-up Simple filtrationMay require larger filters or centrifugeEfficiency of solid-liquid separation is key.
Purification Recrystallization/ChromatographyRecrystallization preferredColumn chromatography is less practical at scale.

Visualizations

Reaction Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol_Adduct Aldol Adduct (β-hydroxy ester) 3-Nitrobenzaldehyde->Aldol_Adduct Nucleophilic Attack Isopropyl_3-oxobutanoate Isopropyl 3-oxobutanoate Enolate Enolate Isopropyl_3-oxobutanoate->Enolate Deprotonation by Piperidine Piperidine Piperidine Enolate->Aldol_Adduct Final_Product Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Aldol_Adduct->Final_Product Dehydration Water Water Aldol_Adduct->Water

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Scale-Up Workflow

Scale_Up_Workflow Start Start Lab_Scale_Synthesis Laboratory Scale Synthesis & Optimization Start->Lab_Scale_Synthesis Process_Safety_Analysis Process Safety Analysis (DSC, HAZOP) Lab_Scale_Synthesis->Process_Safety_Analysis Pilot_Plant_Batch Pilot Plant Batch Process_Safety_Analysis->Pilot_Plant_Batch In_Process_Controls In-Process Controls (TLC, HPLC) Pilot_Plant_Batch->In_Process_Controls Crude_Isolation Crude Product Isolation In_Process_Controls->Crude_Isolation Purification Purification (Recrystallization) Crude_Isolation->Purification Final_Product_Analysis Final Product Analysis (Purity, Yield) Purification->Final_Product_Analysis End End Final_Product_Analysis->End

Caption: A typical workflow for scaling up the production of a fine chemical.

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Products Significant Side Products? Low_Yield->Side_Products No Check_Catalyst Optimize Catalyst Concentration Incomplete_Reaction->Check_Catalyst Yes Increase_Temp_Time Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp_Time No Check_Stoichiometry Verify Stoichiometry and Reagent Purity Side_Products->Check_Stoichiometry Yes Modify_Workup Modify Workup and Purification Strategy Side_Products->Modify_Workup No Remove_Water Implement Active Water Removal Increase_Temp_Time->Remove_Water

Caption: A decision tree for troubleshooting low yields in the Knoevenagel condensation.

References

  • Benchchem. (n.d.). troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.
  • RSC Publishing. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
  • Benchchem. (n.d.). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
  • ResearchGate. (2025, August 6). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.).
  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Google Patents. (n.d.). JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Google Patents. (n.d.). CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • TCI Chemicals. (n.d.). This compound 39562-25-9.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26).
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Dalton Transactions (RSC Publishing). (n.d.). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde.
  • Thermo Fisher Scientific - US. (n.d.). Knoevenagel Condensation.
  • Benchchem. (n.d.). Optimizing Knoevenagel Condensation: A Technical Support Center.
  • Benchchem. (n.d.). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Alchem Pharmtech. (n.d.). CAS 39562-25-9 | this compound.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
  • PubMed. (2019, August 1). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
  • Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde.
  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (n.d.).
  • YouTube. (2023, January 14). Knoevenagel condensation.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • (n.d.). CAS No : 39562-25-9 | Product Name : this compound.

Sources

Alternative catalysts for the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This compound is a critical intermediate in the production of several active pharmaceutical ingredients (APIs), including the dihydropyridine calcium channel blockers azelnidipine and nimodipine.[1] The synthesis is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[2]

This document moves beyond standard protocols to provide in-depth troubleshooting, explore a range of modern catalytic systems, and explain the mechanistic reasoning behind experimental choices. Our goal is to empower you to optimize your reaction outcomes, enhance efficiency, and embrace greener chemical practices.

Frequently Asked Questions (FAQs): Catalyst Selection & Optimization

A successful Knoevenagel condensation hinges on the appropriate choice of catalyst. The catalyst's role is to facilitate the deprotonation of the active methylene compound (isopropyl 3-oxobutanoate) to form a nucleophilic enolate, without promoting unwanted side reactions.[2]

Q1: What is the traditional catalytic system for this synthesis, and what are its limitations?

The most commonly cited method for synthesizing this compound involves a combination of a weak base, piperidine, and an acid co-catalyst, acetic acid.[3] This system is effective, often yielding good results (up to 91% yield in 4 hours at 80°C in isopropanol).[3]

  • Mechanism: Piperidine, a secondary amine, acts as a base to deprotonate the isopropyl 3-oxobutanoate. It can also form a more reactive iminium ion intermediate with the 3-nitrobenzaldehyde, accelerating the reaction.[4][5] Acetic acid protonates the intermediate hydroxyl group, facilitating its elimination as water.

  • Limitations: While effective, this homogeneous system can present challenges in catalyst removal and product purification. Furthermore, there is a growing need for more environmentally benign and reusable catalytic systems.

Q2: Our lab is focused on green chemistry. What heterogeneous catalysts can be used to simplify workup and enable catalyst recycling?

Heterogeneous catalysts are highly advantageous as they can be easily removed from the reaction mixture by simple filtration, reducing purification steps and allowing for reuse.[6]

Several classes of solid catalysts have proven effective:

  • Metal Oxides: Basic metal oxides like ZnO and mixed metal oxides (e.g., CaO-MgO) are robust and effective.[6][7] They possess both Lewis acidic and basic sites that work synergistically to activate the reactants.[7]

  • Hydrotalcites: Reconstructed hydrotalcites are highly active solid base catalysts that can promote the reaction, even in the presence of water.[4]

  • Functionalized Supports: Amines immobilized on silica gel or other solid supports provide the catalytic activity of traditional bases with the benefits of heterogeneity.[8]

  • Coordination Polymers & MOFs: These materials can be designed with specific active sites to catalyze the reaction with high efficiency.[9][10]

Q3: Are there any high-efficiency organocatalysts that can be used as alternatives to piperidine?

Yes, several metal-free organic molecules can effectively catalyze this transformation, often under mild conditions.

  • Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been demonstrated to be a highly efficient catalyst for Knoevenagel condensations, leading to high yields in shorter reaction times.[11]

  • (S)-Proline: This amino acid is a well-known organocatalyst that can be effective, particularly when paired with a solvent like triethanolamine.[12]

  • Ammonium Salts: Simple ammonium salts like ammonium acetate are benign and can effectively catalyze the reaction, sometimes under solvent-free or aqueous conditions.[13]

Q4: Is it possible to use biocatalysts for this reaction to improve selectivity and sustainability?

Biocatalysis is an emerging and powerful tool in organic synthesis. Certain enzymes have shown "promiscuous" activity, catalyzing reactions beyond their natural biological function.

  • Lipases: Lipase from porcine pancreas (PPL) has demonstrated the ability to catalyze Knoevenagel condensations between aromatic aldehydes and active methylene compounds.[14] This approach offers excellent yields under mild conditions and aligns with green chemistry principles.[8][14]

  • Fruit Juices: As a novel green approach, the natural acidity and enzymatic content of certain fruit juices (e.g., from Acacia concinna) have been used as biocatalysts for Knoevenagel condensations, yielding excellent results.

Q5: Can this reaction proceed without any catalyst?

Recent studies have shown that the Knoevenagel condensation can be conducted under catalyst-free conditions, particularly by using water as the solvent.[15] Water's high polarity and ability to act as a weak Brønsted base can be sufficient to deprotonate highly active methylene compounds and facilitate the reaction, representing the simplest and greenest approach.[15]

Comparative Overview of Catalytic Systems

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Typical TimeTypical Yield (%)Key AdvantagesReference(s)
Homogeneous Base Piperidine / Acetic AcidIsopropanol804 h~91Well-established, high yield[3]
Heterogeneous Solid CaO-MgOWaterRoom Temp10 min>95Easy separation, reusable, green solvent[6]
Organocatalyst DIPEAcToluene110-1152-3 h90-95High efficiency, broad applicability[11][16]
Biocatalyst Porcine Pancreas LipaseVariesVariesVaries75-96Green, mild conditions, high selectivity[14]
Catalyst-Free NoneWater5015 min - 5 h>90Ultimate green method, no catalyst cost[15]

Troubleshooting Guide: Common Experimental Issues

Q: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield is a common issue that can often be resolved by systematically evaluating several parameters.[17]

  • Catalyst Activity: Ensure your catalyst is pure and active. Basic catalysts can be deactivated by exposure to atmospheric CO₂. If using a reusable heterogeneous catalyst, consider potential leaching or fouling of active sites.[18]

  • Water Removal: The Knoevenagel condensation produces one equivalent of water.[17] This byproduct can inhibit the reaction or participate in reversible reactions, pushing the equilibrium back towards the starting materials. For non-aqueous reactions, using a Dean-Stark trap or running the reaction in an aprotic solvent at a temperature that allows for azeotropic water removal can significantly improve yields.[17][19]

  • Reaction Temperature & Time: While many modern catalysts work at room temperature, this specific transformation may require heating to achieve a reasonable rate and completion.[3][18] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.

  • Solvent Choice: The solvent polarity plays a critical role. Aprotic polar solvents like DMF or acetonitrile can accelerate the reaction, while in some cases, protic solvents like ethanol or even water are optimal.[15][17] If using a solvent-free system, ensure proper mixing to overcome mass transfer limitations.

G start Low Yield Observed q1 Is the catalyst fresh and active? start->q1 q2 Is water being effectively removed (if applicable)? q1->q2 Yes sol1 Solution: Use fresh catalyst. Consider alternative catalyst. q1->sol1 No q3 Are temperature and reaction time optimized? q2->q3 Yes sol2 Solution: Use Dean-Stark trap. Switch to aprotic solvent. q2->sol2 No q4 Is the solvent choice appropriate? q3->q4 Yes sol3 Solution: Monitor reaction by TLC. Systematically vary temperature. q3->sol3 No sol4 Solution: Screen different solvents (polar aprotic vs. protic). q4->sol4

Caption: Troubleshooting workflow for low reaction yields.

Q: The reaction isn't going to completion, even after an extended time. How can I drive it forward?

Incomplete conversion is a common cause of low yields.[17]

  • Increase Catalyst Loading: While catalytic amounts are desired, slightly increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome a high activation barrier without significantly increasing side reactions.

  • Check Reactant Stoichiometry: Ensure an accurate 1:1 molar ratio of 3-nitrobenzaldehyde to isopropyl 3-oxobutanoate. Using a slight excess (1.1 to 1.2 equivalents) of the active methylene component can sometimes help drive the reaction to completion, though this may complicate purification.[17]

  • Re-evaluate Temperature: As mentioned, a moderate increase in temperature can dramatically increase the reaction rate. A patent for this synthesis specifies an optimal temperature range of 40-70°C when using an aprotic solvent.[19]

Q: I'm having difficulty purifying the final product. What is the recommended procedure?

The target compound, this compound, is a solid at room temperature.[3]

  • Primary Purification: The most effective purification method is recrystallization. Isopropanol is an excellent solvent for this purpose, as it is also used as a reaction solvent in some protocols, minimizing solvent waste.[3]

  • Procedure: After the reaction, the mixture can be cooled (e.g., to 0 to -5°C) to induce crystallization. The crude solid is collected by filtration, then redissolved in a minimal amount of hot isopropanol. Slow cooling will allow for the formation of pure crystals, which can then be isolated by filtration and washed with a small amount of cold isopropanol.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key catalytic systems.

Protocol 1: Traditional Homogeneous Catalysis (Piperidine/Acetic Acid)

This protocol is adapted from established patent literature.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzaldehyde (1 equivalent) and isopropyl 3-oxobutanoate (1.1 equivalents).

  • Solvent Addition: Add isopropanol as the solvent (a typical concentration would be ~2-4 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (e.g., 0.1 equivalents) and acetic acid (e.g., 0.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (3-nitrobenzaldehyde) using TLC (e.g., with a 1:4 ethyl acetate/hexane eluent).

  • Work-up & Purification: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold isopropanol.

  • Drying: Dry the purified product under vacuum.

G cluster_0 Reaction Phase cluster_1 Work-up Phase Setup 1. Combine Reactants & Solvent (Isopropanol) Catalyst 2. Add Piperidine & Acetic Acid Setup->Catalyst React 3. Heat to 80°C (4-6h) Catalyst->React Monitor 4. Monitor by TLC React->Monitor Cool 5. Cool to 0°C to Crystallize Monitor->Cool Filter 6. Filter & Wash with cold Isopropanol Cool->Filter Dry 7. Dry under Vacuum Filter->Dry Product Final Product Dry->Product

Caption: Experimental workflow for homogeneous catalysis.

Protocol 2: Green Heterogeneous Catalysis (Water-Mediated, Catalyst-Free)

This protocol is based on emerging research in catalyst-free Knoevenagel condensations.[15]

  • Reaction Setup: In a round-bottom flask, add 3-nitrobenzaldehyde (1 equivalent) and isopropyl 3-oxobutanoate (1.1 equivalents).

  • Solvent Addition: Add deionized water (e.g., 5-10 mL per gram of aldehyde).

  • Reaction: Heat the suspension to 50-60°C with vigorous stirring. Note: The reactants may not fully dissolve.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the water.

  • Isolation: Collect the product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol or isopropanol.

  • Drying: Dry the product under vacuum.

References

  • Ebitani, K., Motokura, K., Mori, K., Mizugaki, T., & Kaneda, K. (2006). Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations in the Presence of Water. The Journal of Organic Chemistry, 71(14), 5440–5447. [Link]

  • Sharma, G., & Sharma, R. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate. (2012).
  • Gkagkanis, G. K., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. [Link]

  • ResearchGate. (2015). Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature?. [Link]

  • Der Pharma Chemica. (2016). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extract. [Link]

  • ResearchGate. (2025). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. [Link]

  • JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate. (2011).
  • van der Meer, J. Y., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 14(1), 1-26. [Link]

  • Chemical Reviews. (2017). Enantioselective Organocatalyzed Transformations of β-Ketoesters. [Link]

  • ResearchGate. (n.d.). Some of the commercially available drugs derived using the Knoevenagel condensation reaction. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • PubMed. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. [Link]

  • PubMed. (2016). Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones. [Link]

  • ResearchGate. (2014). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. [Link]

  • CN102503833B - Preparation method of isopropyl 2-(3-nitrobenzal) acetoacetate. (2012).
  • ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2 a. [Link]

  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

Sources

Identifying impurities in Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate samples.

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in samples of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to resolve challenges in your own laboratory work.

Introduction to Impurity Profiling

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the dihydropyridine calcium channel blockers azelnidipine and nimodipine.[1] Its synthesis is typically achieved via a Knoevenagel condensation of 3-nitrobenzaldehyde and isopropyl acetoacetate.[2][3][4] The purity of this intermediate is paramount, as any impurities can be carried through to the final API, potentially affecting its safety, efficacy, and stability.[5][6]

This guide provides a systematic approach to detecting, identifying, and mitigating common impurities encountered during the synthesis and handling of this compound.

Section 1: Troubleshooting Guide

This section addresses specific analytical observations you may encounter during your experiments.

Q1: My TLC analysis shows multiple spots. What are they, and how do I proceed?

A1: Initial Assessment and Identification Strategy

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate an impure sample. The most common culprits are unreacted starting materials, side-products, or degradation products.

Causality: The Knoevenagel condensation, while generally efficient, can be incomplete or lead to side reactions if conditions are not optimal.[7] The relative position (Rƒ value) of the spots can give initial clues:

  • High Rƒ spots: Often less polar compounds. This could be unreacted 3-nitrobenzaldehyde.

  • Low Rƒ/Baseline spots: Typically more polar compounds. This could be 3-nitrobenzoic acid (an oxidation product of the aldehyde) or highly polar side-products.

  • Spots close to the main product: These may be structurally similar impurities, such as isomers or Michael adducts.

Workflow for Identification:

A multi-technique approach is essential for unambiguous identification.[8] The following workflow provides a logical progression from detection to characterization.

G cluster_0 Initial Observation cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Resolution TLC Multiple Spots on TLC Plate HPLC Develop HPLC Method (See Protocol 1) TLC->HPLC Confirm presence of multiple components LCMS LC-MS Analysis (Determine Molecular Weight) HPLC->LCMS NMR ¹H & ¹³C NMR of Mixture (Identify known impurities) HPLC->NMR Prep_HPLC Preparative HPLC (Isolate unknown impurity) LCMS->Prep_HPLC If MW is unknown Recrystallize Optimize Recrystallization NMR->Recrystallize NMR_iso NMR of Isolated Impurity (Definitive Structure) Prep_HPLC->NMR_iso Chromatography Column Chromatography NMR_iso->Chromatography Modify_Rxn Modify Reaction Conditions NMR_iso->Modify_Rxn G Potential Reaction Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway SM1 3-Nitrobenzaldehyde Product Target Product (MW: 277.27) SM1->Product SM2 Isopropyl Acetoacetate SM2->Product Product_Elec Target Product (Electrophile) Michael_Adduct Michael Adduct (MW: 421.41) SM2_extra Excess Isopropyl Acetoacetate (Nucleophile) SM2_extra->Michael_Adduct Product_Elec->Michael_Adduct

Caption: Formation of Target Product and Michael Adduct Side-Product.

Recommended Action:

  • Stoichiometry Control: Use a precise 1:1 or a slight excess of the aldehyde to minimize the amount of unreacted nucleophile (isopropyl acetoacetate).

  • Temperature Control: Lowering the reaction temperature can help slow down the subsequent Michael addition, which often requires more energy than the initial condensation. [9]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common classes of impurities I should expect?

A4: Impurities in pharmaceutical intermediates are broadly classified based on their origin. [6]For this specific synthesis, you should be aware of the following:

Impurity ClassSpecific ExamplesLikely Origin
Organic Impurities Unreacted 3-nitrobenzaldehyde, Unreacted isopropyl acetoacetate, Michael Adduct, 3-Nitrobenzoic AcidStarting materials, side-products, oxidation of starting material
Inorganic Impurities Residual catalyst (e.g., piperidinium salts)Reagents from synthesis
Residual Solvents Isopropanol, Toluene, or other reaction/crystallization solventsManufacturing process
Q5: How can I best set up an HPLC method to separate these impurities?

A5: A reverse-phase HPLC method with a gradient elution is the gold standard for resolving the main component from both more polar and less polar impurities. [10] Trustworthiness (Self-Validating Protocol): A good stability-indicating HPLC method should be able to separate the main peak from all potential and known impurities, as well as any degradants that form under stress conditions (e.g., acid/base hydrolysis, oxidation). [10] Protocol 1: Starting HPLC Method for Impurity Profiling

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of acidic/basic impurities.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV at 254 nmThe nitroaromatic ring and conjugated system provide strong chromophores for UV detection.
Injection Vol. 10 µLStandard injection volume.
Q6: What are the characteristic NMR and IR signals for pure this compound?

A6: Spectroscopic data is crucial for confirming the identity and purity of your final product.

TechniqueKey SignalsReference
¹H NMR Vinyl proton (singlet, δ ~8.5 ppm), Aromatic protons (multiplets, δ ~7.6-8.4 ppm), Isopropyl CH (septet, δ ~5.1 ppm), Isopropyl CH₃ (doublet, δ ~1.3 ppm), Acetyl CH₃ (singlet, δ ~2.4 ppm)[2]
¹³C NMR β-ketoester carbonyls (δ ~194, 165 ppm)[2]
Infrared (IR) Nitro group (strong, ~1520 cm⁻¹), Conjugated Ester Carbonyl (strong, ~1710-1730 cm⁻¹), C=C stretch (~1620 cm⁻¹)[2]

Section 3: Key Experimental Protocols

Protocol 2: General TLC Analysis
  • Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Place a filter paper inside to ensure solvent saturation.

  • Spotting: Dissolve a small amount of your crude and reference standard samples in a suitable solvent (e.g., Dichloromethane). Spot them onto a silica gel TLC plate.

  • Development: Place the plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculation: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

Protocol 3: Recrystallization for Purification
  • Solvent Selection: Isopropanol is a common and effective solvent for recrystallizing this compound. [4]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum. Analyze the purity of the crystals and the remaining mother liquor by TLC or HPLC to assess the efficiency of the purification.

References

  • Review on the modern analytical advancements in impurities testing. (2024). Pharmaceutical Research.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). World Journal of Pharmaceutical Research.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Alfa Chemistry.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Thermo Fisher Scientific.
  • This compound. (n.d.). PubChem. [Link]

  • This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. (n.d.). apicule. [Link]

  • Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate. (2011).
  • Enone. (n.d.). Wikipedia. [Link]

  • Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B. [Link]

  • Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate. (n.d.).
  • Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes. (n.d.). SynOpen. [Link]

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones. (2023). Organic Chemistry | OpenStax. [Link]

  • Product Class 9: Enones. (n.d.). Science of Synthesis. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Enones: α,β-Unsaturated Ketones. (2023). PSIBERG. [Link]

Sources

Effect of temperature on the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the dihydropyridine calcium channel blockers azelnidipine and nimodipine[1][2]. Its efficient synthesis is therefore of significant interest.

The formation of this compound is achieved through a Knoevenagel condensation, a classic and powerful carbon-carbon bond-forming reaction[3][4][5]. This reaction involves the condensation of an active methylene compound, in this case, isopropyl 3-oxobutanoate (isopropyl acetoacetate), with a carbonyl compound, 3-nitrobenzaldehyde, typically catalyzed by a weak base[4][6].

This guide provides in-depth, experience-driven advice on a critical parameter: temperature . We will explore how temperature influences reaction rate, yield, and purity, and provide detailed troubleshooting protocols to help you navigate the challenges you might encounter in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: There is no single "optimal" temperature; the ideal temperature is dependent on your specific reaction conditions, including catalyst system, solvent, and desired reaction time. Published literature and patents show a wide range of effective temperatures. For instance:

  • Elevated Temperatures (60-100°C): One protocol suggests a preferred temperature of 80°C in isopropanol, catalyzed by acetic acid and piperidine, achieving a yield of 91.4% and purity of 97.89% within 4 hours[7]. This higher temperature pushes the reaction to completion relatively quickly.

  • Moderate Temperatures (40-70°C): Another approach emphasizes the importance of a temperature range between 40°C and 70°C in an aprotic solvent to minimize the formation of decomposition products and other side reactions[8]. Temperatures below 40°C were reported to significantly slow the reaction rate[8].

  • Low Temperatures (-18 to 38°C): A third method advocates for much lower temperatures, particularly in the range of -5°C to 5°C, to achieve high yields, suggesting that gentle conditions can be effective[9].

The choice of temperature is a trade-off between reaction rate and selectivity. Higher temperatures accelerate the reaction but may also increase the rate of side reactions.

Q2: How does temperature affect the yield and purity of the final product?

A2: Temperature has a direct and significant impact on both yield and purity.

  • Yield: Generally, increasing the temperature from ambient conditions will increase the reaction rate and, up to a certain point, the yield. One study on a similar Knoevenagel condensation showed the yield jumping from 56% at 25°C to 95% at 40°C. However, excessively high temperatures can lead to thermal degradation of reactants or products, thereby reducing the overall yield.

  • Purity: Higher temperatures can promote side reactions. The most common side reaction in a Knoevenagel condensation is the self-condensation of the aldehyde, especially if the base catalyst is too strong[6]. Another potential issue is the Michael addition of the isopropyl 3-oxobutanoate to the newly formed α,β-unsaturated product. A Japanese patent specifically highlights that maintaining the temperature between 40°C and 70°C is crucial for producing a high-purity product by suppressing these side reactions[8].

Q3: Can I run this reaction at room temperature?

A3: While some Knoevenagel condensations can proceed at room temperature, for this specific transformation, it is generally not recommended if you desire a reasonable reaction time and high conversion. As noted, reaction rates can be very slow at lower temperatures[8]. If you observe incomplete conversion of your starting materials, insufficient temperature is a likely cause.

Data Summary: Temperature Effects

The following table summarizes findings from various sources to illustrate the impact of temperature on the reaction outcome.

Temperature RangeCatalyst SystemSolventReported YieldPurityKey ObservationsReference
60°C - 100°C (80°C preferred)Acetic Acid / PiperidineIsopropanol91.4%97.89%Fast and thorough reaction at the preferred temperature.[7]
40°C - 70°C (45-65°C preferred)Base (unspecified)Aprotic Solvent (e.g., Toluene)65% (in one example)HighThis range is critical to minimize decomposition and side reactions.[8]
45°C - 55°CAcetic Acid / PiperidineIsopropanol"Undesirable"Not specifiedLower yield compared to higher temperatures in the same solvent system.[7]
-5°C - 5°CAcetic Acid / Piperidine SaltIsopropanolHighNot specifiedDemonstrates that the reaction can proceed at low temperatures.[9]

Experimental Workflow & Protocol

This protocol is a synthesized example based on common practices reported in the literature[7][8][9]. It incorporates self-validating steps for process control.

Workflow Overview

Troubleshooting cluster_cause Potential Cause cluster_solution Suggested Solution Observation Observation Low or No Product Yield Multiple Spots on TLC (Impure Product) Dark/Tarry Reaction Mixture Cause1 Reaction T too low Incomplete conversion Observation:issue1->Cause1 Check TLC for starting material Cause2 Reaction T too high Side reactions promoted Observation:issue2->Cause2 Check for new, lower Rf spots Cause3 Reaction T too high Thermal decomposition Observation:issue3->Cause3 Solution1 Increase T to 60-80°C Increase reaction time Monitor via TLC Cause1->Solution1 Solution2 Decrease T to 40-70°C range Ensure catalyst is a weak base Cause2->Solution2 Solution3 Solution3 Cause3->Solution3

Sources

Validation & Comparative

Comparative study of different synthetic routes for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a crucial precursor in the synthesis of pharmaceuticals like the calcium channel blocker Azelnidipine, is no exception.[1] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, focusing on the widely employed Knoevenagel condensation. We will explore various catalytic systems, solvent effects, and reaction conditions, offering field-proven insights to guide your experimental choices.

Introduction to the Knoevenagel Condensation

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In this specific synthesis, 3-nitrobenzaldehyde reacts with isopropyl 3-oxobutanoate.

The general mechanism, a three-step process, is fundamental to understanding the nuances of the different synthetic approaches:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from isopropyl 3-oxobutanoate, forming a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, leading to an aldol addition intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Below is a visual representation of the Knoevenagel condensation mechanism:

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Isopropyl_3-oxobutanoate Isopropyl 3-oxobutanoate Enolate Enolate Ion Isopropyl_3-oxobutanoate->Enolate + Base Base Base (e.g., Piperidine) Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate + 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Final_Product This compound Aldol_Intermediate->Final_Product - H2O Water H2O

Caption: Mechanism of the Knoevenagel Condensation.

Comparative Analysis of Synthetic Routes

The choice of catalyst, solvent, and reaction conditions significantly impacts the yield, purity, and sustainability of the synthesis. Below, we compare several prominent methods.

Route 1: Piperidine and Acetic Acid Catalysis in Isopropanol

This method is a robust and commonly cited procedure. The combination of a secondary amine (piperidine) and a weak acid (acetic acid) forms a catalytic system that efficiently promotes the condensation.

Experimental Protocol:

  • To a reaction flask, add 3-nitrobenzaldehyde (1.0 eq) and isopropanol.

  • Stir the mixture at room temperature until the aldehyde dissolves.

  • Add isopropyl 3-oxobutanoate (1.1 eq), followed by catalytic amounts of piperidine and acetic acid.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion (typically 2-8 hours), cool the reaction mixture.[2]

  • The product is isolated by filtration and purified by recrystallization from isopropanol.[2]

Causality Behind Experimental Choices:

  • Isopropanol as Solvent: Isopropanol is a good choice as it is the parent alcohol of the ester, minimizing potential transesterification side reactions. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion. It is also a relatively less toxic solvent compared to alternatives like benzene or toluene.[2]

  • Piperidine and Acetic Acid: This catalytic duo is highly effective. Piperidine acts as the base to generate the enolate, while acetic acid can protonate the intermediate alkoxide and facilitate the final dehydration step.

Route 2: Piperidine Acetate Catalysis in Aprotic Solvents

This approach utilizes a pre-formed salt, piperidine acetate, as the catalyst and employs an aprotic solvent.

Experimental Protocol:

  • In a reaction vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) and isopropyl 3-oxobutanoate (1.0-1.2 eq) in an aprotic solvent (e.g., toluene, cyclohexane).

  • Add a catalytic amount of piperidine acetate.

  • Heat the mixture to a temperature between 40°C and 70°C.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent can be advantageous in preventing side reactions that may be promoted by protic solvents.

  • Controlled Temperature: Maintaining the temperature below 70°C is crucial for achieving high purity and yield with this method.[3]

Route 3: Green Chemistry Approaches - Aqueous Media and Solvent-Free Conditions

In response to the growing need for environmentally benign synthetic methods, Knoevenagel condensations in water or under solvent-free conditions have been explored.

Experimental Protocol (Aqueous Media):

  • Suspend 3-nitrobenzaldehyde (1.0 eq) and isopropyl 3-oxobutanoate (1.1 eq) in water.

  • Add a catalytic amount of a water-tolerant catalyst (e.g., Ni(NO3)2·6H2O).[4]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

  • Water as Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. For certain reactions, the hydrophobic effect can enhance reactivity.

  • Solvent-Free: This approach minimizes waste and simplifies product isolation. The reaction is typically carried out by grinding the reactants with a solid catalyst.

Quantitative Data Summary

Synthetic RouteCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Route 1 Piperidine/Acetic AcidIsopropanol802-8High (not specified)High[2]
Route 2 Piperidine AcetateAprotic Solvent40-70Not specified65>99[3]
Route 3 (Aqueous) Ni(NO3)2·6H2OWaterRoom Temp.0.17-0.5up to 90 (for similar reactions)High[4]
Route 3 (Solvent-Free) Piperidine (1 drop)NoneRoom Temp.Rapidup to >99 (for similar reactions)High[5]

Experimental Workflow Visualization

Experimental_Workflow cluster_route1 Route 1: Piperidine/Acetic Acid in Isopropanol cluster_route2 Route 2: Piperidine Acetate in Aprotic Solvent cluster_route3 Route 3: Green Approaches R1_Start Mix 3-Nitrobenzaldehyde, Isopropyl 3-oxobutanoate, Piperidine, Acetic Acid in Isopropanol R1_React Reflux at 80°C for 2-8h R1_Start->R1_React R1_Isolate Cool, Filter R1_React->R1_Isolate R1_Purify Recrystallize from Isopropanol R1_Isolate->R1_Purify R1_Product Final Product R1_Purify->R1_Product R2_Start Mix Reactants and Piperidine Acetate in Aprotic Solvent R2_React Heat at 40-70°C R2_Start->R2_React R2_Isolate Remove Solvent R2_React->R2_Isolate R2_Purify Recrystallize R2_Isolate->R2_Purify R2_Product Final Product R2_Purify->R2_Product R3_Aqueous Aqueous: Stir reactants with catalyst in water at RT R3_Isolate Filter and Wash R3_Aqueous->R3_Isolate R3_SolventFree Solvent-Free: Grind reactants with catalyst at RT R3_SolventFree->R3_Isolate R3_Product Final Product R3_Isolate->R3_Product

Caption: Comparative Experimental Workflows.

Conclusion and Recommendations

The selection of an optimal synthetic route for this compound depends on the specific requirements of the laboratory or production facility, including scale, purity needs, and environmental considerations.

  • For High Purity: The method employing piperidine acetate in an aprotic solvent at a controlled temperature (40-70°C) appears to offer the highest purity (>99%), which is critical for pharmaceutical applications.[3]

  • For Efficiency and Simplicity: The piperidine and acetic acid-catalyzed reaction in isopropanol is a straightforward and effective method that offers a good balance of yield and operational simplicity.[2]

  • For Green Chemistry: The solvent-free or aqueous-based methods present the most environmentally friendly options, with potentially high yields and significantly reduced solvent waste.[4][5] These methods are particularly attractive for large-scale production where waste disposal is a major concern.

It is recommended that researchers evaluate these methods based on their specific needs. For instance, in an academic setting, the green chemistry approaches may be preferable for their pedagogical value and lower environmental impact. In an industrial setting, the high-purity method may be favored, despite potentially higher solvent costs, to meet stringent regulatory requirements.

References

  • McCluskey, A., et al. (2002). Green chemistry approaches to the Knoevenagel condensation: comparison of ethanol, water and solvent free (dry grind) approaches. Tetrahedron Letters, 43(17), 3117-3120).
  • Dekamin, M. G., & Eslami, M. (2014). Green Chemistry. RSC Publishing.
  • Pawar, S. S., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4, 133-137.
  • Vlaeminck, H., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Vlaeminck, H., et al. (2017).
  • JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • Apicule. This compound (CAS No: 39562-25-9)

Sources

A Comparative Guide to the Purity Analysis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key intermediate in the synthesis of calcium channel blockers like Azelnidipine, demands rigorous purity assessment to prevent the carry-over of impurities into the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth, scientifically grounded protocol for the purity analysis of this intermediate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind the chosen methodology, present a detailed and validated experimental protocol, and objectively compare its performance against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of quality control in pharmaceutical manufacturing.[2]

Introduction: The Analyte and the Imperative of Purity

This compound (CAS No: 39562-25-9) is a crucial building block in the synthesis of several dihydropyridine-class drugs.[1] The purity of this intermediate directly influences the quality, safety, and therapeutic efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds for APIs and their precursors.[3] Therefore, a robust, accurate, and reliable analytical method is not just a procedural requirement but a critical step in ensuring patient safety.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] This guide focuses on an RP-HPLC method, which is ideally suited for the separation of moderately non-polar organic molecules like our target analyte from its potential process-related impurities and degradation products.

Principle of Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

The chosen methodology is Reversed-Phase HPLC (RP-HPLC), a powerful technique that separates molecules based on their hydrophobicity.[6][7] The causality behind this choice rests on the chemical nature of this compound.

  • Stationary Phase: A non-polar stationary phase is used, typically silica particles chemically bonded with C18 (octadecylsilane) alkyl chains.[8] This creates a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column.[9]

  • Separation Mechanism: When the sample is injected, molecules partition between the stationary and mobile phases.[10] Hydrophobic (non-polar) molecules, like our analyte, have a stronger affinity for the non-polar C18 stationary phase and thus move more slowly through the column. More polar impurities will have a greater affinity for the polar mobile phase and will elute faster. By gradually increasing the organic solvent concentration in the mobile phase (a technique known as gradient elution), we can systematically elute compounds in order of increasing hydrophobicity, achieving excellent separation.[7]

This workflow ensures that the analyte is well-resolved from impurities, allowing for accurate quantification.

HPLC_Method_Development_Logic cluster_0 Analyte Characterization cluster_1 Method Selection & Rationale cluster_2 HPLC Parameter Optimization Analyte Isopropyl 2-(3-nitrobenzylidene) -3-oxobutanoate Properties Properties: - Moderate Polarity - UV Chromophore (Nitro group) - Non-volatile Analyte->Properties Choice Choose Analytical Technique Properties->Choice HPLC HPLC Choice->HPLC High resolution & sensitivity GC GC (Gas Chromatography) Choice->GC Unsuitable: Non-volatile, thermal degradation risk Spectro Spectrophotometry Choice->Spectro Unsuitable: Lacks specificity for impurities Mode Select HPLC Mode HPLC->Mode RP_HPLC Reversed-Phase (RP-HPLC) (Analyte is non-polar) Mode->RP_HPLC Column Select Column (C18, 4.6x250mm, 5µm) RP_HPLC->Column MobilePhase Select Mobile Phase (Acetonitrile/Water Gradient) Column->MobilePhase Detector Select Detector (UV-Vis @ 254 nm) MobilePhase->Detector HPLC_Analysis_Workflow start Start: Receive Sample prep_solutions Prepare Standard & Sample Solutions start->prep_solutions sys_setup HPLC System Setup (Install Column, Purge Lines) prep_solutions->sys_setup sys_suit System Suitability Test (Inject Standard 5x) sys_setup->sys_suit check_sst SST Criteria Met? (e.g., RSD < 2.0%) sys_suit->check_sst inject_samples Inject Blank, Standard, and Sample Solutions check_sst->inject_samples Yes troubleshoot Troubleshoot System check_sst->troubleshoot No acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate Calculate Purity (% Area Normalization) process_data->calculate report Generate Report calculate->report troubleshoot->sys_setup

Sources

A Multi-Spectroscopic Approach to the Structural Validation of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a product of the Knoevenagel condensation. For researchers in synthetic chemistry and drug development, rigorous structural confirmation is a non-negotiable cornerstone of scientific integrity. Simply achieving a synthesis is insufficient; one must definitively prove that the target molecule has been formed, to the exclusion of isomers, byproducts, and unreacted starting materials.

Here, we move beyond a simple recitation of data. We will explore the causality behind our choice of spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS)—and demonstrate how their combined data creates a self-validating system for structural elucidation.

Synthetic Context: The Knoevenagel Condensation

The target compound, this compound, is typically synthesized via a Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an active methylene compound (isopropyl 3-oxobutanoate) with an aldehyde (3-nitrobenzaldehyde), followed by dehydration.[2][3][4] Understanding this synthetic route is critical as it informs our validation strategy. We must confirm the formation of the new C=C double bond, the incorporation of both precursor skeletons, and the stereochemistry of the final product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product 3-nitrobenzaldehyde 3-Nitrobenzaldehyde reaction_center Condensation & Dehydration 3-nitrobenzaldehyde->reaction_center Aldehyde isopropyl_acetoacetate Isopropyl 3-oxobutanoate isopropyl_acetoacetate->reaction_center Active Methylene target_molecule This compound catalyst Base Catalyst (e.g., Piperidine) catalyst->reaction_center Catalyzes reaction_center->target_molecule

Caption: Synthetic route via Knoevenagel condensation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR is our first line of analysis. Its power lies in the rapid and unambiguous identification of key functional groups. The primary goal is to confirm the presence of the α,β-unsaturated ketone system, the nitro group, and the ester moiety, while simultaneously verifying the absence of the aldehyde C-H stretch from the starting material and the O-H band of any potential aldol addition intermediate.

Expected Data & Comparative Analysis:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comparison
C=O (Ester) ~1715 - 1735 cm⁻¹The ester carbonyl is expected in this region. Its presence confirms the incorporation of the isopropyl 3-oxobutanoate backbone.[5]
C=O (α,β-Unsaturated Ketone) ~1666 - 1690 cm⁻¹Conjugation with the C=C double bond lowers the absorption frequency from a typical saturated ketone (~1715 cm⁻¹). This is a critical peak confirming the condensation product.[6][7]
C=C (Alkenyl & Aromatic) ~1600 - 1640 cm⁻¹Indicates the newly formed carbon-carbon double bond and the aromatic ring.
NO₂ (Asymmetric & Symmetric Stretch) ~1500 - 1570 cm⁻¹ & ~1300 - 1380 cm⁻¹These two strong absorptions are characteristic of the nitro group from the 3-nitrobenzaldehyde starting material.[7]
C-O (Ester Stretch) ~1080 - 1300 cm⁻¹Strong bands confirming the C-O single bonds of the isopropyl ester group.[8]
Absence of Aldehyde C-H No peak at ~2750 & ~2850 cm⁻¹The absence of the characteristic aldehyde C-H stretches confirms consumption of the 3-nitrobenzaldehyde starting material.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropyl alcohol and performing a background scan.

  • Sample Application: Place a small, solvent-free sample of the purified solid product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the definitive atomic-level map of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms. For this molecule, NMR is essential to confirm the stereochemistry of the C=C bond and the precise arrangement of all atoms.

¹H NMR Spectroscopy

Rationale: We expect to see signals for the aromatic protons, the new vinylic proton, the isopropyl group protons, and the acetyl methyl protons. The chemical shift of the vinylic proton is particularly diagnostic for the E/Z configuration.

Expected Data & Comparative Analysis (400 MHz, CDCl₃):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparison
Vinylic CH ~7.9 - 8.2Singlet (s)1HThis downfield shift is characteristic of a proton on a double bond conjugated with two carbonyl groups. In the more stable (E)-isomer, this proton is deshielded by the nearby aromatic ring.
Aromatic CH (Ar-H) ~7.5 - 8.4Multiplet (m)4HProtons on the nitro-substituted benzene ring will appear in this region. The specific splitting pattern will depend on their positions relative to the nitro group.
Isopropyl CH ~5.0 - 5.2Septet (sept)1HThe methine proton of the isopropyl group, split into a septet by the six adjacent methyl protons.
Acetyl CH₃ ~2.4 - 2.6Singlet (s)3HThe methyl protons of the acetyl group. Its chemical shift indicates proximity to the C=C double bond.
Isopropyl CH₃ ~1.2 - 1.4Doublet (d)6HThe two equivalent methyl groups of the isopropyl ester, split into a doublet by the single methine proton.
¹³C NMR Spectroscopy

Rationale: This technique confirms the total carbon count (14) and identifies the key carbonyl carbons (ester and ketone), the carbons of the C=C double bond, and the aromatic carbons.

Expected Data & Comparative Analysis (100 MHz, CDCl₃):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale & Comparison
Ketone C=O ~195 - 205The acetyl carbonyl carbon, typically found in this region.
Ester C=O ~162 - 168The ester carbonyl carbon, typically found at a slightly higher field than the ketone.
Aromatic/Vinylic C ~120 - 150A complex region containing the 6 aromatic carbons and the 2 carbons of the C=C double bond. The carbon attached to the nitro group will be significantly shifted.
Isopropyl CH ~70 - 75The methine carbon of the isopropyl group.
Acetyl CH₃ ~25 - 30The methyl carbon of the acetyl group.
Isopropyl CH₃ ~20 - 25The two equivalent methyl carbons of the isopropyl group.

Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS, 0 ppm) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is one of the most crucial pieces of evidence for its identity. By using a soft ionization technique like Electrospray Ionization (ESI), we can observe the molecular ion with minimal fragmentation. The exact mass obtained from high-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₄H₁₅NO₅).[10][11]

Expected Data & Comparative Analysis:

IonExpected m/z (Mass-to-Charge Ratio)Rationale & Comparison
[M+H]⁺ 278.10The protonated molecular ion. This confirms the molecular weight of 277.27 g/mol .
[M+Na]⁺ 300.08The sodium adduct, commonly observed in ESI-MS.
[M]⁺˙ 277.10The molecular ion (radical cation) if using a hard ionization technique like Electron Ionization (EI).
Key Fragments (EI) VariesIn EI-MS, characteristic fragments would arise from the loss of the isopropoxy group (-59), the acetyl group (-43), or the nitro group (-46).[12][13][14] Analyzing these fragments can further support the proposed structure.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺. For HRMS, compare the measured exact mass to the theoretical mass for C₁₄H₁₅NO₅.

Integrated Validation Workflow

No single technique is sufficient for unambiguous validation. The true strength of this approach lies in the integration of all data points. FT-IR confirms the functional groups are present, MS confirms the correct mass and elemental formula, and NMR puts all the pieces together, confirming the connectivity and stereochemistry.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Product FTIR FT-IR Sample->FTIR MS Mass Spec Sample->MS NMR ¹H & ¹³C NMR Sample->NMR FTIR_Data Functional Groups Confirmed (C=O, NO₂, C=C, Ester) FTIR->FTIR_Data MS_Data Molecular Weight & Formula (C₁₄H₁₅NO₅) MS->MS_Data NMR_Data Connectivity & Stereochemistry (E-isomer confirmed) NMR->NMR_Data Conclusion Structure Validated FTIR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for structural validation.

By following this multi-faceted spectroscopic approach, researchers can confidently validate the structure of this compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl 2-(3-nitrobenzylidene)acetoacetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. PubChem. Retrieved from [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

Sources

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate vs. Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic Chemists: Isopropyl vs. Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

In the realm of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an in-depth comparison of two closely related β-keto esters, Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate and Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Both compounds are pivotal intermediates, particularly in the synthesis of dihydropyridine-class calcium channel blockers like Azelnidipine.[1] While structurally similar, the choice between the isopropyl and ethyl ester can have significant implications for a synthetic route.

Physicochemical Properties: A Tale of Two Esters

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics can influence solubility, reaction kinetics, and purification strategies.

PropertyThis compoundEthyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Molecular Formula C₁₄H₁₅NO₅C₁₃H₁₃NO₅[2][3]
Molecular Weight 277.27 g/mol 263.25 g/mol [3]
Appearance White to Light yellow powder to crystalNot explicitly stated, but likely a solid or oil
Melting Point 88.0 to 92.0 °CNot available in searched results
CAS Number 39562-25-9[1][4]111304-32-6[3]

The higher molecular weight and likely increased steric bulk of the isopropyl ester can lead to differences in crystal packing and solubility compared to its ethyl counterpart. This is an important consideration for reaction solvent selection and crystallization-based purification.

Synthesis and Reaction Performance

Both esters are typically synthesized via a Knoevenagel condensation between 3-nitrobenzaldehyde and the corresponding acetoacetate (isopropyl acetoacetate or ethyl acetoacetate).[5][6] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Generalized Knoevenagel Condensation Workflow

Caption: Generalized workflow for Knoevenagel condensation.

Key Considerations in Synthesis:

  • Reaction Kinetics: The bulkier isopropyl group might slightly hinder the reaction rate compared to the ethyl group due to steric effects. However, this is often compensated by adjusting reaction temperature or catalyst loading.

  • Solvent Choice: The use of isopropanol as a solvent for the synthesis of the isopropyl ester can be advantageous, potentially improving yields and simplifying downstream processing by avoiding mixed solvent systems.[6]

  • Purification: The typically solid nature of the isopropyl ester at room temperature can facilitate isolation and purification by crystallization, which is often a more scalable and cost-effective method than chromatography.

Application in Hantzsch Pyridine Synthesis

A primary application of these compounds is in the Hantzsch pyridine synthesis, a multi-component reaction that forms dihydropyridine scaffolds.[7][8] These scaffolds are central to a class of calcium channel blockers.[7] In this context, the choice of the ester group can influence the properties of the final active pharmaceutical ingredient (API).

Hantzsch Pyridine Synthesis Workflow

Caption: Simplified Hantzsch pyridine synthesis workflow.

Impact on Downstream Synthesis and Final Product:

  • Steric Influence: The isopropyl group, being larger than the ethyl group, can exert a greater steric influence on the cyclization step of the Hantzsch synthesis. This could potentially affect the reaction rate and, in some cases, the diastereoselectivity of the reaction if a chiral center is formed.

  • Pharmacokinetic Properties: The ester group in the final dihydropyridine drug can be subject to in vivo hydrolysis by esterases. The rate of this hydrolysis can be influenced by the nature of the alkyl group, with isopropyl esters sometimes exhibiting different hydrolysis rates compared to ethyl esters. This can impact the drug's metabolic stability, duration of action, and overall pharmacokinetic profile. For example, this compound is a key intermediate in the synthesis of Azelnidipine.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and general knowledge of the Knoevenagel condensation.

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1 mole equivalent) and isopropyl acetoacetate (1.1 mole equivalents) in isopropanol, add a catalytic amount of piperidine (0.1 mole equivalent) and acetic acid (0.1 mole equivalent).

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization.

  • Isolation: Filter the precipitated solid and wash with cold isopropanol.

  • Purification: Recrystallize the crude product from isopropanol to obtain the pure this compound.[6]

Synthesis of Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

A similar protocol would be followed for the ethyl ester, with appropriate solvent modifications if necessary.

  • Reaction Setup: To a solution of 3-nitrobenzaldehyde (1 mole equivalent) and ethyl acetoacetate (1.1 mole equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of piperidine and acetic acid.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup and Isolation: After cooling, the product may crystallize or require extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

The choice between Isopropyl and Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is nuanced and depends on the specific goals of the synthesis.

  • For ease of handling and purification, the typically solid nature of This compound makes it an attractive intermediate, especially at a larger scale where crystallization is preferred over chromatography.

  • In the context of drug development, if the final API is a novel compound, both esters should be investigated, as the seemingly minor difference between an isopropyl and an ethyl group can have a measurable impact on the biological activity and pharmacokinetic properties of the resulting dihydropyridine.

  • For established syntheses, such as that of Azelnidipine, the use of the isopropyl variant is well-documented.[1] Deviating from this would require re-validation of the synthetic process and a thorough evaluation of the final product's properties.

Ultimately, the decision should be based on a combination of factors including the specific synthetic step, the desired properties of the final molecule, and considerations of process scalability and economics.

References

  • PubChem. This compound. Available from: [Link]

  • Apicule. This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Available from: [Link]

  • Google Patents. JP2011042602A - Method for producing isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • American Chemical Society. Learning from the Hantzsch synthesis. Available from: [Link]

  • PubChem. (Z)-Ethyl 2-benzylidene-3-oxobutanoate. Available from: [Link]

  • Google Patents. CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate.
  • National Center for Biotechnology Information. (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • PubChem. Ethyl 2-ethyl-2-(3-nitrobenzoyl)-3-oxobutanoate. Available from: [Link]

  • PubChem. Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. Available from: [Link]

  • National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: [Link]

  • ResearchGate. 3-(Nitrobenzylidene)-2,4(3H,5H)-furandiones in the Hantzsch Pyridine Synthesis. Part 1. A New Approach to Furo[3,4-b]pyridines. Available from: [Link]

  • ResearchGate. Nitropyridines. 2. Hantzsch Synthesis of Nitro- and Dinitropyridines. Available from: [Link]

  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). Available from: [Link]

  • ResearchGate. Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. Available from: [Link]

  • Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Available from: [Link]

  • PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available from: [Link]

  • PubMed. Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene). Available from: [Link]

  • Crysdot LLC. (E)-Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Available from: [Link]

  • Google Patents. AU2019255182B9 - Compositions and methods for keto stacking with beta-hydroxybutyrate and acetoacetate.

Sources

Quantitative analysis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in a reaction mixture.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate in Reaction Mixtures

Introduction: The Analytical Imperative in Synthesis Monitoring

This compound is a functionalized β-keto ester, a class of compounds that serve as pivotal intermediates in organic synthesis.[1] Specifically, this molecule is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis, a cornerstone for creating 1,4-dihydropyridines and related heterocyclic scaffolds of significant pharmaceutical interest.[2] The efficiency of such syntheses—measured by reaction yield, kinetics, and impurity profiling—hinges on the ability to accurately quantify the target molecule within a complex and dynamic reaction matrix.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of two orthogonal, yet powerful, analytical techniques for the quantitative determination of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) . We will delve into the fundamental principles, provide actionable experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific analytical challenges.

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy – The Absolute Approach

Quantitative NMR (qNMR) stands out for its unique capability as a primary ratio method of measurement. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal, allowing for the determination of molar concentrations of different species in a mixture without the need for an identical analytical standard of the analyte.[3][4] This is particularly advantageous when a pure standard of the target molecule is not yet available or when analyzing novel reaction products.

Causality Behind the Method

The choice of qNMR rests on its structural specificity and inherent quantitative nature.[5] For this compound, unique protons—such as the vinyl proton of the benzylidene group or the isopropyl methine proton—can be selected as quantification reporters. By comparing the integral of one of these signals to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be calculated directly.[6] This method is non-destructive and provides simultaneous structural confirmation, adding a layer of trustworthiness to the results.

Experimental Protocol: qNMR Analysis
  • Internal Standard Selection: Choose an internal standard that is chemically inert, stable, and has a simple spectrum with signals that do not overlap with analyte or reactant signals. Dimethyl sulfone (DMSO₂) or 1,4-Dinitrobenzene are suitable choices. The standard must be accurately weighed.

  • Sample Preparation:

    • Accurately weigh approximately 50-60 mg of the crude reaction mixture into a vial.

    • Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., dimethyl sulfone) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • The spectrometer must be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.[6]

    • Crucial Parameter: Set a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient for accurate quantification). This ensures all signals have fully relaxed between pulses, which is critical for accurate integration.[6]

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>150:1 for the peaks of interest).

  • Data Processing and Analysis:

    • Apply Fourier transform and carefully phase the spectrum.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the selected non-overlapping signals for both the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula[6]:

      Cx = Cstd × (Ix / Istd) × (Nstd / Nx) × (MWx / MWstd) × (mstd / mx)

      Where:

      • C = Concentration/Purity

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • x = analyte; std = internal standard

Visualizing the qNMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_mix Accurately weigh reaction mixture weigh_std Accurately weigh internal standard weigh_mix->weigh_std dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve setup Instrument Setup (Tune, Shim, Set D1 > 5*T₁) dissolve->setup acquire Acquire ¹H Spectrum (NS=16-32) setup->acquire process Process FID (FT, Phase, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Concentration using formula integrate->calculate report report calculate->report Final Report

Caption: Workflow for quantitative analysis using ¹H NMR spectroscopy.

Method 2: High-Performance Liquid Chromatography (HPLC-UV) – The Separation Standard

HPLC is the workhorse of analytical chemistry for its ability to separate complex mixtures with high resolution and quantify components with excellent sensitivity.[7] For this compound, the presence of the nitrobenzylidene moiety provides a strong chromophore, making UV-Vis detection an ideal and straightforward choice for quantification.[8]

Causality Behind the Method

The selection of HPLC-UV is driven by its high sensitivity, throughput, and widespread availability. The core principle involves separating the analyte from other reaction components (starting materials, byproducts) on a chromatographic column. Quantification is then achieved by comparing the peak area of the analyte to a calibration curve generated from a pure analytical standard, based on the Beer-Lambert law.[9]

A known challenge with β-keto esters in reversed-phase HPLC is keto-enol tautomerism, which can lead to peak splitting or broadening, compromising resolution and accuracy.[1][10] This protocol addresses this directly by employing an acidic mobile phase to accelerate the keto-enol interconversion, effectively forcing the two forms to elute as a single, sharp peak.[10]

Experimental Protocol: HPLC-UV Analysis
  • Standard & Sample Preparation:

    • Calibration Standards: Accurately prepare a stock solution of pure this compound in the mobile phase. Perform serial dilutions to create a set of at least five calibration standards covering the expected concentration range of the reaction samples.

    • Reaction Sample: Accurately weigh a small amount of the crude reaction mixture (e.g., 5-10 mg) and dissolve it in a known volume of mobile phase (e.g., 10 mL) to bring the analyte concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water, both containing 0.1% Formic Acid (v/v). A typical starting condition could be 60:40 Acetonitrile:Water. The formic acid is critical for ensuring sharp peak shapes by managing tautomerism.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C. Elevated temperature can also help speed up tautomer interconversion and improve peak shape.[10]

    • Detection Wavelength: Scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax), likely between 250-280 nm due to the nitroaromatic system. Set the detector to this wavelength.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the calibration standards in order of increasing concentration to build the calibration curve.

    • Inject the prepared reaction sample(s). It is good practice to bracket sample injections with check standards.

    • Integrate the peak area corresponding to the analyte in each chromatogram.

    • Plot a calibration curve of peak area versus concentration for the standards. The curve should be linear with a coefficient of determination (R²) > 0.999.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the injected sample. Account for the initial dilution to determine the final concentration in the reaction mixture.

Visualizing the HPLC-UV Workflow

G cluster_prep Standard & Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Processing & Analysis prep_std Prepare Calibration Standards (Serial Dilution) filter_all Filter all solutions (0.45 µm) prep_std->filter_all prep_sample Prepare Reaction Sample (Weigh, Dissolve, Dilute) prep_sample->filter_all setup Set HPLC Conditions (Column, Mobile Phase, λmax) filter_all->setup inject_std Inject Standards setup->inject_std inject_sample Inject Sample(s) inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate calculate Calculate Sample Conc. from regression calibrate->calculate report report calculate->report Final Report

Caption: Workflow for quantitative analysis using HPLC-UV.

Comparative Performance and Method Selection

The choice between qNMR and HPLC-UV depends on the specific requirements of the analysis, available resources, and the stage of the research or development process.

ParameterqNMR SpectroscopyHPLC-UVRationale & Field Insights
Primary Requirement Internal standard of known purityPure analytical standard of the analyteqNMR is ideal for early-stage discovery when a pure analyte standard may not exist. HPLC requires a well-characterized standard for calibration.
Sensitivity (LOQ) ~0.1 - 1 mg/mL~1 - 100 ng/mLHPLC offers significantly lower limits of detection and quantification, making it superior for trace analysis and impurity profiling.[4]
Specificity Very High (Structure-based)High (Separation-based)qNMR provides structural confirmation alongside quantification. HPLC specificity depends on chromatographic resolution from interfering species.
Throughput Low to MediumHighAutomated HPLC systems can run dozens of samples overnight, whereas qNMR sample preparation and acquisition time per sample are longer.
Accuracy & Precision Excellent (<2% RSD typical)Excellent (<2% RSD typical)Both methods, when properly validated, provide high accuracy and precision.[6][9]
Development Time ShortMediumA qNMR method can be developed quickly as it doesn't require extensive method development for separation. HPLC requires optimization of the mobile phase and other parameters.
Cost (Instrument) HighMediumNMR spectrometers represent a significantly higher capital investment than standard HPLC systems.

Senior Scientist Recommendation

  • For Early-Stage R&D and Process Understanding: qNMR is the superior choice. Its ability to provide absolute quantification without an analyte-specific standard is invaluable for rapid yield determination, reaction kinetics, and structural verification of products in a single experiment. It provides a true and unbiased picture of the reaction composition.

  • For Routine Analysis, Quality Control, and High-Throughput Screening: HPLC-UV is the industry standard for good reason. Once a method is established and a pure standard is available, its high sensitivity, automation capabilities, and robustness make it the most efficient choice for analyzing large numbers of samples, such as in optimization studies or for release testing in a regulated environment.

Ultimately, the most comprehensive understanding of a chemical reaction is often achieved by using these techniques orthogonally. qNMR can be used to accurately determine the purity of the analytical standard that is subsequently used to build a robust and sensitive HPLC method. This self-validating system embodies the principles of sound analytical science and ensures the highest degree of confidence in your quantitative results.

References

  • ResearchGate. NMR Quantitative Analysis of Complex Mixtures. Available from: [Link]

  • PubMed. The multicomponent Hantzsch reaction: comprehensive mass spectrometry monitoring using charge-tagged reagents. Available from: [Link]

  • ACS Publications. Quantitative analysis using NMR. Available from: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. Available from: [Link]

  • ResearchGate. The Multicomponent Hantzsch Reaction: Comprehensive Mass Spectrometry Monitoring Using Charge‐Tagged Reagents | Request PDF. Available from: [Link]

  • NIH. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Available from: [Link]

  • NIH. NMR methods for the analysis of mixtures. Available from: [Link]

  • MDPI. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Available from: [Link]

  • ResearchGate. Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF. Available from: [Link]

  • Chromatography Forum. beta keto esters by HPLC. Available from: [Link]

  • NIH. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. Available from: [Link]

  • Restek. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available from: [Link]

  • FooDB. Showing Compound acetoacetate (FDB030645). Available from: [Link]

  • PubMed. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. Available from: [Link]

  • Pharmaffiliates. CAS No : 39562-25-9 | Product Name : this compound. Available from: [Link]

  • NIH. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available from: [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Persee. How UV-Vis Spectrophotometry Powers Modern Clinical Diagnostics. Available from: [Link]

  • Drug Analytical Research. UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. Available from: [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available from: [Link]

  • NIH. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. Available from: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated esters and ketones. These products serve as crucial intermediates in the pharmaceutical industry. A notable example is Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, a key precursor in the synthesis of several dihydropyridine-based calcium channel blockers like Azelnidipine.[1] The efficiency of the synthesis of this vital intermediate is highly dependent on the choice of catalyst. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the synthesis of this compound, offering researchers, scientists, and drug development professionals the critical data and insights needed for informed catalyst selection and process optimization.

Catalyst Performance: A Comparative Analysis

The selection of a catalyst for the Knoevenagel condensation is a critical decision that influences reaction efficiency, cost-effectiveness, and environmental impact. This section presents a comparative analysis of different catalysts employed in the synthesis of this compound, focusing on key performance indicators such as reaction time, yield, and reaction conditions.

Catalyst SystemCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine / Acetic AcidHomogeneous Base/AcidIsopropanol802-8High (not specified)[2]
Piperidine AcetateHomogeneous Base/AcidAprotic Solvent40-70Not Specified65JP2011042602A

In-Depth Look at Catalytic Systems

Homogeneous Catalysis: The Traditional Approach

The use of weak organic bases, often in combination with an acid co-catalyst, represents the traditional and widely documented method for Knoevenagel condensations.

Piperidine and Acetic Acid: A Chinese patent describes the use of a piperidine and acetic acid mixture as an effective catalyst for the synthesis of this compound.[2] The reaction is carried out in isopropanol at 80°C with a reaction time of 2-8 hours. While a specific yield is not provided, the patent suggests a high conversion rate. The dual catalyst system is thought to proceed through a mechanism where piperidine acts as the base to deprotonate the active methylene compound (isopropyl 3-oxobutanoate), and acetic acid serves to activate the aldehyde and facilitate the final dehydration step.

Piperidine Acetate in Aprotic Solvents: Another patent highlights the use of piperidine acetate in an aprotic solvent, with a notable yield of 65% when the reaction is conducted between 40°C and 70°C. This suggests that the choice of solvent and the form of the catalyst can significantly impact the reaction outcome.

Heterogeneous Catalysis: A Greener Alternative

While specific data for the target molecule is limited, heterogeneous catalysts are gaining traction in Knoevenagel condensations due to their ease of separation, reusability, and often milder reaction conditions.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with high surface areas and tunable active sites, making them promising heterogeneous catalysts. Studies on similar Knoevenagel condensations, such as the reaction of benzaldehyde with ethyl acetoacetate or ethyl cyanoacetate, have shown that amino-functionalized MOFs like UMCM-1-NH2 and IRMOF-3 can be highly effective.[3] These catalysts have demonstrated superior activity compared to their homogeneous counterparts. The basic amino groups within the MOF structure are believed to be the active catalytic sites.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their non-volatile nature and tunability make them an environmentally benign alternative to traditional organic solvents. While a direct application to the synthesis of this compound is not extensively documented, ionic liquids have been successfully employed in other Knoevenagel condensations, often leading to high yields and simplified product isolation.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Knoevenagel condensation is a multi-step process. The following diagrams illustrate the generally accepted reaction mechanism and a typical experimental workflow.

G cluster_mechanism Reaction Mechanism Reactants 3-Nitrobenzaldehyde + Isopropyl 3-oxobutanoate Enolate Enolate Intermediate Reactants->Enolate Deprotonation Adduct Aldol Adduct Reactants->Adduct Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate Enolate->Adduct Nucleophilic Attack Product This compound Adduct->Product Dehydration Water H2O

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

G cluster_workflow Experimental Workflow Start Start Reactants Mix 3-Nitrobenzaldehyde, Isopropyl 3-oxobutanoate, and Solvent Start->Reactants AddCatalyst Add Catalyst Reactants->AddCatalyst Reaction Heat and Stir (Monitor by TLC) AddCatalyst->Reaction Workup Reaction Work-up (e.g., Cooling, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product Purification->Product End End Product->End

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol: Piperidine/Acetic Acid Catalysis

This protocol is adapted from the procedure described in Chinese patent CN102491902A.[2]

Materials:

  • 3-Nitrobenzaldehyde

  • Isopropyl 3-oxobutanoate (Isopropyl acetoacetate)

  • Isopropanol

  • Piperidine

  • Acetic Acid

Procedure:

  • To a reaction flask equipped with a stirrer and a reflux condenser, add 3-nitrobenzaldehyde and isopropanol.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add isopropyl 3-oxobutanoate to the reaction mixture.

  • Add a catalytic amount of piperidine and acetic acid.

  • Heat the reaction mixture to 80°C and maintain the temperature with stirring for 2-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol.

Conclusion and Future Outlook

The synthesis of this compound is a critical step in the production of important pharmaceutical compounds. While traditional homogeneous catalysts like piperidine/acetic acid offer a reliable method, there is a significant opportunity for the development and application of more sustainable and efficient heterogeneous catalysts. Future research should focus on the systematic screening of catalysts such as functionalized MOFs, supported ionic liquids, and solid base catalysts to identify systems that offer high yields, short reaction times, and facile catalyst recycling. Such advancements will not only improve the economic viability of the synthesis but also align with the principles of green chemistry.

References

  • Burgoyne, A. R., & Meijboom, R. (n.d.).
  • Meng, Q., et al. (2025). Influence of crystal textures in metal-organic frameworks (MOFs) on catalysing heterogeneous Knoevenagel condensation reaction. Chemical Engineering Journal Advances, 23, 100788.
  • CN102491902A - Preparation method of isopropyl 2-(3-nitrobenzylidene)acetoacetate. (n.d.).
  • Dhakshinamoorthy, A., et al. (2013). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm, 15(44), 9046-9054.
  • Gokcen, T., & Koca, M. (2021). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde.
  • Meng, Q., et al. (2025). Influence of crystal textures in metal-organic frameworks (MOFs) on catalysing heterogeneous Knoevenagel condensation reaction.
  • Apicule. (n.d.). This compound (CAS No: 39562-25-9) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 39562-25-9 | Product Name : this compound. Retrieved from [Link]

  • MDPI. (2021).
  • Request PDF. (n.d.). Acidic imidazole-based ionic liquids in the presence of diisopropyl ether as catalysts for the synthesis of highly reactive polyisobutylene: Effect of ionic liquid nature, catalyst aging, and sonication. Retrieved from [Link]

  • Semantic Scholar. (2016). New catalysts for the synthesis of highly reactive polyisobutylene: chloroaluminate imidazole-based ionic liquids in the presence of diisopropyl ether. Retrieved from [Link]

  • Crysdot LLC. (n.d.). (E)-Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. Retrieved from [Link]

  • Request PDF. (n.d.). Graphene Oxide-Supported Ionic Liquid Phase Catalyzed Synthesis of 3,4-Dihydro-2H-naphtho[2,3-e][2][3]oxazine-5,10-diones. Retrieved from [Link]

  • Request PDF. (n.d.). Isopropyl 2-(3-nitrobenzylidene)acetoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113522357B - Ionic liquid catalyst and preparation method and application thereof.
  • Request PDF. (n.d.). Heterogeneous esterification kinetics of isopropyl oleate synthesis under non-ionizing excitation using nano-anatase imbued mesoporous catalyst. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in experimentation; it concludes with its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No. 39562-25-9). The protocols outlined here are synthesized from established chemical safety principles and best practices for handling nitroaromatic compounds and β-keto esters. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Disclaimer: This document provides specialized guidance. It is imperative to consult and strictly follow your institution's specific Environmental Health & Safety (EHS) protocols and all local, state, and federal regulations, which supersede any information provided herein.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard profile can be constructed by analyzing its structural components: a nitroaromatic group and an acetoacetate ester functional group.[1]

  • Nitroaromatic Moiety: The presence of the nitro group (NO₂) on the benzene ring classifies this as an aromatic nitro compound.[2] Aromatic nitro compounds should be handled with care as they can be toxic and are often reactive.[3] Crucially, they are chemically incompatible with strong oxidizing agents and strong acids, which can lead to vigorous or explosive reactions.[4][5][6] Some dinitro and trinitro compounds can be shock-sensitive, and while this compound is mononitrated, it is prudent to handle it as a potentially reactive substance.[7]

  • Acetoacetate Ester Moiety: The isopropyl 3-oxobutanoate portion of the molecule is a β-keto ester. Similar esters, like ethyl acetoacetate, are classified as combustible liquids and can be irritants.[8][9][10] They may react violently with strong acids, strong bases (which can induce hydrolysis), and strong oxidizers.[11]

Based on this analysis, this compound must be treated as a combustible, potentially toxic, and reactive chemical . All waste streams containing this compound must be considered hazardous.

Summary of Chemical and Hazard Data
PropertyValue / InformationSource(s)
CAS Number 39562-25-9[12][13]
Molecular Formula C₁₄H₁₅NO₅[1][12]
Molecular Weight 277.27 g/mol [1][12]
Physical State Solid (Assumed based on similar compounds)N/A
Primary Hazards Potential Irritant (Eyes, Skin), May be harmful if swallowed.[14][15]
Reactivity Hazards Combustible. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5][11]
Waste Classification Hazardous Chemical Waste (Non-Halogenated Organic)[16][17]

Pre-Disposal Preparations: Engineering a Safe Workflow

Proper disposal begins before the first drop of waste is generated. A systematic approach to waste segregation and containment is essential to prevent dangerous chemical reactions and ensure compliance.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.[18][19]

  • Eye Protection: Chemical splash goggles are mandatory.[20]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or tears before use.[20][21]

  • Body Protection: A standard laboratory coat must be worn. Long pants and closed-toe shoes are required for all laboratory work.[22]

Waste Container Selection and Labeling

The choice of waste container is a critical control point in preventing spills and reactions.

  • Container Material: Use a sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or a coated glass bottle for solvents). Ensure the container has a tightly sealing cap.[16][23]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • A complete list of all chemical constituents by name (no formulas or abbreviations).

    • The approximate percentage of each component.

    • Relevant hazard warnings (e.g., "Flammable," "Toxic").

  • Segregation: This waste must be segregated as "Non-Halogenated Organic Waste containing Nitro Compounds." Never mix this waste with:

    • Acids or Bases[24]

    • Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)[6]

    • Halogenated Solvents

    • Aqueous Waste

This segregation prevents unintended and potentially violent chemical reactions within the waste container.[5][25]

Step-by-Step Disposal Protocols

All disposal procedures should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[20]

Disposal of Bulk Quantities and Concentrated Solutions

This procedure applies to unused product, reaction mixtures, or concentrated solutions.

  • Prepare the Waste Container: Place the designated, properly labeled hazardous waste container in a stable secondary containment bin within the chemical fume hood.[16]

  • Transfer the Waste: Carefully pour the chemical waste from your flask or beaker into the waste container using a funnel to prevent spills.

  • Seal the Container: Securely cap the waste container immediately after the transfer. Do not leave funnels in the container opening.[23]

  • Store Appropriately: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible chemicals, until it is collected by EHS personnel.[16]

Decontamination of Empty Containers and Glassware

Residual amounts of the chemical in "empty" glassware must be treated as hazardous waste.[16]

  • Initial Rinse (Rinsate Collection): Rinse the glassware or container with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone, ethanol). This first rinsate is hazardous waste.

  • Collect Rinsate: Transfer the solvent rinsate into your designated "Non-Halogenated Organic Waste" container.

  • Repeat Rinse: Perform a second and third rinse with the solvent, collecting each rinsate into the hazardous waste container. This "triple rinse" procedure is a standard practice for decontaminating chemical containers.[23]

  • Final Cleaning: After triple rinsing, the glassware can typically be washed with soap and water according to standard laboratory procedures. The empty chemical container, with its label defaced, can be disposed of in the appropriate solid waste stream (e.g., broken glass box).[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste containing this compound.

G start Waste Generated (this compound) ppe Verify Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe fume_hood Perform All Steps in Chemical Fume Hood ppe->fume_hood decision Type of Waste? fume_hood->decision bulk Bulk Liquid / Solid or Concentrated Solution decision->bulk Bulk residue Trace Residue in Glassware decision->residue Residue transfer Step 1: Carefully transfer into designated waste container using secondary containment. bulk->transfer rinse1 Step 1: Perform first rinse with minimal organic solvent (e.g., Acetone). residue->rinse1 final_container Final Destination: Labeled, Capped Container for 'Non-Halogenated Organic Waste (Contains Nitro Compounds)' transfer->final_container collect Step 2: Collect rinsate into designated waste container. rinse1->collect rinse2 Step 3: Repeat rinse two more times, collecting all rinsate. collect->rinse2 rinse2->final_container

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact. Always be aware of the location of your laboratory's safety shower, eyewash station, and spill kits.[19][20]

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Absorb the spill using a non-reactive absorbent material such as vermiculite, sand, or commercial sorbent pads.[8]

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled container for disposal as hazardous waste.

    • Decontaminate the surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of Fume Hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Notify your supervisor and institutional EHS. Activate the nearest fire alarm if the spill is large, volatile, or presents a fire hazard.

    • Exposure: If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes at an emergency eyewash or shower.[22] Remove contaminated clothing while flushing. Seek immediate medical attention.

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • ETHYL ACETOACETATE - Safety Data Sheet . Chemstock. Available at: [Link]

  • Organic Nitro Compounds Waste Compatibility . CP Lab Safety. Available at: [Link]

  • Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. Available at: [Link]

  • Partial List of Chemical Incompatibilities . University of Nevada, Reno Environmental Health & Safety. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Acetoacetic acid ethyl ester - Safety Data Sheet . Carl ROTH. Available at: [Link]

  • ETHYL ACETOACETATE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. Available at: [Link]

  • Ethyl acetoacetate - Safety Data Sheet . Synerzine. Available at: [Link]

  • Table of Incompatible Chemicals . University of Maryland Environmental Safety, Sustainability & Risk. Available at: [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. Available at: [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. Available at: [Link]

  • School Chemistry Laboratory Safety Guide . U.S. Consumer Product Safety Commission. Available at: [Link]

  • Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . The University of North Carolina at Chapel Hill. Available at: [Link]

  • NITRO COMPOUNDS . Department of Chemistry, Patna Women's College. Available at: [Link]

  • Chemical Safety . Missouri S&T Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia Safety & Risk Services. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). Available at: [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. Available at: [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Maryland Environmental Safety, Sustainability & Risk. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available at: [Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards . U.S. Environmental Protection Agency. Available at: [Link]

  • 3M(TM) DESK & OFFICE CLEANER 573 - Safety Data Sheet . Purdue University Department of Physics and Astronomy. Available at: [Link]

  • Aromatic nitro compound . U.S. Government Publishing Office. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive operational and safety guide for the handling of Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS No. 39562-25-9). As a molecule combining a nitroaromatic moiety and a β-keto ester functional group, it requires a handling protocol that respects the potential hazards of both.[1][2][3] This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety procedures, ensuring that every action in the laboratory is deliberate and informed.

Hazard Assessment: Understanding the Molecule

  • Nitroaromatic Compounds: The presence of the 3-nitrobenzylidene group is significant. Nitroaromatic compounds are often classified as skin, eye, and respiratory irritants.[4] They can be toxic and may pose environmental hazards.[5] Therefore, we must assume this compound is, at a minimum, an irritant and requires measures to prevent skin contact, eye exposure, and inhalation.

  • β-Keto Esters: This functional group is a versatile building block in organic synthesis.[2][6] While not acutely toxic, related simple esters like Isopropyl acetoacetate are noted as causing serious eye irritation and being combustible liquids.[7] This suggests a potential for eye damage upon contact and a moderate fire risk.

Based on this analysis, this compound should be handled as a substance that is a likely skin and eye irritant , potentially harmful if inhaled or swallowed , and a combustible solid .

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A truly safe laboratory environment prioritizes engineering and administrative controls to minimize exposure potential long before a researcher suits up.

cluster_0 Hierarchy of Controls E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (Least Effective) Adm->PPE

Caption: The Hierarchy of Controls prioritizes safer lab practices.

Personal Protective Equipment (PPE): Your Last Line of Defense

When direct handling is unavoidable, a multi-layered PPE approach is mandatory. The following table outlines the minimum required equipment.

PPE Category Item Specifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be worn at all times and conform to ANSI Z87.1 or equivalent standards to protect against dust particles.[4] Face Shield: Required over goggles when there is a significant risk of splashing during solution preparation or transfer.[4][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against incidental contact. Always inspect gloves for tears or degradation before use and replace them immediately upon contamination. For prolonged handling, consult the manufacturer's chemical resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against dust and splashes. The combustibility of related esters makes flame resistance a prudent choice.[7]
Respiratory Protection Engineering Controls / RespiratorAll weighing and handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[4]

Operational Plan for Safe Handling

A systematic, step-by-step approach is crucial to minimize exposure and prevent accidents.

Protocol: Weighing and Transferring the Solid Compound

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.

    • Don all required PPE as specified in the table above.

    • Prepare a deactivation solution (e.g., sodium hypochlorite solution) and have spill cleanup materials readily available.

  • Weighing:

    • Place an analytical balance inside the chemical fume hood if possible. If not, use a containment glove bag or a balance with a draft shield in close proximity to the hood.

    • Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat.

    • Causality: Performing this step in the hood contains any fine powders or dust generated during transfer, directly preventing inhalation, which is a primary route of exposure.

  • Transfer & Dissolution:

    • Gently tap the weigh boat to transfer the solid into the reaction vessel, which should already be inside the fume hood.

    • If adding a solvent, do so slowly and with the vessel angled away from you to prevent splashing.

    • Rinse the weigh boat with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Post-Handling:

    • Securely cap the primary chemical container.

    • Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel, treating the cleaning materials as contaminated waste.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water.[9]

Spill and Disposal Management

Spill Management Protocol

  • EVACUATE: Alert personnel and evacuate the immediate spill area.

  • VENTILATE: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PROTECT: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • CONTAIN & CLEAN:

    • For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid dry sweeping, which can create dust.[9]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

Waste Disposal Plan

Proper waste segregation is critical for safety and environmental compliance. This compound is a non-halogenated organic compound .[10]

  • Solid Waste: All contaminated solids, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed container designated for "Solid Non-Halogenated Hazardous Waste".[5]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed container labeled "Liquid Non-Halogenated Hazardous Waste".[11][12]

  • Segregation is Key: Never mix non-halogenated waste with halogenated organic waste (containing chlorine, bromine, etc.).[10][13] Halogenated waste requires different, often more expensive, disposal methods.[12][13]

Start Waste Generated CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen Halogen Dispose in HALOGENATED Organic Waste CheckHalogen->Halogen  Yes NonHalogen Dispose in NON-HALOGENATED Organic Waste CheckHalogen->NonHalogen  No

Caption: A simplified waste disposal decision workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.